Product packaging for Siramesine(Cat. No.:CAS No. 147817-50-3)

Siramesine

Cat. No.: B1662463
CAS No.: 147817-50-3
M. Wt: 454.6 g/mol
InChI Key: XWAONOGAGZNUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SIRAMESINE is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31FN2O B1662463 Siramesine CAS No. 147817-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAONOGAGZNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163810
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147817-50-3
Record name Siramesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147817-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siramesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siramesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIRAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Siramesine as a sigma-2 receptor agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Siramesine as a Sigma-2 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Lu 28-179), chemically known as 1′-[4-[1-(4-fluorphenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4′-piperidine], is a potent and highly selective sigma-2 (σ2) receptor agonist.[1] Originally developed for the treatment of anxiety and depression, its significant cytotoxic effects against a wide range of cancer cell lines have redirected its focus towards oncology research.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, particularly in tumors, making it a prime target for cancer therapeutics.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its binding characteristics, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Pharmacological Profile and Binding Affinity

This compound is distinguished by its high binding affinity for the σ2 receptor and significant selectivity over the sigma-1 (σ1) subtype. This selectivity is crucial for elucidating the specific roles of the σ2 receptor in cellular processes.

Parameter Value Receptor Reference
Ki 0.12 nMSigma-2 (σ2)
Ki 17 nMSigma-1 (σ1)
Selectivity ~140-foldσ2 over σ1

Mechanism of Action

This compound induces a unique form of programmed cell death in cancer cells that is largely caspase-independent, making it a promising agent for treating tumors resistant to conventional apoptosis-inducing therapies. The primary mechanism involves the destabilization of intracellular organelles, particularly lysosomes and mitochondria.

Lysosomotropic Detergent Action

As an amphiphilic amine, this compound accumulates within lysosomes, acting as a lysosomotropic detergent. This leads to a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP). The compromised integrity of the lysosomal membrane results in the release of hydrolytic enzymes, such as cathepsins, into the cytosol, which then execute a caspase-independent cell death pathway.

Induction of Oxidative Stress and Mitochondrial Destabilization

This compound treatment leads to a significant increase in reactive oxygen species (ROS). This oxidative stress contributes to mitochondrial membrane destabilization, characterized by the loss of mitochondrial membrane potential (MMP) and peroxidation of cardiolipin. While some studies suggest mitochondrial destabilization is the primary cause of death, independent of LMP, others place lysosomal leakage as the initiating event. The cell death induced by this compound can be mitigated by lipid-soluble antioxidants like α-tocopherol, highlighting the critical role of lipid peroxidation in its cytotoxic effects.

Modulation of Autophagy

This compound has been shown to induce the accumulation of autophagosomes. This is achieved by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key negative regulator of autophagy. However, the overall autophagic flux appears to be stalled, as this compound does not increase the degradation of long-lived proteins. This suggests a combined effect of autophagy induction and a blockage in the final autophagosome-lysosome fusion and degradation steps, likely due to the widespread lysosomal dysfunction it causes. Interestingly, inhibiting autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting a potential cytoprotective role for the initial autophagic response.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways and logical sequences initiated by this compound.

Siramesine_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Lysosome Lysosome Accumulation This compound->Lysosome Lysosomotropic Detergent Action ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS mTOR mTORC1 Pathway Inhibition Sigma2R->mTOR LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP ROS->LMP Mito Mitochondrial Destabilization ROS->Mito Cathepsin Cathepsin Release LMP->Cathepsin CellDeath Caspase-Independent Cell Death Mito->CellDeath Cathepsin->CellDeath Autophagy Autophagosome Accumulation mTOR->Autophagy Autophagy->CellDeath Sensitization if Inhibited

Caption: this compound-induced cell death signaling pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding 1. Receptor Binding Assay (Determine Ki, Selectivity) Viability 2. Cell Viability Assay (Determine IC50/EC50) Binding->Viability Mechanism 3. Mechanistic Assays (ROS, LMP, Caspase, Autophagy) Viability->Mechanism TumorModel 4. Xenograft Tumor Model (Assess Antitumor Efficacy) Mechanism->TumorModel Toxicity 5. Toxicology Studies (Determine Tolerability) TumorModel->Toxicity

Caption: Experimental workflow for evaluating this compound.

Quantitative Cytotoxicity Data

This compound demonstrates potent cytotoxicity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) varies depending on the cell line and assay duration.

Cell Line Cancer Type Assay Duration IC50 / EC50 (µM) Reference
WEHI-SFibrosarcoma21 h4.8
WEHI-R4Fibrosarcoma21 h5.6
MCF-7Breast Adenocarcinoma45 h8.8
MDA-MB-468Breast Adenocarcinoma45 h12.3
EMT-6Mouse Breast Cancer48 h5.3
MDA-MB-435Human Melanoma48 h9.3
PC3Prostate Cancer24 h20
DU145Prostate Cancer24 h35
LNCaPProstate Cancer24 h40

Detailed Experimental Protocols

Sigma-2 Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ2 receptor. It utilizes a radioligand that binds to σ2 receptors and measures how effectively the test compound competes with it.

  • Materials:

    • Tissue Source: Rat liver membrane homogenates (high in σ2 receptors).

    • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

    • Masking Ligand: (+)-Pentazocine, a selective σ1 ligand, to block radioligand binding to σ1 sites.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Test Compound: this compound, serially diluted (e.g., 0.1 nM to 10 µM).

    • Non-specific Binding Control: 10 µM unlabeled DTG or Haloperidol.

    • 96-well plates, cell harvester, scintillation fluid, and counter.

  • Methodology:

    • Prepare rat liver membrane homogenates (~300 µg protein per well) diluted in 50 mM Tris-HCl buffer.

    • In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]DTG (e.g., 1-5 nM), and 100 nM (+)-pentazocine to mask σ1 receptors.

    • Add varying concentrations of this compound to the wells. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration (10 µM) of unlabeled DTG.

    • Incubate the plate at room temperature for 90-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]DTG binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the σ2 receptor.

Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound, allowing for the determination of IC50/EC50 values.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, EMT-6).

    • Complete cell culture medium.

    • This compound stock solution (dissolved in DMSO).

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent.

    • 96-well cell culture plates.

    • Microplate reader.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 45, or 48 hours). Include untreated and vehicle-only (DMSO) controls.

    • After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan product.

    • If using MTT, add a solubilizing solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 550 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50/EC50 value using non-linear regression analysis.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol uses a fluorescent dye that accumulates in intact, acidic lysosomes to detect LMP.

  • Materials:

    • Cancer cell lines (e.g., PC3).

    • This compound.

    • LysoTracker Red DND-99 (or Acridine Orange).

    • Flow cytometer or fluorescence microscope.

  • Methodology:

    • Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 15 min, 1 h, 4 h).

    • In the final 30 minutes of treatment, add LysoTracker Red (e.g., 50 nM) to the culture medium and incubate at 37°C.

    • Harvest the cells (e.g., by trypsinization) and wash with PBS.

    • Resuspend the cells in PBS for analysis.

    • Analyze the cellular fluorescence using a flow cytometer. A decrease in red fluorescence indicates a loss of the acidic lysosomal compartment and thus, LMP. Alternatively, visualize the cells under a fluorescence microscope to observe the change from punctate (intact lysosomes) to diffuse cytosolic fluorescence.

Conclusion

This compound is a valuable pharmacological tool for studying σ2 receptor function and a promising lead compound for the development of novel anticancer therapies. Its mechanism of action, centered on the induction of lysosomal and mitochondrial dysfunction, allows it to bypass traditional apoptosis pathways, offering a potential solution for drug-resistant cancers. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other σ2 receptor ligands, facilitating further research into their therapeutic potential.

References

Siramesine: From Anxiolytic Hopeful to Anti-Cancer Agent - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist, originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety.[1][2] Although clinical trials for this indication were discontinued due to a lack of efficacy in humans, subsequent research has unveiled its significant potential as an anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, with a focus on its cytotoxic properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.

Discovery and Development

This compound, with the chemical name 1'-{4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl}-3H-spiro[2-benzofuran-1,4'-piperidine], was first synthesized and characterized by scientists at H. Lundbeck in the mid-1990s.[4] It emerged from a research program focused on developing novel ligands for serotonin and sigma receptors for the treatment of central nervous system disorders.

Initially, this compound was identified as a high-affinity σ2 receptor agonist with notable selectivity over the σ1 subtype. Animal studies demonstrated its anxiolytic and antidepressant-like effects, which led to its advancement into clinical trials for anxiety. However, the compound failed to show significant anxiolytic effects in human subjects, leading to the cessation of its development for psychiatric indications.

A pivotal shift in the research focus for this compound occurred with the discovery of its potent cytotoxic effects against a variety of cancer cell lines. This has spurred a wealth of research into its mechanism of action as a potential anti-neoplastic agent.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, primarily centered around the construction of the key indole and spiro[isobenzofuran-piperidine] moieties and their subsequent coupling. The following is a generalized synthetic scheme based on published literature.

Diagram: Synthetic Pathway of this compound

G cluster_0 Indole Formation cluster_1 Alkylation cluster_2 Final Coupling A 1-(4-Fluorophenyl)hydrazine E 1-(4-Fluorophenyl)-1H-indole A->E Fischer Indole Synthesis B 4-(1H-Indol-3-yl)butanoic acid C 1-Bromo-4-chlorobutane D 3H-Spiro[isobenzofuran-1,4'-piperidine] G This compound D->G F 3-(4-Chlorobutyl)-1-(4-fluorophenyl)-1H-indole E->F Alkylation with 1-bromo-4-chlorobutane F->G Nucleophilic Substitution

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-indole (E)

  • A mixture of 1-(4-fluorophenyl)hydrazine (A) and a suitable ketone or aldehyde precursor to the indole-3-acetic acid moiety is subjected to a Fischer indole synthesis. This typically involves heating the reactants in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The resulting indole-3-acetic acid derivative is then decarboxylated to yield 1-(4-fluorophenyl)-1H-indole (E).

Step 2: Synthesis of 3-(4-Chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F)

  • 1-(4-Fluorophenyl)-1H-indole (E) is alkylated with 1-bromo-4-chlorobutane (C) in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Step 3: Synthesis of this compound (G)

  • The final step involves the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F) with the secondary amine of 3H-Spiro[isobenzofuran-1,4'-piperidine] (D). This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The mixture is heated to drive the reaction to completion. The final product, this compound (G), is then purified using chromatographic techniques.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to induce a unique form of programmed cell death in cancer cells through multiple interconnected pathways.

Sigma-2 (σ2) Receptor Agonism

This compound is a high-affinity agonist of the σ2 receptor. While the precise functions of the σ2 receptor are still under investigation, it is known to be overexpressed in proliferating cells, including many types of cancer cells. The agonistic binding of this compound to the σ2 receptor is believed to be the initiating event in its cytotoxic cascade.

Lysosomal Destabilization and Mitochondrial Dysfunction

A key aspect of this compound's mechanism of action is its ability to act as a lysosomotropic detergent. It accumulates in lysosomes, leading to an increase in lysosomal pH and permeabilization of the lysosomal membrane. This results in the leakage of cathepsins and other hydrolytic enzymes into the cytosol, which can trigger downstream apoptotic events.

Furthermore, this compound has been shown to induce destabilization of mitochondria, leading to the loss of mitochondrial membrane potential (MMP), release of cytochrome c, and generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a critical contributor to the execution of cell death.

Diagram: this compound's Signaling Pathway to Cell Death

G This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Agonist Binding Lysosome Lysosome This compound->Lysosome Accumulation Mitochondria Mitochondria This compound->Mitochondria Direct/Indirect Effects LMP Lysosomal Membrane Permeabilization Lysosome->LMP Destabilization Cathepsins Cathepsin Release LMP->Cathepsins Apoptosis Apoptosis/Cell Death Cathepsins->Apoptosis MMP_loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_loss ROS ROS Production Mitochondria->ROS MMP_loss->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound-induced cell death.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)Selectivity (σ1/σ2)Reference
Sigma-2 (σ2)0.12140-fold
Sigma-1 (σ1)17

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
U87-MGGlioblastoma8.875
U251-MGGlioblastoma9.654
T98GGlioblastoma7.236
PC3Prostate Cancer~20

Detailed Experimental Protocols

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • --INVALID-LINK---Pentazocine (for σ1) or [3H]DTG (for σ2)

  • Unlabeled (+)-pentazocine (for σ2 assay to block σ1 sites)

  • This compound at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).

  • In a 96-well plate, combine the membrane preparation, radioligand (--INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2), and varying concentrations of this compound. For the σ2 assay, include a saturating concentration of unlabeled (+)-pentazocine to block binding to σ1 receptors.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Lysosomal Stability Assay

Objective: To assess the effect of this compound on lysosomal membrane integrity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Acridine Orange or LysoTracker Red

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Stain the cells with Acridine Orange or LysoTracker Red, which are fluorescent dyes that accumulate in intact, acidic lysosomes.

  • Observe the cells under a fluorescence microscope. A decrease in the punctate red (Acridine Orange) or red (LysoTracker) fluorescence and an increase in diffuse green (Acridine Orange) or loss of fluorescence indicates lysosomal membrane permeabilization.

  • Alternatively, quantify the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates lysosomal destabilization.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cancer cell line of interest

  • This compound

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Stain the cells with JC-1 or TMRE. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the MMP.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence with JC-1 or a decrease in TMRE fluorescence intensity indicates a loss of MMP.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound represents a fascinating case of drug repositioning, from a failed anxiolytic to a promising anti-cancer agent. Its unique mechanism of action, involving the targeting of the σ2 receptor and the induction of lysosomal and mitochondrial dysfunction, offers a potential therapeutic strategy for various cancers. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions between this compound and the σ2 receptor, identifying biomarkers to predict patient response, and exploring combination therapies to enhance its anti-tumor efficacy.

References

Siramesine: A Deep Dive into its In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ₂) receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Initially investigated as an antidepressant and anxiolytic agent, its profound cytotoxic effects against a wide range of cancer cell lines have shifted its developmental focus.[1][2] Understanding the in vivo behavior of this compound, specifically its pharmacokinetics and bioavailability, is crucial for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in vivo, details the experimental methodologies employed in these studies, and visualizes key related pathways.

Pharmacokinetic Profile of this compound

Currently, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound in peer-reviewed literature. While numerous studies have utilized this compound in vivo for efficacy studies in animal models of cancer, they often do not report specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability.[3]

The primary route of administration in preclinical cancer models has been oral gavage, with doses in mice ranging from 0.1 mg/kg to 1 mg/kg for studying its effects on cocaine-reinforced learning and up to 100 mg/kg/day for anti-tumorigenic effects.[3] These studies indicate that this compound is orally active and generally well-tolerated at effective doses. However, the absence of comprehensive pharmacokinetic studies necessitates that any future clinical development would require rigorous investigation into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Summary of In Vivo Studies Utilizing this compound
SpeciesDosing RouteDose RangeObserved EffectsPharmacokinetic DataReference
MiceIntraperitoneal (i.p.)0.1 - 1 mg/kgAttenuation of cocaine-induced place preferenceNot Reported
MiceOral (p.o.)25 - 100 mg/kg/daySignificant reduction in tumor volumeNot Reported

Bioavailability

The oral bioavailability of a drug is a critical parameter that influences its clinical utility. For this compound, specific bioavailability data from preclinical animal studies have not been extensively published. The consistent observation of in vivo efficacy following oral administration in mice suggests that this compound possesses at least some degree of oral bioavailability. However, without direct pharmacokinetic studies comparing oral and intravenous administration, the exact percentage of the administered dose that reaches systemic circulation remains unknown. The development of formulations to enhance oral bioavailability is a common strategy for compounds with promising therapeutic activity but poor absorption characteristics.

Experimental Protocols

To provide a framework for future pharmacokinetic studies of this compound, this section outlines standard experimental protocols for determining key pharmacokinetic parameters and for quantifying the compound in biological matrices.

Pharmacokinetic Study Design in Rodents (Rats or Mice)

A typical experimental design to determine the pharmacokinetics and oral bioavailability of this compound would involve the following steps:

  • Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice are commonly used models. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Drug Formulation: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL). For oral (p.o.) administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a lipid-based formulation.

  • Dosing:

    • Intravenous Group: A single bolus dose (e.g., 1-5 mg/kg) is administered through the jugular vein cannula.

    • Oral Group: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 0.1-0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentrations of this compound are determined using a validated analytical method (see below). Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated using non-compartmental analysis software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Workflow for a Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Cannulation Surgical Cannulation (Jugular Vein) Animal_Model->Cannulation Dosing_IV Administer IV Dose Cannulation->Dosing_IV Dosing_PO Administer Oral Dose Cannulation->Dosing_PO Formulation_IV Prepare IV Formulation Formulation_IV->Dosing_IV Formulation_PO Prepare Oral Formulation Formulation_PO->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Quantification LC-MS/MS Quantification Sample_Storage->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Analytical Method for Quantification of this compound in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation method is often employed for plasma samples. This involves adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Metabolism Studies

To understand the metabolic fate of this compound, in vitro studies using liver microsomes are essential.

  • Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

  • Metabolite Identification: The reaction mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites.

  • Metabolic Stability: The rate of disappearance of the parent compound (this compound) over time is monitored to determine its metabolic stability. This information helps in predicting its in vivo clearance.

Signaling Pathways

This compound's primary mechanism of action is through its interaction with the σ₂ receptor, which is now identified as the transmembrane protein TMEM97. The binding of this compound to the σ₂ receptor triggers a cascade of events leading to cancer cell death through multiple signaling pathways, including apoptosis and autophagy.

This compound-Induced Cell Death Signaling

The binding of this compound to the σ₂ receptor can initiate cell death through several interconnected pathways:

  • Lysosomal Membrane Permeabilization (LMP): this compound, as a cationic amphiphilic drug, can accumulate in lysosomes, leading to their destabilization and the release of cathepsins into the cytoplasm.

  • Reactive Oxygen Species (ROS) Production: Increased levels of ROS have been observed following this compound treatment, contributing to cellular damage and apoptosis.

  • Mitochondrial Dysfunction: this compound can induce mitochondrial swelling and the release of pro-apoptotic factors.

  • Inhibition of the mTOR Pathway: this compound has been shown to decrease the expression of downstream effectors of the mTOR pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy.

  • Impairment of Cell Cycle Progression: this compound can decrease the expression of cyclins, leading to cell cycle arrest.

G cluster_outcomes Cellular Outcomes This compound This compound Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Binds to Lysosome Lysosome Sigma2->Lysosome Mitochondria Mitochondria Sigma2->Mitochondria mTOR mTOR Pathway Sigma2->mTOR CellCycle Cell Cycle Progression Sigma2->CellCycle LMP Lysosomal Membrane Permeabilization Lysosome->LMP Mito_Dys Mitochondrial Dysfunction Mitochondria->Mito_Dys Autophagy Autophagy mTOR->Autophagy Inhibition CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Impairment CellDeath Cell Death LMP->CellDeath ROS ROS Production ROS->CellDeath Mito_Dys->ROS Autophagy->CellDeath CellCycleArrest->CellDeath

Caption: this compound-induced signaling pathways leading to cell death.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action. However, a significant gap exists in the understanding of its in vivo pharmacokinetics and bioavailability. The generation of robust pharmacokinetic data through well-designed preclinical studies, utilizing validated analytical methods, is a critical next step for its further development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically investigate the in vivo properties of this compound and unlock its full therapeutic potential. Further research into its metabolic pathways and tissue distribution will also be essential for optimizing dosing strategies and ensuring its safety and efficacy in future clinical applications.

References

Siramesine's Role in Lysosomal Membrane Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (Lu 28-179) is a potent sigma-2 (σ2) receptor agonist that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2][3] Initially developed for the treatment of anxiety and depression, its efficacy in oncology is largely attributed to its ability to induce a unique form of programmed cell death.[4] A primary mechanism of action for this compound's cytotoxic effects is the induction of lysosomal membrane permeabilization (LMP).[5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced LMP, the subsequent cellular signaling cascades, and detailed protocols for the key experiments used to elucidate these processes.

Introduction: this compound and the Lysosomal Death Pathway

This compound is a piperidine analogue with high affinity and selectivity for the σ2 receptor over the σ1 subtype. The σ2 receptor is often overexpressed in proliferating cancer cells, making it an attractive target for therapeutic intervention. This compound's anticancer activity is linked to its ability to initiate a caspase-independent form of cell death, which is particularly relevant for tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics.

The central event in this compound's mechanism of action is the destabilization of the lysosome, a critical organelle for cellular degradation and recycling. This compound acts as a lysosomotropic detergent . Due to its chemical properties as an amphiphilic amine, it readily accumulates within the acidic environment of the lysosome. This accumulation leads to a rapid increase in lysosomal pH, disrupting the function of acid-dependent hydrolases and ultimately compromising the integrity of the lysosomal membrane. The ensuing leakage of lysosomal contents, particularly cathepsin proteases, into the cytosol triggers a cascade of events leading to cell death.

However, it is worth noting that some studies suggest that at higher concentrations (above 20 µM), this compound may induce cell death primarily through the destabilization of mitochondria, independent of LMP, although an increase in lysosomal pH is still observed. This suggests that this compound's mechanism may be concentration and cell-type dependent.

Chemical Structure of this compound:

  • IUPAC Name: 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]

  • Molecular Formula: C₃₀H₃₁FN₂O

  • Molecular Weight: 454.6 g/mol

The Molecular Mechanism of this compound-Induced LMP

The induction of LMP by this compound is a multi-step process that culminates in the release of cytotoxic enzymes into the cytoplasm.

Lysosomotropism and pH Disruption

As a weak base, this compound freely crosses cellular membranes in its uncharged state. Upon entering the acidic lumen of the lysosome (pH 4-5), it becomes protonated and trapped, leading to its accumulation. This process, known as lysosomotropism, is a key initiating event. The accumulation of the protonated form of this compound neutralizes the acidic environment of the lysosome, leading to a rapid and sustained increase in lysosomal pH. This disruption of the pH gradient precedes the permeabilization of the lysosomal membrane.

Lysosomal Membrane Permeabilization and Cathepsin Release

The precise mechanism by which this compound destabilizes the lysosomal membrane is thought to be related to its detergent-like properties at high concentrations within the organelle. This leads to LMP, a critical event where the lysosomal membrane loses its integrity, allowing for the release of its contents into the cytosol.

Among the most important molecules released are the cathepsin family of proteases. In a healthy cell, these enzymes are safely sequestered within the lysosome. However, once in the neutral pH of the cytosol, they can cleave a variety of substrates, initiating downstream cell death pathways. The release of cathepsins, such as cathepsin B and L, is a hallmark of this compound-induced cell death.

Oxidative Stress and Reactive Oxygen Species (ROS)

Following LMP, there is a significant increase in the production of reactive oxygen species (ROS). This oxidative stress is a major contributor to this compound-induced cytotoxicity. The released lysosomal contents, including iron, can participate in Fenton reactions, generating highly reactive hydroxyl radicals. This leads to lipid peroxidation, a damaging process where free radicals attack lipids in cell membranes, further compromising organellar and plasma membrane integrity. The induction of lipid ROS is a potent effect of this compound in many cancer cell lines.

Signaling Pathways and Cellular Outcomes

The initial events of LMP trigger a cascade of signaling events that ultimately lead to cell death.

Caspase-Independent Cell Death

A key feature of this compound-induced cell death is its independence from the classical caspase-mediated apoptotic pathway. This is significant because many cancers develop resistance to chemotherapy by upregulating anti-apoptotic proteins like Bcl-2 or through mutations in the p53 tumor suppressor gene. This compound can bypass these resistance mechanisms, making it a promising agent for treating refractory tumors.

Induction of Autophagy

This compound has also been shown to induce the accumulation of autophagosomes. This is associated with the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. However, the overall degradation of long-lived proteins is not increased, suggesting that while autophagy is initiated, the final turnover of autophagosomes may be impaired. Interestingly, the inhibition of autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting that the autophagic response may initially be a pro-survival mechanism.

Downstream Signaling Events

The release of cathepsins and the generation of ROS lead to a series of downstream events, including:

  • Mitochondrial Dysfunction: While some studies point to direct mitochondrial destabilization by this compound, the LMP-induced ROS can also lead to mitochondrial membrane potential loss and mitochondrial damage.

  • PARP Cleavage: The combination of this compound with other agents like lapatinib can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Mcl-1 has been observed.

Diagram of this compound's Signaling Pathway

Siramesine_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) This compound This compound Accumulation This compound Accumulation (Lysosomotropism) This compound->Accumulation mTORC1 mTORC1 Inhibition This compound->mTORC1 pH_Increase Increased Lysosomal pH Accumulation->pH_Increase LMP Lysosomal Membrane Permeabilization (LMP) pH_Increase->LMP Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release ROS Increased ROS (Oxidative Stress) LMP->ROS Cathepsins_Lysosome Cathepsins Cell_Death Caspase-Independent Cell Death Cathepsin_Release->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ROS->Cell_Death Mitochondrial_Dysfunction->Cell_Death Autophagy Autophagosome Accumulation mTORC1->Autophagy

Caption: this compound's mechanism of action leading to LMP and cell death.

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)AssayReference
WEHI-SMurine Fibrosarcoma1.845MTT
MCF-7Human Breast Cancer10.345MTT
T47DHuman Breast Cancer10.845MTT
HeLaHuman Cervical Cancer12.545MTT
A549Human Lung Cancer11.745MTT
U2OSHuman Osteosarcoma10.145MTT
PC-3Human Prostate Cancer8.845MTT
U87-MGHuman Glioblastoma8.87548CCK-8
U251-MGHuman Glioblastoma9.65448CCK-8
T98GHuman Glioblastoma7.23648CCK-8
SV40LT-transduced MEFsMurine Embryonic Fibroblasts8.7Not SpecifiedMTT
v-Ha-ras-transformed MEFsMurine Embryonic Fibroblasts7.3Not SpecifiedMTT
c-src-transformed MEFsMurine Embryonic Fibroblasts6.4Not SpecifiedMTT

Table 2: LC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineLC50 (µM)Incubation Time (hours)AssayReference
PC32024Trypan Blue
DU1453524Trypan Blue
LNCaP4024Trypan Blue

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on lysosomal membrane permeabilization and subsequent cellular events.

Assessment of Cell Viability and Cytotoxicity

5.1.1. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

    • Incubate for an additional 4 hours or overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

5.1.2. LDH Release Assay

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantitatively measures the amount of released LDH, which is proportional to the number of dead cells.

  • Protocol:

    • Seed cells and treat with this compound as described for the MTT assay.

    • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Assessment of Lysosomal Integrity and LMP

5.2.1. LysoTracker Staining

  • Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in LysoTracker fluorescence indicates an increase in lysosomal pH and/or a loss of lysosomal integrity.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.

    • Incubate for 30-120 minutes at 37°C.

    • Wash the cells with fresh medium.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

5.2.2. Acridine Orange Staining

  • Principle: Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of lysosomes and green in the nucleus and cytoplasm. A shift from red to green fluorescence indicates lysosomal leakage.

  • Protocol:

    • Treat cells with this compound.

    • Add acridine orange to the culture medium at a final concentration of 1 µg/mL.

    • Incubate for 15 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze immediately by fluorescence microscopy or flow cytometry.

5.2.3. Galectin-3 Puncta Formation Assay

  • Principle: Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomal membranes, making it a highly sensitive marker for LMP.

  • Protocol:

    • Treat cells with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as saponin.

    • Incubate with a primary antibody against galectin-3.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize the formation of galectin-3 puncta by fluorescence microscopy.

5.2.4. Cytosolic Cathepsin B Activity Assay

  • Principle: This assay measures the activity of cathepsin B that has been released into the cytosol. Digitonin is used to selectively permeabilize the plasma membrane, allowing for the collection of the cytosolic fraction without disrupting lysosomal membranes.

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a digitonin-based extraction buffer to isolate the cytosolic fraction.

    • Centrifuge to pellet the remaining organelles and cell debris.

    • Transfer the supernatant (cytosolic fraction) to a new tube.

    • Measure cathepsin B activity in the cytosolic fraction using a fluorogenic substrate such as Z-Arg-Arg-AMC.

    • Measure fluorescence at an excitation of ~400 nm and an emission of ~505 nm.

Assessment of Oxidative Stress

5.3.1. Dihydroethidium (DHE) Staining for Superoxide

  • Principle: DHE is a fluorescent probe that is oxidized by superoxide to ethidium, which intercalates with DNA and fluoresces red. An increase in red fluorescence indicates an increase in superoxide production.

  • Protocol:

    • Treat cells with this compound.

    • Add DHE to the culture medium at a final concentration of 10 µM.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

5.3.2. C11-BODIPY Staining for Lipid Peroxidation

  • Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

  • Protocol:

    • Treat cells with this compound.

    • Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with HBSS.

    • Analyze the cells by fluorescence microscopy or flow cytometry, measuring both red and green fluorescence.

Visualized Workflows and Relationships

Experimental Workflow for Assessing this compound-Induced LMP

Experimental_Workflow_LMP cluster_assays LMP Assessment Methods Start Cell Culture and This compound Treatment LysoTracker LysoTracker Staining (pH/Integrity) Start->LysoTracker AcridineOrange Acridine Orange Staining (Leakage) Start->AcridineOrange Galectin3 Galectin-3 Puncta (Membrane Damage) Start->Galectin3 CathepsinActivity Cytosolic Cathepsin B Activity Assay Start->CathepsinActivity Analysis Fluorescence Microscopy or Flow Cytometry LysoTracker->Analysis AcridineOrange->Analysis Galectin3->Analysis CathepsinActivity->Analysis Fluorometric Reading Conclusion Quantification of Lysosomal Membrane Permeabilization Analysis->Conclusion

Caption: Workflow for the experimental validation of LMP.

Logical Relationship of this compound's Cellular Effects

Logical_Relationship This compound This compound Lysosome_Target Lysosome Accumulation This compound->Lysosome_Target pH_Disruption pH Increase Lysosome_Target->pH_Disruption LMP LMP pH_Disruption->LMP Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release ROS_Generation ROS Generation LMP->ROS_Generation Caspase_Independent_Death Caspase-Independent Cell Death Cathepsin_Release->Caspase_Independent_Death Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage ROS_Generation->Caspase_Independent_Death Mitochondrial_Damage->Caspase_Independent_Death

Caption: Causal chain of events following this compound treatment.

Conclusion

This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the induction of lysosomal membrane permeabilization. Its ability to trigger caspase-independent cell death makes it a valuable candidate for overcoming drug resistance in various cancer types. This guide has provided a comprehensive overview of the molecular events initiated by this compound, from its accumulation in lysosomes to the subsequent oxidative stress and cell demise. The detailed experimental protocols and visual representations of the signaling pathways and workflows offer a practical resource for researchers in the fields of oncology, cell biology, and drug development who are investigating lysosomotropic agents and alternative cell death pathways. Further research into the nuances of this compound's interactions with cellular membranes and its effects in combination with other therapies will be crucial for its potential clinical translation.

References

Initial In Vitro Cytotoxicity Profile of Siramesine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Siramesine, a sigma-2 receptor ligand with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Executive Summary

This compound has emerged as a promising anti-cancer agent that induces a unique form of caspase-independent programmed cell death in a variety of cancer cell lines. Its cytotoxic effects are primarily mediated through the destabilization of lysosomes and mitochondria, leading to the release of cathepsins and the generation of reactive oxygen species (ROS). This guide consolidates the publicly available in vitro data to provide a foundational understanding of this compound's mechanism of action and cytotoxic potency.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low micromolar range. The following table summarizes the reported 50% inhibitory concentrations (IC50) or lethal concentrations (LC50) from various in vitro studies.

Cell LineCancer TypeIC50/LC50 (µM)Assay DurationCytotoxicity Assay
U87-MGGlioblastoma8.87548 hoursCCK-8
U251-MGGlioblastoma9.65448 hoursCCK-8
T98GGlioblastoma7.23648 hoursCCK-8
PC3Prostate Cancer20 (LC50)24 hoursTrypan Blue Exclusion
DU145Prostate Cancer35 (LC50)24 hoursTrypan Blue Exclusion
LNCaPProstate Cancer40 (LC50)24 hoursTrypan Blue Exclusion
WEHI-SFibrosarcoma~1-9 (dose-dependent)24 hoursLDH Release
WEHI-SFibrosarcoma1.845 hoursMTT
MCF-7Breast CancerLow micromolar range24 hoursNot Specified

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the initial in vitro cytotoxicity studies of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay: [1]

  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 6,000 to 24,000 cells/cm²).[1]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 45, or 48 hours).

    • Add MTT solution to each well and incubate for a specified period (typically 2-4 hours) to allow for formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. LDH (Lactate Dehydrogenase) Release Assay: [1]

  • Principle: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of cytotoxicity.[1]

  • Protocol:

    • Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.

    • At the end of the treatment period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity detection kit.

    • Incubate the supernatant with the reaction mixture provided in the kit, which typically contains lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The diaphorase in the reaction mixture uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at the recommended wavelength.

    • Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

3. CCK-8 (Cell Counting Kit-8) Assay: [2]

  • Principle: A sensitive colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • Add the CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4. Trypan Blue Exclusion Assay:

  • Principle: A dye exclusion method to identify viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for a short period (e.g., 1-2 minutes).

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Mechanistic Assays

1. Lysosomal Membrane Permeabilization (LMP) Assay:

  • Principle: Assesses the integrity of the lysosomal membrane. Dyes such as Acridine Orange or LysoTracker accumulate in intact, acidic lysosomes. A decrease in fluorescence intensity indicates LMP.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Incubate the cells with a fluorescent lysosomotropic probe (e.g., LysoTracker Red) for a specified duration.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence in treated cells compared to control cells indicates LMP.

2. Reactive Oxygen Species (ROS) Detection:

  • Principle: Measures the levels of intracellular ROS using fluorescent probes. Dihydroethidium (DHE) is commonly used to detect superoxide radicals.

  • Protocol:

    • Treat cells with this compound.

    • Incubate the cells with DHE (e.g., 3.2 µM) for 30 minutes at 37 °C.

    • Wash the cells.

    • Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in ROS levels.

Signaling Pathways and Mechanisms of Action

This compound induces a unique form of programmed cell death that is largely independent of caspase activation. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of events culminating in cell death.

This compound-Induced Lysosomal Cell Death Pathway

This compound, as a lysosomotropic agent, accumulates in lysosomes and disrupts their membranes. This leads to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytoplasm, which in turn triggers cell death. Concurrently, this compound induces the production of reactive oxygen species (ROS), which further contributes to cellular damage and death.

Siramesine_Lysosomal_Pathway This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation ROS Reactive Oxygen Species (ROS) Generation This compound->ROS LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Destabilization Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath ROS->CellDeath

Caption: this compound-induced lysosomal cell death pathway.

Involvement of Mitochondrial Destabilization

Some studies suggest that this compound can also directly destabilize mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c. This mitochondrial pathway can also contribute to the overall cytotoxic effect, although it may be cell-type dependent.

Siramesine_Mitochondrial_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Direct Interaction MMP_Loss Loss of Mitochondrial Membrane Potential (MMP) Mitochondria->MMP_Loss Destabilization Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c CellDeath Cell Death Cytochrome_c->CellDeath

Caption: this compound-induced mitochondrial destabilization pathway.

Modulation of STAT3 Signaling in Glioblastoma

In glioblastoma (GBM) cells, this compound has been shown to inactivate the STAT3-MGMT signaling pathway. It achieves this by binding to STAT3 and inhibiting its phosphorylation at Tyr705, which is crucial for its activation and nuclear translocation. This inactivation of STAT3 contributes to the suppression of GBM cell viability, proliferation, and migration.

Siramesine_STAT3_Pathway cluster_inhibition This compound This compound STAT3 STAT3 This compound->STAT3 Binds to pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation MGMT MGMT Expression pSTAT3->MGMT Proliferation Cell Proliferation & Migration pSTAT3->Proliferation CellDeath Cell Death

Caption: this compound's inhibition of the STAT3-MGMT pathway in glioblastoma.

Conclusion

The initial in vitro studies of this compound consistently demonstrate its potent cytotoxic activity against a variety of cancer cell lines. Its unique mechanism of action, centered on lysosomal and mitochondrial destabilization leading to caspase-independent cell death, makes it a compelling candidate for further investigation, particularly for tumors resistant to conventional therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational findings.

References

Siramesine: A Technical Guide for Investigating Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has emerged as a valuable tool for studying cellular stress pathways implicated in neurodegenerative diseases.[1] Initially developed for anxiety and depression, its profound effects on lysosomal function, autophagy, and induction of oxidative stress have garnered significant interest in its application as a chemical probe to investigate the pathophysiology of diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease.

Mechanism of Action

This compound exerts its cellular effects through a multi-faceted mechanism primarily centered on the disruption of lysosomal and mitochondrial function. While it is a high-affinity σ2 receptor agonist, some evidence suggests it may have multiple molecular targets within the cell.[1][3] The key pathways affected by this compound include:

  • Lysosomal Membrane Permeabilization (LMP): this compound, as a lysosomotropic agent, accumulates in lysosomes and destabilizes their membranes. This leads to the release of cathepsins and other hydrolases into the cytoplasm, triggering downstream cell death pathways.

  • Induction of Autophagy: this compound is a known inducer of autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates. It has been shown to increase the levels of autophagy-related proteins such as Beclin1, ATG5, and LC3B-II. However, it can also impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

  • Mitochondrial Destabilization and Oxidative Stress: this compound treatment leads to a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

  • Inhibition of the STAT3 Signaling Pathway: In some cell types, this compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and nuclear translocation, which can affect cell viability and proliferation.

Data Presentation

Table 1: Binding Affinity of this compound
ReceptorKi (nM)Source
Sigma-2 (σ2)0.12
Sigma-1 (σ1)17
Table 2: IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIC50 (µM)Time Point (h)Source
HT22Hippocampal Neurons12.55Not Specified
SH-SY5YNeuroblastoma22.79Not Specified
U87-MGGlioblastoma8.87548
U251-MGGlioblastoma9.65448
T98GGlioblastoma7.23648
EMT-6Mouse Breast Cancer5.348
MDA-MB-435Human Melanoma9.348

Experimental Protocols

In Vitro Models

1. Culturing and Treatment of SH-SY5Y Neuroblastoma Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells at approximately 80% confluency using 0.25% trypsin-EDTA.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

    • Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48 hours) before proceeding with downstream analysis.

2. Measurement of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

  • Principle: Acridine orange (AO) is a lysosomotropic dye that accumulates in intact lysosomes and fluoresces red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it binds to DNA and RNA and fluoresces green. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound as described above.

    • Add Acridine Orange to each well at a final concentration of 5 µg/mL and incubate for 15 minutes at 37°C.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Measure the fluorescence intensity using a microplate reader. Measure red fluorescence at an excitation/emission of ~488/610 nm and green fluorescence at an excitation/emission of ~488/525 nm.

    • The ratio of green to red fluorescence can be used to quantify LMP.

3. Quantification of Reactive Oxygen Species (ROS)

  • Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized by superoxide radicals to ethidium, which intercalates with DNA and fluoresces red.

  • Protocol:

    • Treat cells with this compound in a suitable culture plate.

    • During the last 30 minutes of treatment, add DHE to a final concentration of 10 µM.

    • Wash the cells with PBS.

    • Measure the red fluorescence using a fluorescence microscope or a microplate reader with an excitation/emission of ~518/605 nm.

Ex Vivo Models

4. Organotypic Brain Slice Cultures

  • Preparation of Slices:

    • Sacrifice postnatal day 8-9 mouse pups and dissect the brains in ice-cold, oxygenated dissection buffer.

    • Section the brains into 350 µm thick coronal slices using a McIlwain tissue chopper.

    • Transfer the slices onto semi-permeable membrane inserts in 6-well plates containing culture medium.

    • Culture the slices for a desired period (e.g., 7-14 days) to allow for stabilization.

  • This compound Treatment and Analysis:

    • Replace the culture medium with fresh medium containing this compound at the desired concentration.

    • Incubate for the specified duration.

    • Assess cell death using propidium iodide (PI) staining. PI is a fluorescent dye that enters cells with compromised membranes.

    • Fix the slices and perform immunohistochemistry for markers of neurodegeneration (e.g., NeuN for neuronal loss, Iba1 for microglial activation) or specific pathologies (e.g., phosphorylated Tau, alpha-synuclein).

In Vivo Models

5. Administration of this compound in a Mouse Model of Glioblastoma (as a proxy for brain-penetrant drug studies)

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude).

    • Implant human glioblastoma cells (e.g., U87-MG) subcutaneously or intracranially.

  • This compound Administration:

    • Prepare this compound for oral gavage by dissolving it in a vehicle such as 0.5% methylcellulose.

    • Administer this compound orally at a dose range of 25-100 mg/kg/day.

    • Monitor tumor growth and animal well-being.

    • At the end of the study, collect brain tissue for histological and biochemical analysis.

Note: Specific protocols for using this compound in models of Alzheimer's, Parkinson's, and Huntington's disease would follow similar principles of drug administration and tissue analysis, tailored to the specific pathological readouts of each model.

Mandatory Visualization

Siramesine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds Lysosome Lysosome This compound->Lysosome accumulates Mitochondrion Mitochondrion This compound->Mitochondrion destabilizes STAT3 STAT3 Pathway This compound->STAT3 inhibits Autophagy Autophagy Induction Sigma2R->Autophagy LMP Lysosomal Membrane Permeabilization Lysosome->LMP destabilizes membrane ROS ROS Production Mitochondrion->ROS mTOR mTOR Pathway Autophagy->mTOR inhibits mTOR->Autophagy inhibition promotes CellDeath Cell Death STAT3->CellDeath inhibition promotes ROS->CellDeath LMP->CellDeath cathepsin release

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Models cluster_invivo In Vivo Models CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment_vitro This compound Treatment CellCulture->Treatment_vitro Organotypic Organotypic Brain Slices Organotypic->Treatment_vitro Analysis_vitro Analysis: - Viability (MTT, LDH) - LMP (Acridine Orange) - ROS (DHE) - Western Blot (Autophagy markers) - Immunohistochemistry Treatment_vitro->Analysis_vitro AnimalModel Neurodegenerative Disease Mouse Model Treatment_vivo This compound Administration (e.g., oral gavage) AnimalModel->Treatment_vivo Analysis_vivo Analysis: - Behavioral Tests - Histology (Neuronal loss, pathology) - Biomarker analysis Treatment_vivo->Analysis_vivo

Caption: Experimental workflow for studying this compound.

Logical_Relationships This compound This compound Target Primary Target (Sigma-2 Receptor) This compound->Target CellularEffects Cellular Effects: - Lysosomal Dysfunction - Autophagy Modulation - Mitochondrial Stress - STAT3 Inhibition Target->CellularEffects initiates Outcome Outcome in Neurodegenerative Models CellularEffects->Outcome leads to ResearchApplication Research Application: - Probe for cell stress pathways - Potential therapeutic lead Outcome->ResearchApplication informs

References

Siramesine's High Affinity for the Sigma-2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of siramesine for the Sigma-2 (σ2) receptor, a protein of significant interest in cancer research and neuroscience. This compound (Lu 28-179) is a potent and selective σ2 receptor agonist, and understanding its interaction with its target is crucial for the development of novel therapeutics. This document outlines quantitative binding data, detailed experimental protocols for affinity determination, and the key signaling pathways modulated by this compound's engagement with the σ2 receptor.

Quantitative Binding Affinity of this compound

This compound exhibits a high binding affinity for the σ2 receptor, with sub-nanomolar potency. Its selectivity for the σ2 receptor over the Sigma-1 (σ1) receptor is a key characteristic, making it a valuable tool for studying the specific functions of the σ2 receptor. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

ParameterValue (nM)Receptor SubtypeNotes
Ki0.12Sigma-2 (σ2)Indicates very high affinity.[1]
IC500.12Sigma-2 (σ2)Demonstrates potent displacement of radioligands.[2]
Ki17Sigma-1 (σ1)Shows significantly lower affinity compared to the σ2 receptor.[1]
Selectivity~140-foldσ2 over σ1Highlights the compound's specificity.[2]

Experimental Protocol: Radioligand Binding Assay for Sigma-2 Receptor Affinity

The determination of this compound's binding affinity for the σ2 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind to the receptor.

Materials and Reagents
  • Tissue Source: Rat liver membrane homogenates are a common source due to their high density of σ2 receptors.[3]

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a non-selective sigma receptor ligand frequently used.

  • Masking Ligand: (+)-Pentazocine is used to saturate σ1 receptors, ensuring that the binding of [³H]-DTG is specific to the σ2 receptor.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

  • Scintillation Fluid: For detecting radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

Procedure
  • Membrane Preparation: A crude membrane fraction is prepared from the tissue source (e.g., rat liver) through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is performed in microplates or tubes. Each reaction contains the membrane homogenate, the radioligand ([³H]-DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the test compound (this compound) or buffer for total binding controls.

  • Nonspecific Binding: A set of reactions containing a high concentration of a non-labeled sigma ligand (e.g., haloperidol or DTG) is included to determine nonspecific binding.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Tissue Homogenization (e.g., Rat Liver) prep2 Membrane Fraction Isolation (Centrifugation) prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubate: Membranes + [3H]-DTG + (+)-Pentazocine + this compound (variable conc.) prep3->assay1 Add to Assay assay2 Equilibration (e.g., 60-120 min at 25°C) assay1->assay2 analysis1 Rapid Filtration (Separate Bound/Unbound) assay2->analysis1 Terminate Reaction analysis2 Scintillation Counting (Measure Radioactivity) analysis1->analysis2 analysis3 Data Analysis (Calculate IC50 and Ki) analysis2->analysis3

Workflow for Radioligand Binding Assay.

Signaling Pathways Modulated by this compound

Activation of the σ2 receptor by this compound initiates a cascade of intracellular events, ultimately leading to cell death in many cancer cell lines. The precise mechanisms are still under investigation, but several key pathways have been identified. It is important to note that some of this compound's effects, particularly at higher concentrations, may be independent of the σ2 receptor and could be attributed to its properties as a lysosomotropic detergent.

Induction of Apoptosis and Autophagy

This compound treatment has been shown to induce both apoptosis (programmed cell death) and autophagy.

  • Apoptosis: While some studies suggest a caspase-independent form of apoptosis-like cell death, others have observed caspase activation. This process often involves mitochondrial destabilization.

  • Autophagy: this compound can induce the formation of autophagosomes. This is thought to be mediated, at least in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy.

signaling_pathway This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Binds & Activates lysosome Lysosomal Destabilization This compound->lysosome Direct Effect mTOR mTOR Pathway sigma2->mTOR Inhibition apoptosis Apoptosis sigma2->apoptosis Induction autophagy Autophagy mTOR->autophagy Inhibition cell_death Cell Death autophagy->cell_death apoptosis->cell_death lysosome->cell_death

This compound-Induced Signaling Pathways.

References

Siramesine: A Journey from Failed Anxiolytic to Promising Anticancer Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the History, Development, and Scientific Exploration of Siramesine

Introduction

This compound (Lu 28-179) is a selective sigma-2 (σ2) receptor agonist that has traversed a remarkable path in pharmaceutical research.[1] Initially developed by the Danish pharmaceutical company H. Lundbeck for the treatment of anxiety and depression, it failed to demonstrate efficacy in human clinical trials for these indications.[1][2][3] However, subsequent research unveiled its potent anticancer properties, repositioning it as a valuable tool in oncology research and a potential therapeutic agent for various malignancies.[1] This technical guide provides a comprehensive overview of the history, development, and multifaceted mechanism of action of this compound as a research compound.

History and Development

The journey of this compound began with its synthesis and initial investigation as a potential treatment for central nervous system (CNS) disorders. Animal studies indeed suggested that this compound possessed anxiolytic and antidepressant-like effects. These promising preclinical findings led to its advancement into clinical trials. However, the compound did not achieve the desired therapeutic outcomes in humans for anxiety, leading to the discontinuation of its development for psychiatric applications.

Despite this setback, the unique pharmacological profile of this compound, particularly its high affinity and selectivity for the σ2 receptor, prompted further investigation into its other potential biological activities. This exploration led to the pivotal discovery of its potent cytotoxic effects against a variety of cancer cell lines, both in vitro and in vivo, heralding a new chapter in the story of this compound as a potential anticancer agent.

A timeline of the key development milestones of this compound is illustrated below.

G cluster_0 CNS Development Phase cluster_1 Oncology Research Phase Synthesis by H. Lundbeck Synthesis by H. Lundbeck Preclinical Animal Studies\n(Anxiolytic/Antidepressant Effects) Preclinical Animal Studies (Anxiolytic/Antidepressant Effects) Synthesis by H. Lundbeck->Preclinical Animal Studies\n(Anxiolytic/Antidepressant Effects) Initial Research Phase II Clinical Trials for Anxiety Phase II Clinical Trials for Anxiety Preclinical Animal Studies\n(Anxiolytic/Antidepressant Effects)->Phase II Clinical Trials for Anxiety Progression Discontinuation for CNS Indications\n(Lack of Efficacy) Discontinuation for CNS Indications (Lack of Efficacy) Phase II Clinical Trials for Anxiety->Discontinuation for CNS Indications\n(Lack of Efficacy) Outcome Discovery of Anticancer Properties Discovery of Anticancer Properties Discontinuation for CNS Indications\n(Lack of Efficacy)->Discovery of Anticancer Properties Shift in Focus In Vitro & In Vivo Studies In Vitro & In Vivo Studies Discovery of Anticancer Properties->In Vitro & In Vivo Studies Repurposing Elucidation of Mechanism of Action Elucidation of Mechanism of Action In Vitro & In Vivo Studies->Elucidation of Mechanism of Action Investigation Ongoing Research & Potential Clinical Trials Ongoing Research & Potential Clinical Trials Elucidation of Mechanism of Action->Ongoing Research & Potential Clinical Trials Future Direction

Caption: Developmental timeline of this compound.

Mechanism of Action in Cancer

This compound's anticancer activity is not attributed to a single mechanism but rather to a complex interplay of several cellular events, primarily initiated by its interaction with the σ2 receptor and its lysosomotropic properties.

Sigma-2 Receptor Agonism

This compound is a potent and selective agonist for the σ2 receptor. While the precise functions of the σ2 receptor are still being fully elucidated, it is known to be overexpressed in a variety of tumor types, making it an attractive target for cancer therapy. The agonistic activity of this compound at this receptor is a key initiating event in its cytotoxic cascade.

Lysosomotropic Properties and Lysosomal Destabilization

This compound is an amphiphilic amine, a chemical characteristic that allows it to act as a lysosomotropic detergent. It readily accumulates within the acidic environment of lysosomes. This accumulation leads to a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP) and the leakage of lysosomal contents, including cathepsins, into the cytosol. This disruption of lysosomal integrity is a critical step in the induction of cell death.

Induction of Oxidative Stress and Mitochondrial Destabilization

The cellular insult caused by lysosomal leakage and other effects of this compound leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This oxidative stress, in turn, contributes to the destabilization of mitochondria. This is characterized by a loss of the mitochondrial membrane potential (MMP), peroxidation of cardiolipins, and the release of cytochrome c into the cytosol, further propelling the cell towards apoptosis.

Caspase-Independent Cell Death

Interestingly, the cell death induced by this compound is often caspase-independent. This is a significant finding, as many cancer cells develop resistance to traditional chemotherapeutics that rely on caspase-dependent apoptotic pathways. By triggering an alternative, caspase-independent cell death program, this compound may be effective against such resistant tumors.

Modulation of Signaling Pathways

Recent research has also shed light on this compound's ability to modulate specific signaling pathways involved in cancer cell survival and proliferation. For instance, in glioblastoma cells, this compound has been shown to inactivate the STAT3-MGMT signaling pathway, which is associated with chemoresistance.

The multifaceted mechanism of this compound-induced cell death is depicted in the following signaling pathway diagram.

G cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mito Mitochondrion This compound This compound Lysosomal Accumulation Lysosomal Accumulation This compound->Lysosomal Accumulation Sigma2 Sigma-2 Receptor This compound->Sigma2 STAT3 STAT3 Inactivation This compound->STAT3 Increased pH Increased pH Lysosomal Accumulation->Increased pH LMP LMP Increased pH->LMP Cathepsin Release Cathepsin Release LMP->Cathepsin Release ROS ROS Generation (Oxidative Stress) Cathepsin Release->ROS CellDeath Caspase-Independent Cell Death Cathepsin Release->CellDeath Loss of MMP Loss of MMP Cytochrome c Release Cytochrome c Release Loss of MMP->Cytochrome c Release Cytochrome c Release->CellDeath Sigma2->CellDeath ROS->Loss of MMP STAT3->CellDeath

Caption: this compound's signaling pathway to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: Binding Affinity of this compound

ReceptorKd (nM)IC50 (nM)Selectivity (σ1/σ2)Reference
Sigma-2 (human)1.1->140
Sigma-2 (rat)2.2->140
Sigma-2-0.12140-fold over σ1

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeEC50/IC50 (µM)Exposure Time (h)Reference
EMT-6Mouse Breast Cancer5.348
MDA-MB-435Human Melanoma9.348
U87-MGHuman Glioblastoma8.87548
U251-MGHuman Glioblastoma9.65448
T98GHuman Glioblastoma7.23648
WEHI-SMurine Fibrosarcoma~1-924
MCF-7Human Breast Cancer~1-924

Key Experimental Protocols

The investigation of this compound's anticancer effects has employed a range of standard and specialized experimental protocols.

Binding Assays

To determine the affinity and selectivity of this compound for sigma receptors, competitive binding assays are typically performed. This involves incubating cell membrane preparations expressing the receptor with a radiolabeled sigma receptor ligand in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is then determined.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CCK-8 assay. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. Cells are treated with a range of this compound concentrations for a specified period, and the concentration that reduces cell viability by 50% (IC50 or EC50) is calculated.

Apoptosis and Cell Death Assays

To characterize the mode of cell death induced by this compound, several assays are utilized:

  • Flow Cytometry with Annexin V/7-AAD Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3) to determine if the cell death pathway is caspase-dependent. The lack of significant caspase activation in many this compound-treated cells supports a caspase-independent mechanism.

  • Western Blotting: This technique is used to detect the expression levels of proteins involved in cell death pathways, such as PARP, caspases, and members of the Bcl-2 family.

In Vivo Tumor Xenograft Models

To evaluate the in vivo anticancer efficacy of this compound, tumor xenograft models are employed. This involves inoculating immunocompromised mice with human cancer cells to establish tumors. The mice are then treated with this compound (often administered orally), and tumor growth is monitored over time and compared to a vehicle-treated control group.

The general workflow for evaluating the anticancer potential of this compound is outlined in the diagram below.

G Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening End End In Vitro Screening->End If Inactive Cytotoxicity Assays\n(e.g., MTT, CCK-8) Cytotoxicity Assays (e.g., MTT, CCK-8) In Vitro Screening->Cytotoxicity Assays\n(e.g., MTT, CCK-8) Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy Testing In Vivo Efficacy Testing Mechanism of Action Studies->In Vivo Efficacy Testing If Mechanism Elucidated Apoptosis/Cell Death Assays\n(Flow Cytometry, Western Blot) Apoptosis/Cell Death Assays (Flow Cytometry, Western Blot) Mechanism of Action Studies->Apoptosis/Cell Death Assays\n(Flow Cytometry, Western Blot) Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lysosomal/Mitochondrial Function Assays Lysosomal/Mitochondrial Function Assays Mechanism of Action Studies->Lysosomal/Mitochondrial Function Assays Tumor Xenograft Models Tumor Xenograft Models In Vivo Efficacy Testing->Tumor Xenograft Models Cytotoxicity Assays\n(e.g., MTT, CCK-8)->Mechanism of Action Studies If Active Tumor Xenograft Models->End Evaluation of Results

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a fascinating case of drug repurposing, evolving from a failed CNS drug candidate to a promising research compound in oncology. Its multifaceted mechanism of action, particularly its ability to induce caspase-independent cell death through lysosomal and mitochondrial destabilization, makes it a compelling agent for further investigation, especially for cancers that are resistant to conventional therapies. Future research will likely focus on optimizing its therapeutic potential through combination therapies, developing novel drug delivery systems to enhance its tumor-targeting capabilities, and further elucidating the intricate signaling networks it modulates. The journey of this compound underscores the importance of continued scientific inquiry into the broader pharmacological profiles of existing compounds.

References

Siramesine's Receptor Selectivity: A Technical Deep Dive into Sigma-2 Preference

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of siramesine's pronounced selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor is presented, offering researchers, scientists, and drug development professionals a detailed guide to its pharmacological profile. This technical whitepaper synthesizes binding affinity data, elucidates experimental methodologies, and visualizes the distinct signaling pathways of these two receptors.

This compound (Lu 28-179) is a well-established high-affinity sigma-2 (σ2) receptor agonist, demonstrating a significant and consistent preference for this receptor subtype over the sigma-1 (σ1) receptor.[1][2] This selectivity is a cornerstone of its utility as a pharmacological tool and its investigation for various therapeutic applications, including its potent anticancer activities.[3][4] Understanding the quantitative basis of this selectivity and the experimental methods used to determine it is critical for the accurate interpretation of research findings and the development of new, more selective compounds.

Quantitative Analysis of this compound's Binding Affinity

The selectivity of this compound is quantified through competitive radioligand binding assays, which determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound for each receptor. A lower Ki or IC50 value indicates a higher binding affinity. This compound consistently exhibits sub-nanomolar affinity for the σ2 receptor, while its affinity for the σ1 receptor is significantly lower, resulting in a high selectivity ratio.

Compoundσ2 Receptor Affinity (Ki/IC50)σ1 Receptor Affinity (Ki)Selectivity Ratio (σ1/σ2)
This compound 0.12 nM (Ki)[1]17 nM~142-fold
0.12 nM (IC50)140-fold
Haloperidol High Affinity (non-selective)High Affinity (non-selective)~1
(+)-Pentazocine Low AffinityHigh Affinity (Selective σ1 Ligand)N/A

Table 1: Comparative binding affinities of this compound and other relevant ligands for sigma-1 and sigma-2 receptors. The selectivity ratio is calculated by dividing the Ki or IC50 for the σ1 receptor by that for the σ2 receptor.

Experimental Protocols for Determining Receptor Selectivity

The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following protocols are standard methodologies in the field.

Radioligand Binding Assay

This is the primary method for quantifying the binding affinity of a ligand for a receptor. The protocol involves incubating a source of the target receptor (e.g., tissue homogenates or cell membranes) with a radiolabeled ligand that is known to bind to the receptor, and a range of concentrations of the unlabeled compound being tested (the "competitor," e.g., this compound).

Objective: To determine the inhibition constant (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • Receptor Source: Rat liver membrane homogenates are commonly used for σ2 receptor assays, while guinea pig brain membranes are often used for σ1 receptors due to their high receptor densities.

  • Radioligands:

    • For σ2 Receptors: [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.

    • For σ1 Receptors: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.

  • Masking Agent: (+)-pentazocine (non-radiolabeled) is used in σ2 binding assays to saturate and thus "mask" the σ1 receptors, ensuring that [3H]DTG binding is specific to the σ2 site.

  • Non-specific Binding Control: A high concentration of a non-selective ligand like haloperidol (10 µM) is used to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Tris-HCl or HEPES buffer.

  • Test Compound: this compound in a range of concentrations.

  • Filtration System: A Brandel or similar cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Preparation: Prepare dilutions of this compound.

  • Incubation Setup: In test tubes, combine the receptor source (e.g., 150 µg of rat liver membrane protein), the radioligand (e.g., 5 nM [3H]DTG for σ2), and the masking agent where necessary (e.g., 100 nM (+)-pentazocine for the σ2 assay).

  • Competition: Add varying concentrations of this compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (with 10 µM haloperidol).

  • Incubation: Incubate the mixture for a specified time and temperature to reach equilibrium (e.g., 2 hours at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Rat Liver Membranes) Incubation Incubation (e.g., 2h at 25°C) Receptor->Incubation Radioligand Radioligand (e.g., [3H]DTG) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from free ligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Functional Assays for Sigma-2 Agonism

While binding assays measure affinity, functional assays determine the biological effect of a ligand. For σ2 receptor ligands like this compound, cytotoxicity in cancer cell lines is a commonly used functional readout, as σ2 agonists are known to induce cell death.

Objective: To determine the functional potency (EC50) of this compound by measuring its cytotoxic effect.

Materials:

  • Cell Lines: Proliferating cancer cell lines known to express σ2 receptors, such as EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma).

  • Cell Culture Reagents: Standard media, serum, and antibiotics.

  • Test Compound: this compound.

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagents.

  • Plate Reader: To measure absorbance.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours).

  • Viability Assessment: Add the MTT reagent to each well. Live cells with active dehydrogenases will convert the soluble MTT into an insoluble purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. A dose-response curve is generated to calculate the EC50, the concentration of this compound that causes a 50% reduction in cell viability.

Distinct Signaling Pathways of Sigma-1 and Sigma-2 Receptors

The differential effects of ligands that distinguish between σ1 and σ2 receptors are rooted in the distinct molecular identities and signaling cascades of these proteins.

Sigma-1 Receptor Signaling

The σ1 receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It is not a classic G-protein coupled receptor or ion channel.

  • At Rest: In its inactive state, the σ1 receptor forms a complex with another ER chaperone, BiP (Binding immunoglobulin Protein).

  • Activation: Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP.

  • Modulation of Ion Channels: The activated σ1 receptor can translocate and directly modulate the function of various ion channels, including voltage-gated K+ channels and NMDA receptors.

  • Calcium Homeostasis: A primary role of the σ1 receptor is the regulation of calcium (Ca2+) signaling between the ER and mitochondria. It stabilizes the IP3 receptor (IP3R), a key channel for Ca2+ release from the ER, ensuring proper Ca2+ flux into the mitochondria to support ATP production and cell survival.

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R s1r_bip->s1r_active ip3r IP3 Receptor Calcium Ca2+ ip3r->Calcium releases atp ATP Production Agonist σ1 Agonist Agonist->s1r_bip dissociates BiP s1r_active->ip3r stabilizes Calcium->atp stimulates

Sigma-1 Receptor Signaling Pathway

Sigma-2 Receptor Signaling

The σ2 receptor was identified molecularly as TMEM97 (Transmembrane Protein 97). It is a four-pass transmembrane protein also located in the ER and is implicated in a variety of cellular functions, often in conjunction with its partner protein, the progesterone receptor membrane component 1 (PGRMC1).

  • Cholesterol Homeostasis: TMEM97/σ2R plays a role in intracellular cholesterol trafficking by interacting with proteins like the Niemann-Pick C1 (NPC1) protein.

  • Cell Proliferation and Death: The σ2 receptor is highly expressed in proliferating cells, including many types of cancer cells, making it a biomarker for proliferation. Activation of the σ2 receptor by agonists like this compound can induce cell death through multiple mechanisms, including caspase-dependent and -independent apoptosis, lysosomal membrane permeabilization, and oxidative stress.

  • Modulation of Signaling Cascades: The σ2 receptor can influence downstream signaling pathways, including those involving EGFR, PKC, and Raf, which are critical for cell proliferation. It is also involved in regulating autophagy.

G cluster_effects Downstream Cellular Effects This compound This compound (σ2 Agonist) s2r σ2R (TMEM97)/ PGRMC1 Complex This compound->s2r activates cholesterol Cholesterol Homeostasis s2r->cholesterol autophagy Autophagy Modulation s2r->autophagy cell_death Cell Death Pathways (Apoptosis, Lysosomal Leakage) s2r->cell_death proliferation ↓ Cell Proliferation (via EGFR, Raf, etc.) s2r->proliferation

Sigma-2 Receptor Signaling Pathway

Conclusion

This compound's high selectivity for the σ2 receptor over the σ1 receptor is quantitatively established through rigorous radioligand binding assays. This selectivity profile, with an affinity approximately 140-fold greater for the σ2 subtype, is fundamental to its use in probing σ2 receptor function. The distinct molecular identities and signaling pathways of the σ1 and σ2 receptors—with the former acting as a chaperone modulating Ca2+ homeostasis and the latter being involved in cholesterol metabolism and cell proliferation/death pathways—provide a clear rationale for the development and use of subtype-selective ligands. This technical overview provides the foundational knowledge necessary for researchers to effectively utilize this compound and to advance the field of sigma receptor pharmacology.

References

Methodological & Application

Application Notes and Protocols: Utilizing Siramesine in Glioblastoma Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine, a sigma-2 receptor ligand, has emerged as a promising experimental compound for cancer research, demonstrating significant cytotoxic effects against various cancer cell lines, including the highly aggressive brain tumor, glioblastoma. Initially developed for the treatment of anxiety and depression, its potent anti-cancer properties are attributed to its ability to induce lysosomal membrane permeabilization, leading to caspase-independent cell death.[1][2][3] Furthermore, recent studies have elucidated its role in inhibiting the STAT3 signaling pathway, inducing protective autophagy, and promoting ferroptosis, highlighting its multi-faceted mechanism of action in glioblastoma cells.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in glioblastoma cell culture experiments. The protocols outlined below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the efficacy and mechanism of this compound in a laboratory setting.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Glioblastoma Cell Lines
Cell LineAssayIC50 (µM)Exposure Time (h)Key Findings
U87-MGCCK-88.87548This compound reduces cell viability and inhibits proliferation and migration.
U251-MGCCK-89.65448This compound induces protective autophagy.
T98GCCK-87.23648This compound inactivates the STAT3-MGMT signaling pathway.
A172WST-1 / LDH~10-2024-48This compound induces cell death, with sensitivity varying between cell lines.
U87Trypan Blue~25Not SpecifiedHigh concentrations are required to achieve 50% cell death when used alone.
Table 2: Synergistic Effects of this compound with Other Agents in Glioblastoma Cells
Combination AgentGlioblastoma Cell LineAssayKey Findings
Temozolomide (TMZ)U87-MG, U251-MGCCK-8, Colony FormationThis compound synergistically enhances TMZ-induced cell death and inhibits proliferation and migration.
LapatinibU87Trypan Blue, Flow CytometryThe combination of this compound and Lapatinib induces synergistic cell death through ferroptosis.

Signaling Pathways and Experimental Workflows

Siramesine_Mechanism_of_Action cluster_cell Glioblastoma Cell This compound This compound Lysosome Lysosome This compound->Lysosome destabilizes membrane STAT3 STAT3 This compound->STAT3 binds to ROS Reactive Oxygen Species (ROS) This compound->ROS induces Autophagy Autophagy This compound->Autophagy induces pSTAT3 p-STAT3 (Y705) This compound->pSTAT3 inhibits phosphorylation CellDeath Cell Death Lysosome->CellDeath Cathepsin release STAT3->pSTAT3 Ferroptosis Ferroptosis ROS->Ferroptosis Ferroptosis->CellDeath MGMT MGMT pSTAT3->MGMT regulates

Caption: Mechanism of this compound in Glioblastoma.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays Cell_Culture Glioblastoma Cell Culture (e.g., U87-MG, U251-MG) Siramesine_Treatment Treat with this compound (Varying Concentrations & Times) Cell_Culture->Siramesine_Treatment Viability Cell Viability Assay (MTT / CCK-8) Siramesine_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Siramesine_Treatment->Apoptosis Autophagy Autophagy Analysis (Western Blot for LC3-II) Siramesine_Treatment->Autophagy Lysosomal_Integrity Lysosomal Integrity (Acridine Orange Staining) Siramesine_Treatment->Lysosomal_Integrity Signaling Signaling Pathway Analysis (Western Blot for p-STAT3) Siramesine_Treatment->Signaling

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U251-MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO (for formazan solubilization in MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for determining IC50 values.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Autophagy Analysis (Western Blot for LC3-II)

This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, to assess this compound-induced autophagy.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-Beclin1, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. For analyzing autophagic flux, a lysosomal inhibitor like chloroquine (CQ) can be co-administered in the last few hours of treatment. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-LC3B) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or LC3-II levels indicates an induction of autophagy.

Lysosomal Integrity Assay (Acridine Orange Staining)

This assay uses the lysosomotropic dye Acridine Orange (AO) to visualize the integrity of lysosomes. A loss of red fluorescence indicates lysosomal membrane permeabilization.

Materials:

  • Glioblastoma cells

  • Glass-bottom dishes or coverslips

  • This compound

  • Acridine Orange (AO) staining solution (e.g., 1 µg/mL in complete medium)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat with this compound for a short duration (e.g., 1-4 hours), as lysosomal destabilization is an early event.

  • Staining: Remove the treatment medium and incubate the cells with AO staining solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Imaging: Immediately visualize the cells under a fluorescence microscope. Intact acidic vesicles (lysosomes) will fluoresce bright red, while the cytoplasm and nucleus will show a faint green fluorescence. A decrease or loss of red fluorescence in this compound-treated cells is indicative of lysosomal membrane permeabilization.

Conclusion

This compound presents a compelling avenue for glioblastoma research due to its multifaceted mechanisms of action that target key survival pathways in cancer cells. The protocols provided herein offer a standardized approach to investigating its effects in vitro. Researchers should note that optimal concentrations and incubation times may vary depending on the specific glioblastoma cell line and experimental conditions. Careful optimization and appropriate controls are crucial for obtaining reliable and reproducible data. The synergistic potential of this compound with conventional chemotherapeutics like TMZ warrants further investigation and may pave the way for novel combination therapies for glioblastoma.

References

Application Notes: Siramesine Treatment of Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist, a transmembrane protein now identified as TMEM97. Initially developed for anxiety and depression, its utility was limited in human trials. However, this compound has garnered significant interest as a research tool and potential therapeutic agent due to its profound effects on cellular stress pathways, cholesterol homeostasis, and cell survival. In oncology, it is known to induce caspase-independent cell death in various cancer cell lines, primarily through lysosomal and mitochondrial destabilization.[1][2] Conversely, in the context of neuroscience, recent studies suggest a neuroprotective role for this compound, particularly in models of acute brain injury, where it can reduce oxidative stress and suppress neuronal apoptosis.[3][4]

These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound, enabling researchers to investigate its dual role in neurotoxicity and neuroprotection. Methodologies for cell culture, drug treatment, and key downstream assays are presented, alongside a summary of quantitative data and visualization of implicated signaling pathways.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in various cell lines. These IC50 values are crucial for designing experiments, with concentrations well below the IC50 typically used for investigating signaling and neuroprotective effects, and concentrations around the IC50 used for studying neurotoxicity.

Cell LineCell TypeIC50 (48h treatment)Reference
HT22 Murine Hippocampal Neuronal Cells12.55 µM[1]
SH-SY5Y Human Neuroblastoma Cells22.79 µM
U87-MG Human Glioblastoma8.875 µM
U251-MG Human Glioblastoma9.654 µM
T98G Human Glioblastoma7.236 µM
HA1800 Human Glial Cells>100 µM (approx. 28.3% viability loss at 100 µM)

Signaling Pathways and Experimental Workflow

This compound-Induced Neuroprotective Pathway

At sub-toxic concentrations, this compound is proposed to activate the TMEM97/σ2 receptor, leading to the upregulation of Niemann-Pick C1 (NPC1) protein. This pathway is associated with improved cholesterol transport, reduced oxidative stress, and suppression of apoptosis via modulation of Bcl-2 family proteins and inhibition of mitochondrial fission.

cluster_apoptosis This compound This compound TMEM97 TMEM97 (σ2 Receptor) This compound->TMEM97 activates NPC1 NPC1 Upregulation TMEM97->NPC1 Bcl2 Bcl-2 Upregulation TMEM97->Bcl2 Bax Bax Downregulation TMEM97->Bax Drp1 Drp1 Downregulation TMEM97->Drp1 ROS Reduced Oxidative Stress TMEM97->ROS Cholesterol Cholesterol Homeostasis NPC1->Cholesterol Apoptosis Suppression of Neuronal Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Mito Mitochondrial Stability Drp1->Mito Mito->Apoptosis inhibits ROS->Apoptosis inhibits

Caption: Proposed neuroprotective signaling cascade of this compound in neurons.

This compound-Induced Cytotoxic Pathway

At higher concentrations (approaching the IC50), this compound induces cell death through mechanisms observed in cancer cell lines, which involve direct destabilization of lysosomes and mitochondria. This leads to the release of cathepsins, increased production of Reactive Oxygen Species (ROS), and eventual apoptotic or apoptotic-like cell death.

This compound This compound (High Concentration) Lysosome Lysosomal Destabilization This compound->Lysosome induces Mitochondria Mitochondrial Destabilization This compound->Mitochondria induces Cathepsins Cathepsin Release Lysosome->Cathepsins ROS Increased ROS Production Mitochondria->ROS CellDeath Neuronal Cell Death Cathepsins->CellDeath ROS->CellDeath

Caption: Cytotoxic signaling pathway of this compound at high concentrations.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on primary neuronal cultures.

Culture 1. Primary Neuron Culture (e.g., E18 Rat Cortical Neurons) Treatment 2. This compound Treatment (Vary concentration and duration) Culture->Treatment Viability 3a. Assess Cell Viability (MTT, LDH Assay) Treatment->Viability Harvest 3b. Harvest Cells/Supernatant Treatment->Harvest ICC 3c. Fix Cells for Imaging Treatment->ICC Lysate 4. Prepare Protein Lysates Harvest->Lysate Western 5. Western Blot Analysis (TMEM97, NPC1, Bcl-2, Bax, etc.) Lysate->Western Staining 4. Immunocytochemistry (TUNEL, Cleaved Caspase-3) ICC->Staining Microscopy 5. Confocal Microscopy & Analysis Staining->Microscopy

Caption: Experimental workflow for this compound treatment of primary neurons.

Experimental Protocols

Disclaimer: These protocols are synthesized from established methods for primary neuronal culture and findings from this compound research. Researchers should optimize parameters based on their specific experimental goals and resources.

Protocol 1: Primary Cortical Neuron Culture (from E18 Rat Embryos)

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Plating Medium: Neurobasal medium with 2% B-27 supplement, 1x GlutaMAX, 1% Penicillin-Streptomycin, and 10% heat-inactivated horse serum.

  • Culture Medium: Neurobasal medium with 2% B-27 supplement, 1x GlutaMAX, and 1% Penicillin-Streptomycin (serum-free).

  • Poly-D-Lysine (or Poly-L-Lysine) coated culture plates/coverslips.

  • Dissection tools, sterile HBSS, papain/trypsin, DNase I.

Procedure:

  • Plate Coating: Coat culture vessels with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow to air dry before use.

  • Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the cortices from E18 rat pup brains in ice-cold sterile HBSS.

  • Dissociation: Mince the cortical tissue and digest with a suitable enzyme (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes to dissociate the tissue into a single-cell suspension.

  • Trituration: Gently triturate the cell suspension with a fire-polished Pasteur pipette to achieve a single-cell suspension. Avoid creating bubbles.

  • Plating: Count viable cells using a hemocytometer and trypan blue. Plate neurons at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in pre-warmed Plating Medium.

  • Maturation: After 4-6 hours, or once cells have attached, replace the Plating Medium with an equal volume of serum-free Culture Medium.

  • Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. Perform a half-media change every 3-4 days. Neurons are typically ready for experimental use between days in vitro (DIV) 7 and 14.

Protocol 2: this compound Treatment

Materials:

  • This compound hydrochloride (powder)

  • Sterile DMSO

  • Mature primary neuronal cultures (DIV 7-14)

  • Fresh, pre-warmed Culture Medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in pre-warmed Culture Medium to achieve the desired final concentrations.

    • For Neuroprotection Studies: Use a range of sub-toxic concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM).

    • For Neurotoxicity Studies: Use a range of concentrations around the known IC50 for neuronal cells (e.g., 5 µM, 10 µM, 15 µM, 25 µM).

    • Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Treatment:

    • Carefully remove half of the medium from each well of the cultured neurons.

    • Add an equal volume of the freshly prepared this compound working dilutions or vehicle control medium to the respective wells.

    • Incubate the cells for the desired duration (e.g., 24 or 48 hours). A 48-hour treatment period has been used to assess neuroprotection in primary cortical neurons.

Protocol 3: Assessment of Cell Viability (MTT Assay)

Procedure:

  • Following this compound treatment, add MTT reagent (5 mg/mL in PBS) to each well at a 1:10 dilution.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to solubilize the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot Analysis

Procedure:

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-TMEM97, anti-NPC1, anti-Bcl-2, anti-Bax, anti-β-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 5: Immunocytochemistry for Apoptosis (TUNEL Assay)

Procedure:

  • Fixation: After treatment on coverslips, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to label DNA strand breaks.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope. The percentage of TUNEL-positive cells can be quantified to assess apoptosis.

References

Siramesine as a Positive Control in Sigma-2 Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has become an invaluable tool in pharmacological research.[1] Its high binding affinity and selectivity make it an ideal positive control for in vitro sigma-2 receptor binding assays. These assays are crucial for the discovery and characterization of novel compounds targeting the sigma-2 receptor, which is implicated in various pathological conditions, including cancer and neurological disorders.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in sigma-2 receptor binding assays, along with an overview of its downstream signaling effects.

Pharmacological Profile of this compound

This compound exhibits subnanomolar affinity for the sigma-2 receptor and a significant selectivity over the sigma-1 (σ1) receptor, as summarized in the table below. This high selectivity is critical for its use as a positive control, ensuring that the observed binding is specific to the sigma-2 receptor subtype.

Quantitative Data Summary
ParameterValueReceptor SubtypeNotes
IC₅₀ 0.12 nMSigma-2Represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand.[3][4]
IC₅₀ 17 nMSigma-1Demonstrates a 140-fold selectivity for the sigma-2 receptor over the sigma-1 receptor.[3]
Kᵢ 0.12 nMSigma-2The inhibition constant, indicating the binding affinity of this compound for the sigma-2 receptor.
Kᵢ 17 nMSigma-1The inhibition constant for the sigma-1 receptor.
K𝘥 1.1 nMSigma-2The dissociation constant for [³H]this compound in rat and human brain samples.
EC₅₀ 5.3 µM - 9.3 µM-The effective concentration of this compound that induces 50% of the maximal cytotoxic response in cancer cell lines.

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-2 receptor, using this compound as a positive control. The assay relies on the displacement of a radiolabeled sigma-2 receptor ligand, such as [³H]1,3-di-o-tolylguanidine ([³H]DTG), by the unlabeled test compound.

Materials and Reagents:

  • Receptor Source: Crude membrane fractions from rat liver or human tumor cell lines (e.g., MCF-7, MDA-MB-435) known to express high levels of sigma-2 receptors.

  • Radioligand: [³H]DTG (specific activity ~50-60 Ci/mmol).

  • Positive Control: this compound.

  • Sigma-1 Masking Agent: (+)-Pentazocine.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep_membranes Prepare Membrane Homogenates (Rat Liver or Tumor Cells) add_components Add to 96-well Plate: 1. Membrane Homogenate 2. (+)-Pentazocine (mask σ1) 3. Test Compound or this compound 4. [3H]DTG (Radioligand) prep_membranes->add_components prep_reagents Prepare Reagents (Radioligand, Buffers, Compounds) prep_reagents->add_components incubate Incubate at Room Temperature (e.g., 120 minutes) add_components->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate Specific Binding Determine IC50 and Ki values count->analyze

Caption: Workflow for a competitive sigma-2 receptor binding assay.

Protocol Steps:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat liver) or cultured cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). The membranes can be stored at -80°C.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL of assay buffer:

      • 50 µL of membrane homogenate (typically 100-300 µg of protein).

      • 50 µL of (+)-pentazocine to a final concentration of 100 nM to mask the sigma-1 receptors.

      • 50 µL of varying concentrations of the test compound or this compound (for the positive control curve, typically ranging from 0.01 nM to 1 µM).

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of haloperidol (10 µM) or unlabeled DTG (10 µM).

    • Initiate the binding reaction by adding 50 µL of [³H]DTG to a final concentration of approximately 5 nM.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Downstream Signaling Pathways of this compound

Activation of the sigma-2 receptor by this compound in cancer cells initiates a cascade of events leading to cell death through multiple pathways. Understanding these pathways is crucial for interpreting the functional consequences of sigma-2 receptor binding.

Signaling Pathway Diagram:

signaling_pathway cluster_trigger Initiation cluster_effects Cellular Effects This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 lysosome Lysosomal Membrane Permeabilization sigma2->lysosome ros Increased Reactive Oxygen Species (ROS) sigma2->ros autophagy Autophagy Induction (mTOR Inhibition) sigma2->autophagy apoptosis Apoptosis lysosome->apoptosis mitochondria Mitochondrial Destabilization ros->mitochondria mitochondria->apoptosis caspase_dep Caspase-Dependent apoptosis->caspase_dep caspase_indep Caspase-Independent apoptosis->caspase_indep

Caption: Downstream signaling pathways activated by this compound.

Key Signaling Events:

  • Lysosomal Destabilization: this compound has been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, which can trigger apoptosis.

  • Oxidative Stress: Treatment with this compound induces the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

  • Mitochondrial Dysfunction: Increased ROS levels can lead to mitochondrial destabilization and the release of pro-apoptotic factors.

  • Induction of Autophagy: this compound can induce autophagy, a cellular self-degradation process, potentially through the inhibition of the mTOR signaling pathway.

  • Apoptosis: Ultimately, these signaling events converge to induce programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent mechanisms.

Conclusion

This compound is an essential tool for researchers studying the sigma-2 receptor. Its high affinity and selectivity make it an excellent positive control for validating sigma-2 receptor binding assays. The detailed protocols and an understanding of its downstream signaling pathways provided in this document will aid in the accurate assessment of novel compounds and further elucidate the role of the sigma-2 receptor in health and disease.

References

Detecting Siramesine-Induced Caspase-Independent Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine, a σ-2 receptor ligand, is a promising anti-cancer agent that induces a caspase-independent form of programmed cell death in various tumor cell lines. This characteristic makes it a valuable candidate for treating cancers resistant to conventional therapies that rely on caspase-dependent apoptosis. The mechanism of this compound-induced cell death is multifaceted, primarily involving lysosomal membrane permeabilization (LMP), oxidative stress, and mitochondrial dysfunction, ultimately leading to cell demise without the activation of the classical caspase cascade.

These application notes provide a comprehensive overview of the key methods used to detect and quantify this compound-induced caspase-independent apoptosis. Detailed protocols for essential experiments are provided to guide researchers in their investigations.

Key Characteristics of this compound-Induced Cell Death

This compound-induced cell death is characterized by several key events:

  • Morphological Changes: Cells exhibit features of apoptosis, such as chromatin condensation and cell shrinkage.

  • Lysosomal Membrane Permeabilization (LMP): This is an early and critical event, leading to the release of cathepsins from the lysosomal lumen into the cytosol.[1][2][3]

  • Oxidative Stress: There is a notable increase in reactive oxygen species (ROS) production.[1][2]

  • Mitochondrial Destabilization: this compound can cause a rapid loss of mitochondrial membrane potential (MMP).

  • Caspase-Independence: Cell death proceeds in the absence of significant caspase activation. The use of pan-caspase inhibitors like zVAD-fmk does not prevent cell death.

  • Involvement of Other Proteases: Cathepsins, released from lysosomes, and calpains have been implicated in the execution of this cell death pathway.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineThis compound ConcentrationIncubation TimeAssayResultReference
WEHI-S5 µmol/L13-18 hoursLDH ReleaseTime-dependent increase in cytotoxicity, maximal at ~18h.
WEHI-S1-9 µmol/L24 hoursLDH ReleaseLinear, dose-dependent increase in cytotoxicity.
Various20-30 µM8 hoursCell ViabilitySignificant cell death induced.
U87-MG8.875 µM48 hoursCCK-8IC50 value.
U251-MG9.654 µM48 hoursCCK-8IC50 value.
T98G7.236 µM48 hoursCCK-8IC50 value.

Table 2: Induction of Lysosomal Membrane Permeabilization (LMP) and Oxidative Stress

Cell LineThis compound ConcentrationIncubation TimeMethodMeasurementResultReference
MCF-7Not specifiedNot specifiedImmunocytochemistryDiffuse cathepsin B and L staining.Suggestive of LMP.
U8710 µM4 hoursLysoTracker GreenLoss of fluorescence intensity.58% LMP.
WEHI-S5 µmol/LIndicated timesDihydroethidine StainingIncreased fluorescence.Induction of oxidative stress.
PC310 µM24 hoursDHE StainingIncreased fluorescence.Increase in reactive oxygen species.
A549, U8710 µM24 hoursDHE StainingIncreased fluorescence.Increased ROS production.

Table 3: Effects of this compound on Mitochondrial Membrane Potential (MMP)

Cell LineThis compound ConcentrationIncubation TimeMethodResultReference
HaCaT, U-87MG≥25 µM15 minutesJC-1 StainingDecreased MMP.
PC310 µM24 hoursTMRM StainingChanges in mitochondrial membrane potential.
HaCaT25 or 40 µM6 hoursNot specifiedLoss of MMP largely preventable by α-tocopherol.

Experimental Protocols

Assessment of Cell Viability by MTT Assay

This protocol is used to quantify the cytotoxic effects of this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound stock solution

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Measurement of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Staining

Acridine orange is a lysosomotropic dye that fluoresces red in acidic compartments like lysosomes and green in the cytoplasm and nucleus. A decrease in red fluorescence indicates LMP.

Materials:

  • Acridine Orange (AO) solution (5 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips or in a glass-bottom dish.

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Stain the cells with AO solution for 15 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Immediately visualize the cells using a fluorescence microscope.

  • A shift from red to green fluorescence indicates a loss of lysosomal acidity and LMP.

Detection of Reactive Oxygen Species (ROS) by Dihydroethidine (DHE) Staining

DHE is oxidized by superoxide to a red fluorescent product that intercalates with DNA.

Materials:

  • Dihydroethidine (DHE) stock solution (e.g., 10 mM in DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • During the last 30 minutes of treatment, add DHE to the culture medium to a final concentration of 2-10 µM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Harvest and wash the cells with PBS.

  • Analyze the cells by flow cytometry (e.g., PE channel) or visualize under a fluorescence microscope. An increase in red fluorescence indicates an increase in ROS.

Analysis of Mitochondrial Membrane Potential (MMP) by JC-1 Staining

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • JC-1 staining solution (e.g., 5 µg/mL in cell culture medium)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in pre-warmed culture medium.

  • Add JC-1 staining solution and incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of MMP.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure (General):

  • Treat cells with this compound and prepare both adherent and floating cells.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP).

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye like DAPI or Hoechst, if desired.

  • Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

Detection of Calpain and Cathepsin Activity

To demonstrate the involvement of calpains and cathepsins, specific inhibitors can be used in conjunction with cell viability assays.

Materials:

  • Calpain inhibitors (e.g., PD150606)

  • Cathepsin B inhibitors (e.g., CA-074-Me)

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Pre-incubate cells with the calpain or cathepsin inhibitor for 1 hour before adding this compound.

  • Treat the cells with this compound in the continued presence of the inhibitor for the desired time.

  • Perform a cell viability assay (e.g., MTT assay) to determine if the inhibitor provides protection against this compound-induced cell death.

  • A significant increase in cell viability in the presence of the inhibitor suggests the involvement of that protease in the cell death pathway.

Visualization of Signaling Pathways and Workflows

Siramesine_Pathway This compound This compound Sigma2R σ-2 Receptor This compound->Sigma2R Binds Mitochondrion Mitochondrion This compound->Mitochondrion Directly or Indirectly Affects Lysosome Lysosome Sigma2R->Lysosome Targets LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Cathepsins Cathepsins LMP->Cathepsins Release into Cytosol CellDeath Caspase-Independent Apoptosis Cathepsins->CellDeath Executes ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Leads to ROS->Mitochondrion Damages ROS->CellDeath Contributes to MMP_Loss->CellDeath Contributes to

Caption: Signaling pathway of this compound-induced caspase-independent apoptosis.

Experimental_Workflow Start Start: Treat Cells with this compound Early_Events Early Events (0-6h) Start->Early_Events Late_Events Late Events (6-24h) Early_Events->Late_Events LMP_Assay LMP Assay (Acridine Orange) Early_Events->LMP_Assay ROS_Assay ROS Detection (DHE Staining) Early_Events->ROS_Assay MMP_Assay MMP Measurement (JC-1 Staining) Early_Events->MMP_Assay Endpoint Endpoint: Cell Death Quantification Late_Events->Endpoint AnnexinV_PI Annexin V/PI Staining Late_Events->AnnexinV_PI TUNEL_Assay TUNEL Assay Late_Events->TUNEL_Assay MTT_LDH MTT / LDH Assay Endpoint->MTT_LDH

Caption: Experimental workflow for characterizing this compound-induced cell death.

Logical_Relationship Siramesine_Treatment This compound Treatment Cell_Death_Observed Cell Death Still Occurs Siramesine_Treatment->Cell_Death_Observed Caspase_Inhibition Caspase Inhibition (e.g., zVAD-fmk) Caspase_Inhibition->Cell_Death_Observed Conclusion Conclusion: Caspase-Independent Mechanism Cell_Death_Observed->Conclusion

Caption: Logical diagram demonstrating caspase-independence.

References

Application Note & Protocol: Synergistic Induction of Ferroptosis in Cancer Cells Using Siramesine and Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining the sigma-2 receptor ligand, Siramesine, with the dual tyrosine kinase inhibitor, Lapatinib. Lapatinib, an inhibitor of EGFR (HER1) and HER2, and this compound, a lysosomotropic agent, have been shown to collaboratively induce a potent, iron-dependent form of programmed cell death known as ferroptosis in various cancer cell lines.[1][2][3] This combination offers a promising therapeutic strategy to overcome resistance to conventional apoptosis-based therapies.[4][5] The protocols outlined herein describe methods for inducing and evaluating this synergistic cytotoxicity, measuring key markers of ferroptosis, and analyzing the underlying signaling pathways.

Principle of Action

This compound (Sigma-2 Receptor Ligand): this compound is a potent sigma-2 receptor agonist that functions as a lysosomotropic agent. It accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP), which causes the release of lysosomal contents and disrupts cellular homeostasis. This disruption contributes to increased intracellular iron levels and oxidative stress. Specifically, this compound has been shown to decrease the expression of ferroportin-1 (FPN), a protein responsible for exporting iron out of the cell, thereby trapping iron inside.

Lapatinib (Dual Tyrosine Kinase Inhibitor): Lapatinib is an oral small-molecule drug that reversibly inhibits the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By blocking these receptors, Lapatinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. Critically, in the context of this combination therapy, Lapatinib treatment increases the expression of transferrin, a protein that facilitates the transport of iron into cells.

Synergistic Mechanism: Induction of Ferroptosis The combination of this compound and Lapatinib creates a synergistic effect by dysregulating iron homeostasis to induce ferroptosis. This synergy is achieved through a multi-pronged assault:

  • Increased Iron Influx: Lapatinib upregulates transferrin expression, enhancing iron uptake.

  • Inhibited Iron Efflux: this compound downregulates ferroportin-1 expression, preventing iron from being removed from the cell.

  • Lysosomal Disruption: this compound-induced LMP may release sequestered iron from lysosomes into the cytoplasm.

This cascade results in a significant increase in the intracellular labile iron pool. The excess iron fuels the Fenton reaction, leading to a massive accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the ultimate executioner of ferroptosis. Furthermore, the combination has been shown to decrease the expression of Heme Oxygenase-1 (HO-1), an important antioxidant enzyme, further sensitizing cells to oxidative stress.

G cluster_lapatinib Lapatinib Action cluster_this compound This compound Action cluster_combination Combination Effect cluster_cellular_response Cellular Response lapatinib Lapatinib egfr_her2 EGFR/HER2 lapatinib->egfr_her2 Inhibits transferrin Transferrin Expression lapatinib->transferrin Increases iron_influx Iron Influx transferrin->iron_influx This compound This compound lysosome Lysosome This compound->lysosome Destabilizes ferroportin Ferroportin-1 (FPN) This compound->ferroportin Decreases labile_iron Increased Labile Iron Pool lysosome->labile_iron Iron Release iron_efflux Iron Efflux ferroportin->iron_efflux ho1 Heme Oxygenase-1 (HO-1) ros Increased ROS ho1->ros Inhibited by low HO-1 combination This compound + Lapatinib combination->ho1 Decreases iron_influx->labile_iron iron_efflux->labile_iron Inhibited by low FPN labile_iron->ros Fenton Reaction lipid_perox Lipid Peroxidation ros->lipid_perox ferroptosis Ferroptosis (Cell Death) lipid_perox->ferroptosis

Caption: Synergistic mechanism of this compound and Lapatinib inducing ferroptosis.

Applications

The combination of this compound and Lapatinib has demonstrated synergistic cytotoxicity in a range of cancer cell lines, suggesting broad applicability.

  • Breast Cancer: MDA-MB-231, SKBR3, MCF-7, ZR-75-1

  • Glioblastoma: U87

  • Lung Adenocarcinoma: A549

  • Prostate Cancer: PC3

This therapeutic strategy is particularly promising for cancers resistant to apoptosis and for HER2-positive cancers where Lapatinib is already in clinical use.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the this compound and Lapatinib combination.

Table 1: Efficacy of this compound and Lapatinib Combination in Cancer Cell Lines

Cell Line This compound Conc. (µM) Lapatinib Conc. (µM) Time (h) Key Finding Reference(s)
MDA-MB-231 10 0.5 4 Synergistic induction of cell death.
SKBr3 10 0.5 4 Synergistic induction of cell death.
A549 10 5 24 Combination induced ~48% cell death.
U87 10 5 24 Combination induced ~49% cell death.

| PC3 | 10 | 0.5 | 24 | Significant increase in cell death compared to single agents. | |

Table 2: Pharmacological Inhibition of this compound + Lapatinib-Induced Cell Death

Cell Line Inhibitor Concentration % Reduction in Cell Death (approx.) Reference(s)
A549 Ferrostatin-1 (Fer-1) 10 µM 39% (from 49% to 30%)
U87 Ferrostatin-1 (Fer-1) 10 µM 35% (from 49% to 32%)
A549 Deferoxamine (DFO) 200 µM 37.5% (from 48% to 30%)
U87 Deferoxamine (DFO) 200 µM 43% (from 49% to 28%)

| PC3 | α-tocopherol | N/A | Significantly reduced cell death. | |

Experimental Protocols & Workflow

The following protocols provide a framework for studying the effects of this compound and Lapatinib.

G start 1. Seed Cancer Cells in Culture Plates treat 2. Treat with Vehicle, this compound, Lapatinib, or Combination (Optional: Pre-treat with Inhibitors) start->treat incubate 3. Incubate for Desired Time (e.g., 4, 6, 24 hours) treat->incubate harvest 4. Harvest Cells and/or Supernatant incubate->harvest viability Cell Viability Assay (Trypan Blue, MTT) harvest->viability ros ROS/Lipid Peroxidation (DHE, C11-BODIPY) harvest->ros lmp LMP Assessment (Lysotracker Red) harvest->lmp protein Protein Analysis (Western Blot for HO-1, FPN, etc.) harvest->protein iron Iron Content (Prussian Blue, Phen Green SK) harvest->iron analysis 6. Data Analysis & Interpretation

Caption: General experimental workflow for studying the drug combination.
Protocol 1: Cell Viability and Ferroptosis Inhibition Assay

This protocol determines the effect of the drug combination on cell viability and confirms the role of ferroptosis.

  • Cell Seeding: Seed cells (e.g., A549, U87, MDA-MB-231) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment (Optional): To test for ferroptosis, pre-treat designated wells with:

    • Ferrostatin-1 (Fer-1): 10 µM final concentration.

    • Deferoxamine (DFO): 200 µM final concentration.

    • Incubate for 1-2 hours prior to adding this compound and Lapatinib.

  • Drug Treatment: Add this compound (e.g., 10 µM) and/or Lapatinib (e.g., 0.5-5 µM) to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate cells for the desired time course (e.g., 4, 12, 24 hours) at 37°C and 5% CO₂.

  • Cell Harvest:

    • Collect the culture medium (which contains dead, floating cells).

    • Wash the plate with PBS and detach adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium and centrifuge at 500 x g for 5 minutes.

  • Cell Counting (Trypan Blue Exclusion):

    • Resuspend the cell pellet in a known volume of PBS or media.

    • Mix a 1:1 ratio of cell suspension with 0.4% Trypan Blue stain.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the percentage of cell death for each condition. Compare the combination treatment with and without inhibitors to determine if cell death is iron-dependent.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses Dihydroethidium (DHE) to measure superoxide, a key ROS.

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, typically using a shorter incubation time (e.g., 4-6 hours) as ROS production is an early event.

  • DHE Staining:

    • After treatment, add DHE to each well to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvest: Harvest cells as described in Protocol 1, step 5.

  • Flow Cytometry:

    • Resuspend the final cell pellet in 500 µL of cold PBS.

    • Analyze the fluorescence signal immediately using a flow cytometer (e.g., PE or PerCP channel).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI indicates higher ROS levels.

Protocol 3: Assessment of Lysosomal Membrane Permeabilization (LMP)

This protocol uses Lysotracker Red to assess lysosomal integrity. A loss of fluorescence indicates LMP.

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. LMP is an early event, so time points from 15 minutes to 4 hours are appropriate.

  • Lysotracker Staining:

    • 30 minutes before the end of the treatment incubation, add Lysotracker Red DND-99 to each well to a final concentration of 50 nM.

    • Continue incubation for the final 30 minutes at 37°C.

  • Cell Harvest & Analysis:

    • Harvest cells as described in Protocol 1, step 5.

    • Analyze immediately by flow cytometry (e.g., PE channel).

  • Data Analysis: A decrease in the MFI of the Lysotracker Red signal indicates a loss of the acidic lysosomal environment, consistent with LMP.

Materials and Reagents

  • Cell Lines: MDA-MB-231, A549, U87, PC3, etc. (ATCC)

  • Reagents:

    • This compound (Lu 28-179)

    • Lapatinib Ditosylate (Tykerb®)

    • Ferrostatin-1 (Fer-1)

    • Deferoxamine (DFO) mesylate salt

    • α-tocopherol

    • Dihydroethidium (DHE)

    • Lysotracker™ Red DND-99

    • Trypan Blue solution (0.4%)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Antibodies (for Western Blot):

    • Anti-Heme Oxygenase-1 (HO-1)

    • Anti-Transferrin

    • Anti-Ferroportin-1 (FPN)

    • Anti-β-Actin or Anti-Tubulin (loading control)

  • Standard Cell Culture Supplies: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Trypsin-EDTA.

References

Application Notes and Protocols for Measuring Siramesine's Effect on Lysosomal pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine, a sigma-2 receptor agonist, has garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines. A key aspect of its mechanism of action involves the disruption of lysosomal function, primarily through the alteration of lysosomal pH. This compound acts as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and causing a rapid increase in their internal pH.[1][2][3] This alkalinization is a critical early event that can lead to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, induction of reactive oxygen species (ROS), and ultimately, cell death.[1][4]

These application notes provide detailed protocols for researchers to accurately measure the effects of this compound on lysosomal pH and integrity using common fluorescent probes and imaging techniques.

Key Concepts and Techniques

Two primary fluorescence-based techniques are widely used to assess the impact of this compound on lysosomes:

  • Ratiometric Measurement of Lysosomal pH: This technique utilizes fluorescent probes whose emission or excitation spectra shift in response to pH changes. Ratiometric imaging offers a quantitative measure of lysosomal pH that is independent of probe concentration, photobleaching, and cell path length. A commonly used probe for this purpose is LysoSensor™ Yellow/Blue DND-160.

  • Assessment of Lysosomal Membrane Permeabilization (LMP): This method relies on fluorescent probes that accumulate in intact, acidic lysosomes. A decrease in or loss of fluorescence intensity indicates a loss of the pH gradient due to membrane permeabilization. LysoTracker™ Red DND-99 is a widely used probe for this application.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on lysosomal pH and cell viability as reported in various studies. This data provides a reference for expected outcomes and effective concentration ranges for experimental design.

Cell LineThis compound Concentration (µM)Incubation TimeObserved Effect on Lysosomal pHObserved Effect on Cell ViabilityReference
MCF-7830 minAbolished LysoTracker accumulation, indicating increased pHNot specified at this time point
WEHI-S522 hoursNot directly measured, but induced apoptosis-like deathSignificant cell death
HaCaT5-40Not specifiedRapid increase in lysosomal pHConcentration-dependent cell death
U-87MG5-40Not specifiedRapid increase in lysosomal pHConcentration-dependent cell death
PC31015 min - 4 hIncreased lysosomal membrane permeabilization (LMP)Not specified at this time point
U87104 h58% Lysosomal Membrane Permeabilization (LMP)Not specified at this time point

Experimental Protocols

Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the use of the ratiometric fluorescent probe LysoSensor™ Yellow/Blue DND-160 to quantitatively measure changes in lysosomal pH following this compound treatment. The probe exhibits a pH-dependent dual emission, with fluorescence shifting from blue in neutral environments to yellow in acidic organelles.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (e.g., Thermo Fisher Scientific, Cat. No. L7545)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Nigericin and Monensin (for pH calibration)

  • A series of pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Fluorescence microscope with appropriate filter sets for dual-emission imaging (e.g., excitation ~360/40 nm, emission 1 ~440/40 nm for blue, emission 2 ~540/40 nm for yellow)

  • Image analysis software capable of ratiometric analysis

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.

  • Probe Loading:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed cell culture medium.

    • Remove the medium from the cells and incubate them with the LysoSensor™ working solution for 1-5 minutes at 37°C.

    • Wash the cells twice with warm PBS.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images in both the "blue" and "yellow" emission channels.

  • pH Calibration Curve Generation:

    • At the end of the experiment, incubate a separate set of stained cells (or the same cells after initial imaging) with a pH calibration buffer containing ionophores like nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). These ionophores equilibrate the intracellular and extracellular pH.

    • Incubate the cells for 5 minutes with each pH buffer (ranging from 4.0 to 7.0).

    • Acquire images in both emission channels for each pH point.

  • Data Analysis:

    • For each lysosome (region of interest) in the experimental and calibration images, measure the fluorescence intensity in both the blue (I_blue) and yellow (I_yellow) channels.

    • Calculate the intensity ratio (I_yellow / I_blue).

    • Generate a standard curve by plotting the fluorescence intensity ratio against the corresponding pH values from the calibration buffers.

    • Use the standard curve to convert the fluorescence intensity ratios from the this compound-treated and control cells into absolute lysosomal pH values.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using LysoTracker™ Red DND-99

This protocol uses LysoTracker™ Red DND-99, a fluorescent probe that accumulates in acidic organelles of live cells, to assess the integrity of the lysosomal membrane. A decrease in LysoTracker™ staining indicates a loss of the acidic environment, which is a hallmark of LMP.

Materials:

  • LysoTracker™ Red DND-99 (e.g., Thermo Fisher Scientific, Cat. No. L7528)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer with appropriate filters for red fluorescence (e.g., excitation ~577 nm, emission ~590 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels (e.g., multi-well plates, glass-bottom dishes).

    • Treat cells with various concentrations of this compound for the desired time periods.

  • Probe Loading:

    • Prepare a working solution of LysoTracker™ Red DND-99 at a final concentration of 50-75 nM in pre-warmed cell culture medium.

    • Remove the treatment medium and incubate the cells with the LysoTracker™ working solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging/Analysis:

    • Wash the cells twice with pre-warmed PBS.

    • For Microscopy: Add fresh culture medium and immediately visualize the cells using a fluorescence microscope. Capture images of both control and this compound-treated cells. A diffuse cytoplasmic staining in treated cells compared to punctate lysosomal staining in control cells indicates LMP.

    • For Flow Cytometry: After washing, detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates LMP.

Visualizations

Experimental_Workflow_Lysosomal_pH_Measurement cluster_prep Cell Preparation cluster_staining Fluorescent Staining cluster_analysis Data Acquisition & Analysis cluster_lmp LMP Assessment (Alternative) cell_culture 1. Plate cells on a suitable surface siramesine_treatment 2. Treat cells with this compound (and vehicle control) cell_culture->siramesine_treatment probe_loading 3. Load cells with a pH-sensitive probe (e.g., LysoSensor DND-160) siramesine_treatment->probe_loading lysotracker_staining 3a. Stain with LysoTracker Red siramesine_treatment->lysotracker_staining washing 4. Wash cells to remove excess probe probe_loading->washing imaging 5. Acquire dual-emission fluorescence images washing->imaging ratio_analysis 7. Perform ratiometric analysis to determine lysosomal pH imaging->ratio_analysis calibration 6. Generate pH calibration curve calibration->ratio_analysis lmp_analysis 4a. Analyze fluorescence intensity (microscopy or flow cytometry) lysotracker_staining->lmp_analysis

Caption: Workflow for measuring this compound's effect on lysosomal pH.

Siramesine_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound lysosome_accumulation Accumulation in Lysosome This compound->lysosome_accumulation ph_increase Increase in Lysosomal pH lysosome_accumulation->ph_increase lmp Lysosomal Membrane Permeabilization (LMP) ph_increase->lmp cathepsin_release Cathepsin Release lmp->cathepsin_release ros_generation Reactive Oxygen Species (ROS) Generation lmp->ros_generation mito_destabilization Mitochondrial Destabilization cathepsin_release->mito_destabilization cell_death Cell Death cathepsin_release->cell_death ros_generation->mito_destabilization mito_destabilization->cell_death

Caption: this compound-induced cell death pathway involving lysosomes.

References

Application Notes and Protocols: Siramesine in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine, a sigma-2 receptor ligand, has emerged as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3][4] Particularly in combination with the tyrosine kinase inhibitor lapatinib, this compound has demonstrated synergistic effects in promoting ferroptosis in various cancer cell lines, offering a promising avenue for cancer therapy.[1] These application notes provide a comprehensive overview of the use of this compound in ferroptosis research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound induces ferroptosis primarily by disrupting iron homeostasis and promoting oxidative stress. As a lysosomotropic agent, it causes the permeabilization of lysosomal membranes, leading to the release of sequestered iron into the cytoplasm. This increase in the labile iron pool catalyzes the Fenton reaction, which generates highly reactive hydroxyl radicals, leading to lipid peroxidation and subsequent cell death.

In combination with lapatinib, this compound's pro-ferroptotic effects are amplified. This combination has been shown to:

  • Decrease Ferroportin-1 (FPN) expression: FPN is a key iron export protein, and its downregulation by this compound leads to intracellular iron accumulation.

  • Increase Transferrin expression: Lapatinib can increase the expression of transferrin, a protein responsible for iron uptake into cells.

  • Downregulate Heme Oxygenase-1 (HO-1): The combination treatment reduces the levels of HO-1, an enzyme with antioxidant properties, further sensitizing cells to oxidative stress.

  • Decrease Ferritin levels: this compound can promote the degradation of ferritin, the primary iron storage protein, further increasing the availability of reactive iron.

The temporal dynamics of cell death induced by the this compound and lapatinib combination are also noteworthy. Studies have shown an initial phase of ferroptosis within the first few hours of treatment, which can be followed by a shift towards autophagy-induced cell death at later time points (e.g., 24 hours).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its combination with lapatinib in inducing ferroptosis, as reported in various studies.

Table 1: Inhibition of this compound-Induced Cell Death

Cell LineTreatmentInhibitor (Concentration)% Reduction in Cell Death (approx.)Reference
MDA-MB-231This compound + LapatinibFerrostatin-1 (5 µM)60% (from 30% to 12% at 4h)
SKBr3This compound + LapatinibFerrostatin-1 (5 µM)63% (from 30% to 11% at 4h)
U87, A549This compound + LapatinibFerrostatin-135%
U87, A549This compound + LapatinibDeferoxamine (DFO)35%
Breast Cancer CellsThis compound + LapatinibDeferoxamine (DFO)Significant reduction

Table 2: Enhancement of this compound-Induced Cell Death

Cell LineTreatmentEnhancer% Increase in Cell Death (approx.)Reference
U87, A549This compound + LapatinibIron Chloride45%

Table 3: Effect of this compound on Protein Expression

Cell LineTreatmentProteinEffect on Expression% Change (approx.)Reference
U87This compound + LapatinibHO-1Decrease53%
Breast Cancer CellsThis compoundFerroportin-1DecreaseNot specified
Breast Cancer CellsLapatinibTransferrinIncreaseNot specified
Breast Cancer CellsThis compound + LapatinibFerritin (FTH1)Decrease (at 24h)Significant

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of this compound in inducing ferroptosis.

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)

Objective: To quantify the percentage of viable cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, U87, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lapatinib (stock solution in DMSO)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, lapatinib, or the combination. Include a vehicle control (DMSO).

  • (Optional) For inhibitor studies, pre-treat cells with ferrostatin-1 (e.g., 5 µM) or deferoxamine (DFO) for 1 hour before adding this compound and/or lapatinib.

  • Incubate the cells for the desired time points (e.g., 4, 24 hours).

  • After incubation, collect the culture medium (containing floating, non-viable cells).

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 5.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of cell death: (% Cell Death) = (Number of non-viable cells / Total number of cells) x 100.

Protocol 2: Measurement of Intracellular ROS

Objective: To detect and quantify the generation of reactive oxygen species.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Fluorometer or fluorescence microscope/flow cytometer

Procedure:

  • Seed and treat cells as described in Protocol 1.

  • Towards the end of the treatment period, add H2DCFDA to the culture medium at a final concentration of 10 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (Excitation: 485 nm, Emission: 535 nm) or analyze the cells by fluorescence microscopy or flow cytometry.

  • Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Protocol 3: Western Blotting for Ferroptosis-Related Proteins

Objective: To analyze the expression levels of key proteins involved in iron metabolism and ferroptosis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Ferroportin-1, anti-Transferrin, anti-Ferritin, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells as described in Protocol 1.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

G This compound This compound Lysosome Lysosome This compound->Lysosome Disrupts Ferroportin Ferroportin-1 (FPN) (Iron Export) This compound->Ferroportin Inhibits HO1 Heme Oxygenase-1 (HO-1) (Antioxidant) This compound->HO1 Inhibits Lapatinib Lapatinib Transferrin Transferrin Lapatinib->Transferrin Upregulates Lapatinib->HO1 Inhibits Iron_Release Iron Release (Fe²⁺) Lysosome->Iron_Release Iron_Pool Increased Cytoplasmic Labile Iron Pool Iron_Release->Iron_Pool Transferrin->Iron_Pool Increases Iron Uptake ROS ROS Generation (Fenton Reaction) Iron_Pool->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound and Lapatinib Signaling Pathway in Ferroptosis.

G cluster_assays Downstream Assays start Start: Seed Cells treatment Treatment: - Vehicle (DMSO) - this compound - Lapatinib - this compound + Lapatinib - +/- Inhibitors (Fer-1, DFO) start->treatment incubation Incubate (e.g., 4h, 24h) treatment->incubation viability Cell Viability (Trypan Blue) incubation->viability ros ROS Measurement (H2DCFDA) incubation->ros western Western Blot (FPN, Transferrin, HO-1) incubation->western iron Iron Staining (Prussian Blue) incubation->iron end Data Analysis & Interpretation viability->end ros->end western->end iron->end

Caption: Experimental Workflow for this compound-Induced Ferroptosis.

References

Application Notes and Protocols for Siramesine Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a selective sigma-2 (σ2) receptor ligand that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2] Originally developed for the treatment of anxiety and depression, its ability to induce cancer cell death has positioned it as a promising candidate for oncological research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.

This compound's primary mechanism of action involves the induction of a caspase-independent form of programmed cell death.[1] This is initiated through its binding to the σ2 receptor, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol.[1] This disruption of lysosomal integrity triggers a cascade of events, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately culminating in cell death. Notably, this compound has shown efficacy in tumor models that are resistant to conventional apoptosis-inducing chemotherapeutics.

These protocols are designed to provide a comprehensive guide for researchers utilizing this compound in subcutaneous and orthotopic xenograft models, covering experimental design, drug preparation and administration, and methods for assessing treatment efficacy.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of this compound in xenograft models.

Table 1: Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose and RouteTreatment ScheduleTumor Growth Inhibition (%)Reference
FibrosarcomaWEHI-R4BALB/c25-100 mg/kg/day, p.o.Daily, initiated 2 days post-inoculationSignificant reduction in tumor volume
Breast CancerMCF-7SCID30 or 100 mg/kg/day, p.o.Daily, initiated after tumor manifestationPotent attenuation of tumor growth
GlioblastomaU87-MGNude1 mg/kg, i.p. (in combination with TMZ)Every other day for two weeksDid not affect glioma growth alone

p.o. - oral gavage; i.p. - intraperitoneal

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
WEHI-SMurine Fibrosarcoma~524
MCF-7Human Breast Cancer~945
U87-MGHuman Glioblastoma8.87548
U251-MGHuman Glioblastoma9.65448
T98GHuman Glioblastoma7.23648
A549Human Lung AdenocarcinomaNot specified24

Experimental Protocols

Xenograft Model Establishment

1.1. Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model, which is suitable for routine efficacy studies.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, WEHI-R4, U87-MG) under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2).

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude, SCID) aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.

    • Monitor the animals for tumor growth.

1.2. Orthotopic Breast Cancer Xenograft Model

This protocol is for establishing a more clinically relevant orthotopic model of breast cancer.

  • Cell Preparation: Prepare cancer cells (e.g., MCF-7) as described in the subcutaneous model protocol.

  • Animal Model: Use female immunodeficient mice (e.g., SCID) aged 6-8 weeks. For estrogen-dependent cell lines like MCF-7, supplement drinking water with estrone.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the skin over the fourth inguinal mammary fat pad.

    • Gently expose the mammary fat pad.

    • Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the fat pad.

    • Close the incision with surgical clips or sutures.

    • Provide post-operative care, including analgesics, as per institutional guidelines.

This compound Preparation and Administration

2.1. Oral Administration (Gavage)

  • Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in 0.9% NaCl. For example, to prepare a 10 mg/mL stock, add 100 mg of this compound to 10 mL of the vehicle and vortex thoroughly to ensure a uniform suspension.

  • Dosage: Doses typically range from 25 to 100 mg/kg body weight.

  • Administration:

    • Weigh the mouse to determine the correct dosing volume.

    • Administer the this compound suspension orally using a gavage needle. The typical volume is 200 µL for a 20-25g mouse.

    • Follow the treatment schedule as per the experimental design (e.g., daily).

2.2. Intraperitoneal (IP) Injection

  • Formulation: Dissolve this compound in a suitable solvent. One study reported dissolving this compound in PEG300 for IP injection. The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL.

  • Dosage: A dose of 1 mg/kg has been used in combination therapy studies.

  • Administration:

    • Weigh the mouse to determine the correct dosing volume.

    • Restrain the mouse appropriately.

    • Insert a 27-gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.

    • Aspirate to ensure the needle is not in an organ or blood vessel.

    • Inject the this compound solution slowly.

Assessment of Treatment Efficacy

3.1. Tumor Growth Measurement

  • Frequency: Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculation: Calculate the tumor volume using the formula:

    • Volume (mm³) = (Length x Width²) / 2

  • Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Tumor growth inhibition can be calculated at the end of the study.

3.2. Survival Analysis

  • Endpoint: Define the study endpoint based on tumor size (e.g., 1500-2000 mm³), tumor ulceration, or signs of animal distress.

  • Data Analysis: Plot Kaplan-Meier survival curves for each treatment group and analyze for statistical significance using a log-rank test.

3.3. Animal Welfare Monitoring

  • Body Weight: Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity. A body weight loss of more than 15-20% is a common endpoint criterion.

  • Clinical Observations: Monitor the animals daily for any signs of distress, including changes in posture, activity, grooming, and food/water intake.

Mandatory Visualizations

Siramesine_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds to Lysosome Lysosome Sigma2R->Lysosome targets LMP Lysosomal Membrane Permeabilization Lysosome->LMP leads to Cathepsins Cathepsin Release LMP->Cathepsins ROS Reactive Oxygen Species (ROS) Generation LMP->ROS Mitochondria Mitochondria Cathepsins->Mitochondria act on Cell_Death Caspase-Independent Cell Death Cathepsins->Cell_Death contribute to ROS->Mitochondria damage Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Mito_Dysfunction->Cell_Death triggers

Caption: this compound's mechanism of action signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Xenograft_Establishment 2. Xenograft Establishment Cell_Culture->Xenograft_Establishment Tumor_Growth 3. Tumor Growth to Palpable Size Xenograft_Establishment->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Treatment 5. This compound Treatment Randomization->Treatment Monitoring 6. Tumor & Welfare Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

Caption: General workflow for a this compound xenograft study.

References

Flow Cytometry Analysis of Cells Treated with Siramesine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine is a σ-2 receptor agonist that has demonstrated potent anti-cancer activity in a variety of cancer cell lines.[1][2] Its mechanism of action is primarily associated with the induction of lysosomal membrane permeabilization (LMP), leading to a cascade of cellular events that culminate in cell death.[2][3] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed application notes and protocols for the flow cytometric analysis of key cellular parameters affected by this compound, including lysosomal integrity, reactive oxygen species (ROS) production, apoptosis, and cell viability.

Mechanism of Action of this compound

This compound, as a lysosomotropic agent, accumulates in lysosomes and disrupts their acidic pH gradient.[4] This leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolases into the cytosol. This initial event triggers a cascade of downstream effects, including a significant increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, various forms of programmed cell death such as apoptosis and ferroptosis. The induction of cell death by this compound has been shown to be effective in tumor cells that are resistant to traditional apoptosis-inducing therapies.

This compound This compound Treatment LMP Lysosomal Membrane Permeabilization (LMP) This compound->LMP Induces ROS Increased Reactive Oxygen Species (ROS) LMP->ROS Leads to Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Cell_Death Cell Death (Apoptosis, Ferroptosis) ROS->Cell_Death Mito_Dys->Cell_Death Triggers

Caption: this compound-induced cell death signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies analyzing the effects of this compound on various cell lines using flow cytometry.

Table 1: this compound-Induced Lysosomal Membrane Permeabilization (LMP)

Cell LineThis compound Concentration (µM)Treatment Time (hours)% LMP (Loss of Lysotracker Signal)Reference
PC310, 15, 204Dose-dependent increase
DU145Increasing doses4Dose-dependent increase
LNCaPIncreasing doses4Dose-dependent increase
U8710458%
U87 (with 0.5 µM Lapatinib)10493%
HaCaT5-400.25Rapid loss of LysoTracker Green retention
U-87MG5-400.25Rapid loss of LysoTracker Green retention

Table 2: this compound-Induced Reactive Oxygen Species (ROS) Production

Cell LineThis compound Concentration (µM)Treatment Time (hours)Fold Increase in ROS (DHE Staining)Reference
PC310, 15, 204Up to 40% increase
DU14535, 454~20% increase
LNCaP40, 504~25-30% increase
A549 (with 0.5 µM Lapatinib)1024Significant increase
U87 (with 0.5 µM Lapatinib)1024Significant increase
WEHI-S51-4Time-dependent increase
HaCaT400.25Significant increase

Table 3: this compound-Induced Cell Death

| Cell Line | this compound Concentration (µM) | Treatment Time (hours) | Assay | % Cell Death / Apoptosis | Reference | |---|---|---|---|---| | PC3 | 10 | 24 | Trypan Blue | Dose-dependent increase | | | PC3 (with 0.5 µM Lapatinib) | 10 | 24 | Annexin V/7-AAD | Significant increase in apoptosis | | | A549 (with 0.5 µM Lapatinib) | 10 | 24 | Trypan Blue | Synergistic increase | | | U87 (with 0.5 µM Lapatinib) | 10 | 24 | Trypan Blue | Synergistic increase | | | Various | 20-30 | 8 | Annexin V/PI | Significant cell death | | | A549 | 0.5 | 72 | DAPI | ~40% dead cells | |

Experimental Protocols

cluster_0 General Workflow Start Seed Cells Treat Treat with this compound (and controls) Start->Treat Harvest Harvest Cells (e.g., Trypsinization) Treat->Harvest Stain Stain with Fluorescent Dyes Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Data Interpretation Analyze->End

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Analysis of Lysosomal Membrane Permeabilization (LMP)

This protocol is for assessing the integrity of the lysosomal membrane using a lysosomotropic dye like LysoTracker. A decrease in fluorescence intensity indicates LMP.

Materials:

  • LysoTracker Deep Red or LysoTracker Green

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density of 1.0 x 10^5 cells/mL and allow them to adhere for 24-42 hours.

  • Treatment: Treat cells with the desired concentrations of this compound and appropriate vehicle controls (e.g., DMSO or water) for the specified duration (e.g., 15 minutes to 4 hours).

  • Staining:

    • Prepare a working solution of LysoTracker dye (e.g., 50 nM) in fresh, pre-warmed complete cell culture medium.

    • Remove the treatment medium from the cells.

    • Add the LysoTracker staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Following incubation, remove the staining solution.

    • Wash the cells once with PBS.

    • Harvest the cells using trypsin or a gentle cell scraper.

    • Transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Use an appropriate laser and filter set for the chosen LysoTracker dye (e.g., red laser for LysoTracker Deep Red).

    • Collect at least 10,000-20,000 events per sample.

    • Quantify LMP by measuring the decrease in the mean fluorescence intensity of the LysoTracker signal in treated cells compared to control cells.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses Dihydroethidium (DHE) to detect intracellular superoxide levels.

Materials:

  • Dihydroethidium (DHE)

  • PBS

  • Complete cell culture medium

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treatment times for ROS analysis are typically between 4 to 24 hours.

  • Staining:

    • Prepare a working solution of DHE (e.g., 3.2-10 µM) in serum-free medium or PBS.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DHE staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Cell Harvesting: Harvest the cells as described in step 4 of Protocol 1.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately.

    • Excite the dye with a blue laser (488 nm) and collect the emission in the appropriate channel (e.g., PE channel).

    • Collect at least 10,000-20,000 events per sample.

    • An increase in fluorescence intensity indicates an increase in ROS levels.

Protocol 3: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A typical treatment time for apoptosis analysis is 24 hours.

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).

    • Combine the floating and adherent cells for each sample and centrifuge at 670 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells within 1 hour.

    • Use a flow cytometer with appropriate laser lines and filters for FITC and 7-AAD.

    • Collect at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V- / 7-AAD- : Live cells

      • Annexin V+ / 7-AAD- : Early apoptotic cells

      • Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells

      • Annexin V- / 7-AAD+ : Necrotic cells

Protocol 4: Cell Viability using Trypan Blue Exclusion

This protocol provides a straightforward method to quantify cell death by assessing plasma membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A common treatment duration is 24 hours.

  • Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.

  • Staining:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add an equal volume of 0.4% Trypan Blue solution to the cell suspension and mix gently.

    • Incubate for 1-2 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a bright-field detector or by using the fluorescence properties of Trypan Blue. An increase in fluorescence or the count of blue-positive cells indicates cell death.

    • Alternatively, analyze using an automated cell counter.

    • Quantify the percentage of dead (blue) cells versus live (clear) cells.

Conclusion

This compound is a promising anti-cancer agent that induces cell death through a mechanism involving lysosomal disruption and oxidative stress. Flow cytometry provides a powerful and quantitative platform to dissect the complex cellular responses to this compound treatment. The protocols and data presented in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar lysosomotropic compounds in various cancer models. Careful experimental design, including appropriate controls and time-course analyses, is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Siramesine solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for siramesine. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound is readily soluble in Dimethyl Sulfoxide (DMSO). However, the reported solubility can vary slightly between different sources and salt forms of the compound. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]

Data Presentation: this compound Solubility in DMSO

Compound FormReported SolubilitySource
This compound (Free Base)≥ 42 mg/mLLKT Labs[2]
This compound hydrochloride≥ 42 mg/mL (85.53 mM)MedChemExpress[1]
This compound fumarate salt20 mg/mL (clear solution)Sigma-Aldrich[3]
Q2: Is this compound soluble in aqueous buffers like PBS?

This compound, particularly in its free base form, has low solubility in aqueous buffers. The hydrochloride salt of this compound shows pH-dependent behavior in aqueous environments. At a lower pH of 3.4, the anhydrate and monohydrate salt forms have similar dissolution profiles.[4] However, at a more neutral pH of 6.4, both forms can generate supersaturated solutions. It is important to note that with the anhydrate form, the free base may precipitate out of the solution over time.

For most cell-based assays, the standard procedure is to first dissolve this compound in pure DMSO to create a concentrated stock solution, which is then serially diluted into the aqueous culture medium.

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the sigma-2 (σ2) receptor, with a subnanomolar affinity (IC50 = 0.12 nM) and over 100-fold selectivity compared to the sigma-1 (σ1) receptor. Its activation of the σ2 receptor triggers multiple signaling pathways that lead to cell death in cancer cells. Key mechanisms include the destabilization of mitochondria, induction of oxidative stress, and, in some contexts, lysosomal membrane permeabilization.

Visualization: this compound Signaling Pathway

Siramesine_Signaling This compound This compound Sigma2 Sigma-2 (σ2) Receptor This compound->Sigma2 Binds & Activates Mito Mitochondrial Destabilization Sigma2->Mito Lysosome Lysosomal Membrane Permeabilization (LMP) Sigma2->Lysosome mTOR mTOR Pathway Inhibition Sigma2->mTOR ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis Lysosome->Apoptosis Autophagy Autophagy mTOR->Autophagy

Caption: this compound activates the σ2 receptor, initiating multiple cell death pathways.

Troubleshooting Guides & Experimental Protocols

Issue 1: My this compound is not dissolving completely or is precipitating out of solution.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot.

Troubleshooting Steps:

  • Check Your DMSO Quality : Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of compounds. Always use fresh, high-purity, anhydrous DMSO stored in a desiccator.

  • Use Gentle Heating and Sonication : If precipitation or phase separation occurs during preparation, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help facilitate dissolution.

  • Verify the Salt Form : The anhydrate and monohydrate forms of this compound hydrochloride behave differently in aqueous media. The anhydrate form is more prone to precipitating as the free base at near-neutral pH.

  • Avoid High Concentrations in Aqueous Buffers : Do not attempt to dissolve this compound directly into aqueous buffers at high concentrations. Always prepare a high-concentration stock in 100% DMSO first.

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use

This protocol details the standard method for preparing a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Methodology:

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution : Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Mixing : Vortex the solution thoroughly until all the powder is completely dissolved. If needed, use brief sonication or gentle warming to aid dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

  • Application : When treating cells, dilute the stock solution directly into the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤0.5%, though some studies report using up to 2%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization: Experimental Workflow for In Vitro Solution Prep

Workflow_InVitro start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO to desired concentration (e.g., 20 mM) weigh->add_dmso mix 3. Vortex / Sonicate until fully dissolved add_dmso->mix aliquot 4. Aliquot into sterile tubes mix->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 6. Dilute into Culture Medium for working concentration store->dilute end Ready for Use dilute->end

Caption: Standard workflow for preparing this compound solutions for cell culture assays.

Protocol 2: Preparation of this compound Formulation for In Vivo Use

Due to its poor aqueous solubility, this compound requires a specific vehicle formulation for in vivo administration. The following protocols yield a clear solution suitable for injection.

Data Presentation: In Vivo Formulation Protocols

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Final SolubilitySource
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mLMedChemExpress
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mLMedChemExpress
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mLMedChemExpress

Methodology (for Protocol 1):

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, begin with 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix. The result should be a clear solution.

References

Technical Support Center: Optimizing Siramesine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using Siramesine for cell viability experiments. It provides answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

This compound (also known as Lu 28-179) is a potent sigma-2 (σ2) receptor agonist with high selectivity over the sigma-1 (σ1) receptor.[1][2] It is also classified as a functional inhibitor of acid sphingomyelinase (FIASMA), which leads to the destabilization of lysosomes.[3] Its mechanism for inducing cell death is complex and can be cell-type dependent, but generally involves one or more of the following pathways:

  • Lysosomal Membrane Permeabilization (LMP): this compound can act as a lysosomotropic detergent, accumulating in lysosomes and causing a rise in lysosomal pH.[4] This leads to lysosomal leakage, releasing cathepsins into the cytosol, which can trigger cell death.[5]

  • Mitochondrial Destabilization: In some cell lines, this compound can cause a rapid loss of mitochondrial membrane potential, release of cytochrome c, and an increase in reactive oxygen species (ROS), leading to apoptosis.

  • Oxidative Stress: The induction of cell death by this compound is often associated with increased levels of reactive oxygen species and lipid peroxidation. The lipid antioxidant α-tocopherol has been shown to protect cells from this compound-induced death.

  • Caspase Activation: The role of caspases in this compound-induced cell death appears to be cell-line specific. Some studies report caspase-independent cell death, while others observe caspase activation.

Q2: What is a typical concentration range for this compound in cell viability assays?

The effective concentration of this compound varies significantly depending on the cell line and incubation time. A dose-response experiment is crucial to determine the optimal concentration for your specific model. Based on published data, a broad range to start with is 1 µM to 50 µM.

  • For many cancer cell lines, significant cell death is observed in the 20–30 μM range within 8 hours.

  • In some glioblastoma cell lines, IC50 values after 48 hours were found to be between 7 µM and 10 µM.

  • In prostate cancer cell lines, the LC50 was reported to be between 20 µM and 40 µM.

Q3: Which cell viability assay is most appropriate for this compound?

The choice of assay depends on the specific aspect of cell health you want to measure. It is often recommended to use more than one assay to confirm results.

  • Metabolic Assays (e.g., MTT, Resazurin): These are common and measure the metabolic activity of the cell population. They are useful for determining IC50 values. A detailed protocol for optimizing these assays is recommended.

  • Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase Activity): These are used to determine the mode of cell death. Annexin V/PI staining can distinguish between live, apoptotic, and necrotic cells, while caspase activity assays measure the activation of key apoptotic enzymes.

  • Lysosomal Integrity Assays (e.g., LysoTracker staining): Given this compound's effect on lysosomes, assays that measure lysosomal membrane permeabilization (LMP) by observing the loss of fluorescence from dyes like LysoTracker can provide mechanistic insight.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my assay.

  • Possible Cause: Inconsistent cell seeding, "edge effects" in the plate, or incomplete mixing of this compound.

  • Troubleshooting Steps:

    • Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique.

    • Minimize edge effects by not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

    • Vortex your this compound stock solution before preparing dilutions. When adding the drug to wells, ensure it is mixed thoroughly with the culture medium.

Issue 2: My cells are not dying, even at high this compound concentrations.

  • Possible Cause: The cell line may be resistant, the incubation time could be too short, or the this compound may have degraded.

  • Troubleshooting Steps:

    • Check Cell Line Sensitivity: Review the literature to see if your cell line is known to be resistant. Consider using a positive control cell line known to be sensitive, such as MCF-7 or U87-MG.

    • Extend Incubation Time: At concentrations below 15 µM, this compound may take 48 hours or longer to induce cell death.

    • Use Fresh Drug: this compound should be dissolved in a suitable solvent like DMSO to make a concentrated stock solution, which is then diluted in culture medium for experiments. Prepare fresh dilutions for each experiment from a properly stored stock.

Issue 3: I see conflicting results between different viability assays.

  • Possible Cause: this compound may interfere with certain assay reagents, or the assays are measuring different biological endpoints that occur on different timescales.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: To test for chemical interference, add this compound to culture medium in a well without cells and perform the assay. This can identify false signals caused by a direct reaction between this compound and the assay dye (e.g., MTT).

    • Use Orthogonal Methods: Confirm results using a different type of assay. For example, if an MTT (metabolic) assay shows decreased viability, confirm this with an LDH (membrane integrity) assay or direct cell counting with a trypan blue exclusion assay.

    • Consider the Timeline: Lysosomal permeabilization may occur within hours, while widespread loss of membrane integrity might take longer. Perform a time-course experiment to understand the sequence of events.

Data Presentation

Table 1: Example this compound Concentrations and Effects on Various Cell Lines

Cell LineCell TypeConcentration Range / IC50Incubation TimeObserved Effects
WEHI-SMurine FibrosarcomaIC50 ≈ 5 µM24 hoursCaspase-independent, apoptosis-like cell death.
MCF-7Human Breast CancerIC50 ≈ 8 µM24 hoursCaspase-independent death, lysosomal leakage.
U87-MGHuman Glioblastoma>20 µM (rapid death)4-8 hoursLoss of mitochondrial membrane potential.
HaCaTHuman Keratinocyte>20 µM (rapid death)8 hoursCaspase activation, mitochondrial destabilization.
PC3Human Prostate CancerLC50 ≈ 20 µM24 hoursIncreased ROS, lysosomal membrane permeabilization.
U251-MGHuman GlioblastomaIC50 ≈ 9.7 µM48 hoursInhibition of STAT3 signaling.

Note: These values are derived from specific studies and should be used as a guideline. It is essential to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol: Determining the IC50 of this compound via Resazurin Reduction Assay

This protocol provides a framework for a dose-response experiment. Optimization of cell seeding density and assay incubation time is recommended for each cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Create a single-cell suspension and count the cells.

    • Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock in complete culture medium to achieve final concentrations for your dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare 2X concentrations of these.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution to each well.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in sterile PBS or culture medium.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined to ensure the signal is within the linear range of the plate reader.

    • Measure fluorescence (typically ~560 nm excitation / ~590 nm emission) using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of "media only" (no cells) blank wells from all experimental wells.

    • Calculate percent viability for each concentration: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.

    • Use a suitable software (e.g., GraphPad Prism) to plot the percent viability against the log of this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Mandatory Visualizations

Siramesine_Mechanism_of_Action cluster_targets Direct Targets cluster_organelles Cellular Effects This compound This compound Sigma2R Sigma-2 Receptor (σ2R) This compound->Sigma2R Agonist ASM Acid Sphingomyelinase (ASM) This compound->ASM Inhibitor Mitochondria Mitochondria Destabilization This compound->Mitochondria Lysosome Lysosome Destabilization Sigma2R->Lysosome ASM->Lysosome Cathepsins Cathepsin Release Lysosome->Cathepsins ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cathepsins->Mitochondria Crosstalk Apoptosis Cell Death / Apoptosis Cathepsins->Apoptosis ROS->Apoptosis

Caption: this compound's multi-faceted mechanism inducing cell death.

Viability_Assay_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells with Drug and Controls C->D E 5. Incubate for Desired Duration (24-72h) D->E F 6. Add Viability Reagent (e.g., Resazurin) E->F G 7. Incubate (1-4h) F->G H 8. Measure Signal (e.g., Fluorescence) G->H I 9. Calculate % Viability vs. Vehicle Control H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for IC50 determination.

References

How to prevent Siramesine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Siramesine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent and selective sigma-2 (σ2) receptor agonist.[1][2][3] In cell culture, it is widely used to study the role of σ2 receptors in various cellular processes, including cell death, proliferation, and lysosomal function.[1][4] It has shown anti-proliferative and cytotoxic effects in several cancer cell lines, making it a compound of interest in cancer research.

Q2: What are the common solvents for dissolving this compound?

This compound is a hydrophobic molecule with low aqueous solubility. The recommended and most commonly used solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).

Q3: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the cause?

Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. This typically occurs due to "solvent shock," where the compound, highly soluble in the DMSO stock, rapidly becomes insoluble when diluted into the aqueous environment of the cell culture medium.

Q4: Can the final concentration of DMSO in the culture medium affect my cells?

Yes, high concentrations of DMSO can be toxic to cells. It is a general recommendation to keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1% for sensitive cell lines. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

Q5: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Published studies have used a wide range of concentrations, from 5 µM to 50 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses the common issue of this compound precipitation during its addition to cell culture media.

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.
Issue 2: Precipitation Observed After Incubation
Potential Cause Explanation Recommended Solution
Interaction with Media Components Components in the media, particularly proteins in Fetal Bovine Serum (FBS), can sometimes interact with small molecules, leading to precipitation over time.Test the solubility of this compound in serum-free versus serum-containing media to determine if serum is a contributing factor.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Compound Degradation Over time, the compound may degrade into less soluble byproducts.Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its use in cell culture.

Parameter Value Notes Source
Molecular Weight 454.58 g/mol (Free Base)-
570.65 g/mol (Fumarate Salt)-
Solubility in DMSO 20 mg/mLClear solution
≥ 42 mg/mLHygroscopic DMSO can impact solubility; use newly opened DMSO.
Recommended Stock Solution Concentration in DMSO 20 mM-
Typical Working Concentration Range 5 µM - 50 µMCell line and endpoint dependent.
Recommended Final DMSO Concentration in Media ≤ 0.1% - 0.5%Cell line dependent.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., fumarate salt, MW: 570.65 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipette and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh 5.71 mg of this compound fumarate salt powder.

  • Dissolution: Add the weighed this compound powder to a sterile, amber microcentrifuge tube. Add 500 µL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution and Application to Cells

Materials:

  • 20 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • To prepare a 10 µM final concentration in 10 mL of media, first, create an intermediate dilution.

    • Add 1 µL of the 20 mM stock solution to 99 µL of pre-warmed complete cell culture medium to make a 200 µM intermediate solution. Mix gently by pipetting.

  • Prepare Final Working Solution:

    • Add 500 µL of the 200 µM intermediate solution to 9.5 mL of pre-warmed complete cell culture medium.

    • Alternatively, for a more direct approach that carries a higher risk of precipitation, add the stock solution dropwise to the pre-warmed media while gently swirling the vessel.

  • Final DMSO Concentration Check: The final DMSO concentration in this example is 0.05%, which is well within the recommended safe limits.

  • Treat Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired final concentration of this compound.

  • Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO (0.05% in this case) but without this compound.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Observed issue_type When does precipitation occur? start->issue_type immediate Immediately upon adding to media issue_type->immediate Immediately delayed After a period of incubation issue_type->delayed After Incubation check_concentration Is the final concentration too high? immediate->check_concentration check_dilution Was the dilution rapid (solvent shock)? check_concentration->check_dilution No solution_concentration Reduce final concentration Perform solubility test check_concentration->solution_concentration Yes check_temp Was the media cold? check_dilution->check_temp No solution_dilution Use serial dilution Add dropwise with mixing check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) media check_temp->solution_temp Yes end_node Precipitation Resolved check_temp->end_node No solution_concentration->end_node solution_dilution->end_node solution_temp->end_node check_interaction Interaction with media components? delayed->check_interaction check_evaporation Is media evaporation an issue? check_interaction->check_evaporation No solution_interaction Test in serum-free media check_interaction->solution_interaction Yes check_temp_fluctuation Are there temperature fluctuations? check_evaporation->check_temp_fluctuation No solution_evaporation Ensure proper humidification Use sealed plates check_evaporation->solution_evaporation Yes solution_temp_fluctuation Minimize time outside incubator check_temp_fluctuation->solution_temp_fluctuation Yes solution_interaction->end_node solution_evaporation->end_node solution_temp_fluctuation->end_node

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve aliquot 3. Aliquot and Store at -20/-80°C dissolve->aliquot thaw 4. Thaw Stock Aliquot aliquot->thaw dilute 6. Perform Stepwise Dilution into Media thaw->dilute warm_media 5. Pre-warm Media to 37°C warm_media->dilute treat_cells 7. Treat Cells dilute->treat_cells

Caption: Recommended workflow for preparing this compound solutions for cell culture.

References

Technical Support Center: Refining Siramesine Treatment for Maximal Cytotoxic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siramesine. The information is designed to help refine treatment duration and other experimental parameters to achieve the maximal cytotoxic effect in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell death?

This compound is a lysosomotropic agent that induces a caspase-independent form of programmed cell death.[1][2] Its primary mechanism involves the destabilization of lysosomes, leading to lysosomal membrane permeabilization (LMP).[3][4][5] This is often followed by an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent cell death. Some studies also suggest that at higher concentrations, this compound can directly destabilize mitochondria.

Q2: How long should I treat my cells with this compound to observe a cytotoxic effect?

The optimal treatment duration for this compound-induced cytotoxicity is cell-line dependent and concentration-dependent. Significant cell death in various cancer cell lines, including breast, lung, glioblastoma, and prostate cancer, has been observed after 24 hours of treatment. However, earlier events like lysosomal membrane permeabilization (LMP) can be detected much sooner. For instance, in PC3 prostate cancer cells, LMP was measured as early as 15 minutes to 4 hours after treatment with 10 µM this compound. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and experimental goals.

Q3: What is the typical concentration range for this compound treatment?

The effective concentration of this compound varies significantly between different cancer cell lines. IC50 values (the concentration that inhibits 50% of cell viability) have been reported in the range of 1.8 µM to 40 µM in various cell lines after 21 to 48 hours of treatment. For example, in glioblastoma cell lines U87-MG, U251-MG, and T98G, the IC50 values after 48 hours were 8.875 µM, 9.654 µM, and 7.236 µM, respectively. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: Can this compound's cytotoxic effect be enhanced with other drugs?

Yes, synergistic effects have been observed when this compound is combined with other anti-cancer agents. For example, combination with the tyrosine kinase inhibitor lapatinib has been shown to significantly increase cell death in prostate and breast cancer cells. This combination enhances LMP, ROS production, and mitochondrial dysfunction. Similarly, this compound can sensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ).

Q5: Are there known resistance mechanisms to this compound?

While this compound is effective in many therapy-resistant cancer cells, some factors can influence its efficacy. The expression of the anti-apoptotic protein Bcl-2 does not appear to protect cells from this compound-induced death. However, lipid antioxidants like α-tocopherol can reduce its cytotoxic effects by mitigating the increase in reactive oxygen species (ROS). Additionally, some studies suggest that this compound induces a cytoprotective accumulation of autophagosomes, and inhibiting autophagy could further sensitize cancer cells to this compound.

Troubleshooting Guides

Problem 1: I am not observing significant cell death with this compound treatment.

  • Solution 1: Optimize Concentration. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the IC50 for your specific cell line.

  • Solution 2: Extend Treatment Duration. Increase the incubation time. While some effects are rapid, significant cell death is often observed at 24 hours or later. Consider time points up to 48 or 72 hours.

  • Solution 3: Verify this compound Activity. Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Solution 4: Consider Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound. You may need to use a higher concentration for less sensitive lines.

  • Solution 5: Assess Earlier Mechanistic Events. If cell death is not apparent, check for upstream events like increased ROS production or LMP at earlier time points (e.g., 1-6 hours) to confirm the drug is active in your system.

Problem 2: I am seeing high variability in my cytotoxicity assays.

  • Solution 1: Ensure Homogeneous Cell Seeding. Inconsistent cell numbers across wells can lead to variability. Ensure a single-cell suspension and proper mixing before plating.

  • Solution 2: Use a Consistent Treatment Protocol. Standardize all steps of the experiment, including drug preparation, incubation times, and assay procedures.

  • Solution 3: Check for Edge Effects in Plates. Cells in the outer wells of a microplate can behave differently due to evaporation. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.

  • Solution 4: Choose the Appropriate Cytotoxicity Assay. Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity). Select an assay that aligns with the expected mechanism of this compound (e.g., LDH release for membrane permeabilization, or a live/dead stain).

Problem 3: My results are inconsistent with published data.

  • Solution 1: Review Experimental Details. Carefully compare your protocol with the published methodology, paying close attention to cell line origin and passage number, media and serum formulations, this compound supplier and purity, and the specific assays used.

  • Solution 2: Calibrate Equipment. Ensure that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and functioning correctly.

  • Solution 3: Consider the Cellular Context. The metabolic state and confluency of your cells can impact their response to treatment. Standardize cell plating density and allow cells to adhere and resume normal growth before adding this compound.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)Reference
WEHI-SMurine Fibrosarcoma211.8
MCF-7Human Breast Cancer4510.5
PC3Human Prostate Cancer24~10
DU145Human Prostate Cancer2435
LNCaPHuman Prostate Cancer2440
U87-MGHuman Glioblastoma488.875
U251-MGHuman Glioblastoma489.654
T98GHuman Glioblastoma487.236

Table 2: Effect of this compound on Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS)

Cell LineTreatmentDurationEndpoint MeasuredResultReference
PC310 µM this compound15 min - 4 hLMP (LysoTracker loss)Time-dependent increase in LMP
PC310-20 µM this compound4 hROS (DHE staining)Up to 40% increase in ROS
LNCaP10-40 µM this compound4 hROS (DHE staining)Dose-dependent increase, up to 55%
DU14535-45 µM this compound4 hROS (DHE staining)~20% increase in ROS
U8710 µM this compound4 hLMP (LysoTracker loss)58% LMP
U8710 µM this compound + 0.5 µM Lapatinib4 hLMP (LysoTracker loss)93% LMP

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 24,000 cells/cm² and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lysosomal Membrane Permeabilization (LMP) Assay (LysoTracker Staining)

  • Seed cells in a suitable format for flow cytometry or fluorescence microscopy.

  • Treat cells with this compound for the desired duration (e.g., 15 minutes to 4 hours).

  • In the last 15-30 minutes of treatment, add LysoTracker Red (e.g., 50 nM) to the culture medium.

  • Harvest the cells (if using flow cytometry) and wash with PBS.

  • Analyze the cells by flow cytometry. A decrease in LysoTracker fluorescence indicates LMP.

  • Alternatively, visualize the cells using a fluorescence microscope. A diffuse cytoplasmic signal instead of punctate lysosomal staining indicates LMP.

3. Reactive Oxygen Species (ROS) Assay (DHE Staining)

  • Seed cells and treat with this compound for the desired duration (e.g., 4 hours).

  • In the last 30 minutes of treatment, add Dihydroethidium (DHE) (e.g., 3.2 µM) to the culture medium.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

  • Analyze the cells by flow cytometry. An increase in fluorescence indicates an increase in superoxide levels.

Mandatory Visualizations

Siramesine_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds Lysosome Lysosome Sigma2R->Lysosome targets LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP ROS Reactive Oxygen Species (ROS) Generation LMP->ROS Cell_Death Caspase-Independent Cell Death LMP->Cell_Death Mitochondria Mitochondria ROS->Mitochondria damages Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Mito_Dysfunction->Cell_Death

Caption: this compound's primary signaling pathway leading to cell death.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed_Cells 1. Seed Cells (e.g., 96-well plate) Adhere 2. Allow Adherence (24 hours) Seed_Cells->Adhere Prep_Sira 3. Prepare this compound Dilutions Treat_Cells 4. Treat Cells (e.g., 24-48 hours) Prep_Sira->Treat_Cells Add_Reagent 5. Add Cytotoxicity Reagent (e.g., MTT) Incubate_Reagent 6. Incubate Add_Reagent->Incubate_Reagent Read_Plate 7. Measure Signal (e.g., Absorbance) Incubate_Reagent->Read_Plate Analyze_Data 8. Calculate % Viability & Determine IC50

Caption: A typical experimental workflow for assessing this compound cytotoxicity.

Caption: A logical workflow for troubleshooting failed this compound experiments.

References

Technical Support Center: Siramesine-Induced Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with siramesine-induced toxicity in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Lu 28-179) is a potent σ-2 receptor agonist.[1] Its cytotoxic effects are primarily initiated through the destabilization of lysosomal and mitochondrial membranes. This leads to a cascade of events including lysosomal leakage, the release of cathepsins, generation of reactive oxygen species (ROS), and ultimately, cell death, which can be caspase-dependent or independent.[1][2][3][4]

Q2: Is this compound selectively toxic to cancer cells over non-cancerous cells?

This compound has demonstrated higher toxicity in many cancer cell lines compared to non-cancerous cells. For instance, the IC50 values for glioblastoma cell lines are significantly lower than those for normal glial cells, hippocampal neurons, and other non-cancerous cell lines, indicating a therapeutic window. However, at higher concentrations, this compound can induce significant cell death in various immortalized and non-cancerous cell lines.

Q3: What are the key signaling pathways involved in this compound-induced cell death?

The primary pathway involves this compound's accumulation in lysosomes, leading to lysosomal membrane permeabilization (LMP). This releases cathepsins into the cytosol, triggering downstream events. Concurrently, this compound acts on mitochondria, causing a loss of mitochondrial membrane potential (MMP), cytochrome c release in some cases, and a surge in reactive oxygen species (ROS). This oxidative stress further damages cellular components and contributes to cell death. Some studies also indicate an induction of autophagy as a cellular response.

Q4: Can the cytotoxic effects of this compound on non-cancerous cells be mitigated?

Yes, the cytotoxic effects of this compound, particularly those mediated by oxidative stress, can be significantly reduced by co-treatment with lipophilic antioxidants such as α-tocopherol (a form of Vitamin E). However, hydrophilic antioxidants like N-acetyl-cysteine have been shown to be less effective.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Question: My replicate wells in cytotoxicity assays (e.g., MTT, LDH) show high variability after this compound treatment. What are the common causes and how can I troubleshoot this?

Answer: High variability is a common issue in cell-based assays. Here are the primary causes and solutions:

Possible CauseTroubleshooting Steps
Uneven Cell Seeding - Ensure a homogenous single-cell suspension before plating.- Mix the cell suspension gently between pipetting steps.- Use a calibrated multichannel pipette and ensure consistent technique.- Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Edge Effects - Avoid using the outer wells of the 96-well plate for experimental samples.- Fill the perimeter wells with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.
Pipetting Errors - Calibrate all pipettes regularly.- Use fresh pipette tips for each reagent and replicate.- Ensure complete mixing of this compound and assay reagents in the wells without introducing bubbles.
Compound Precipitation - Visually inspect the wells under a microscope for any signs of this compound precipitation, especially at higher concentrations.- If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
Incomplete Reagent Solubilization (MTT Assay) - Ensure the formazan crystals are completely dissolved by the solubilization buffer.- After adding the buffer, place the plate on an orbital shaker for at least 15 minutes.- Visually confirm dissolution before reading the absorbance.
Presence of Bubbles - Be careful during pipetting to avoid creating bubbles.- Before reading the plate, inspect each well and remove any bubbles with a sterile pipette tip or a small gauge needle.
Issue 2: Unexpectedly Low or No Cytotoxicity Observed

Question: I am not observing the expected level of cytotoxicity in my non-cancerous cell line after this compound treatment. What could be the issue?

Answer: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following:

Possible CauseTroubleshooting Steps
Cell Line Resistance - Non-cancerous cell lines can be inherently more resistant to this compound than cancer cell lines. Refer to the IC50 data (Table 1) to ensure you are using an appropriate concentration range.- Confirm the identity and health of your cell line.
Sub-optimal this compound Concentration - Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal cytotoxic range for your specific cell line.
Incorrect Incubation Time - this compound-induced cell death is time-dependent. Ensure the incubation period is sufficient (e.g., 24, 48, or 72 hours) to observe a cytotoxic effect.
High Cell Density - A high cell density can sometimes mask cytotoxic effects. Optimize the cell seeding density for your specific cell line and assay duration.
Degradation of this compound - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various non-cancerous and cancerous cell lines.

Table 1: IC50 Values of this compound in Non-Cancerous and Cancerous Cell Lines (48h Treatment)

Cell LineCell TypeOriginIC50 (µM)Citation
Non-Cancerous
HA1800Normal Glial CellsHuman> 100
HT22Hippocampal NeuronsMouse12.55
HEK293TEmbryonic Kidney EpithelialHuman19.05
Cancerous
U87-MGGlioblastomaHuman8.875
U251-MGGlioblastomaHuman9.654
T98GGlioblastomaHuman7.236
SH-SY5YNeuroblastomaHuman22.79

Table 2: LC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineCell TypeOriginLC50 (µM)Citation
PC3Prostate CancerHuman20
DU145Prostate CancerHuman35
LNCaPProstate CancerHuman40

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed non-cancerous cells in 96-well plate Incubation_24h 2. Incubate for 24h (adherence) Cell_Culture->Incubation_24h Siramesine_Treatment 3. Treat with various concentrations of this compound Incubation_24h->Siramesine_Treatment Controls 4. Include Vehicle and Untreated Controls Siramesine_Treatment->Controls Incubation_exp 5. Incubate for desired period (24-72h) Controls->Incubation_exp Assay_Selection 6. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation_exp->Assay_Selection Data_Acquisition 7. Measure Absorbance/ Fluorescence Assay_Selection->Data_Acquisition Data_Processing 8. Calculate % Viability/ Toxicity Data_Acquisition->Data_Processing IC50_Determination 9. Plot dose-response curve and determine IC50 Data_Processing->IC50_Determination

References

Improving signal-to-noise ratio in Siramesine radioligand binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Siramesine radioligand binding assays and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound (also known as Lu 28-179) is a highly selective sigma-2 (σ2) receptor agonist.[1] It was initially developed for treating anxiety and depression but has since been identified as a potent anti-cancer agent due to its ability to induce cell death in tumor cells.[2][3] this compound binds to σ2 receptors with subnanomolar affinity and has a significantly lower affinity for sigma-1 (σ1) receptors, making it a valuable tool for studying the σ2 receptor.[1][4]

Q2: What is a radioligand binding assay and why is it used for this compound?

A radioligand binding assay is a powerful technique used to measure the interaction between a molecule (ligand) and its target receptor. The assay uses a ligand that has been labeled with a radioactive isotope. For this compound, these assays are crucial for determining its binding affinity (Kd or Ki) to the σ2 receptor and for screening other compounds that might compete for the same binding site. The high sensitivity of this method allows for precise quantification of drug-receptor interactions.

Q3: What is considered a good signal-to-noise ratio in a radioligand binding assay?

The signal-to-noise ratio is typically assessed by comparing specific binding to non-specific binding (NSB). An ideal assay should have non-specific binding that is less than 50% of the total binding. A ratio of total binding to non-specific binding of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is excellent. High non-specific binding can obscure the specific signal, leading to inaccurate measurements of receptor affinity and density.

Q4: What are the primary causes of a poor signal-to-noise ratio?

A poor signal-to-noise ratio can stem from two main issues: high non-specific binding and/or low specific binding.

Common causes of high non-specific binding include:

  • Radioligand Issues: Using too high a concentration of the radioligand, radiochemical impurities, or high hydrophobicity of the ligand can increase binding to non-receptor components.

  • Assay Components: The radioligand can bind to filters, assay plates, and other proteins in the membrane preparation.

  • Suboptimal Conditions: Inadequate washing, incorrect buffer composition (pH, ionic strength), or inappropriate blocking agents can all contribute to high background.

Common causes of low specific binding include:

  • Low Receptor Density: The tissue or cell preparation may have a low number of σ2 receptors.

  • Inactive Reagents: The radioligand or the receptor preparation may have degraded due to improper storage or handling.

  • Non-Equilibrium Conditions: Incubation times that are too short may not allow the binding reaction to reach equilibrium.

Troubleshooting Guide: Improving Signal-to-Noise

This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound radioligand binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high. Use a radioligand concentration at or below the dissociation constant (Kd). This minimizes binding to low-affinity, non-specific sites.
Hydrophobic interactions with assay materials. Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in buffers. Use polypropylene tubes to reduce binding to plastic surfaces.
Radioligand binding to filters. Pre-soak glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to block charged sites.
Insufficient blocking of non-target sites. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer (e.g., 0.1-1%).
Inadequate washing. Increase the number of wash steps (e.g., from 3 to 5) and use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while removing unbound radioligand.
Inappropriate amount of membrane protein. Titrate the amount of membrane protein used. A typical range is 100-500 µg per well, but this should be optimized for your specific system.
Low Specific Binding Signal Low density of σ2 receptors in the preparation. Use a tissue known to have high σ2 receptor expression, such as rat liver or certain tumor cell lines (e.g., MCF-7). Ensure membrane preparation is performed correctly to maximize receptor yield.
Incubation time is too short to reach equilibrium. Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach a steady state.
Degraded radioligand or receptor preparation. Use a fresh aliquot of radioligand and ensure its radiochemical purity is high (>90%). Prepare fresh membrane homogenates and store them properly at -80°C.
Suboptimal assay buffer conditions. Optimize the pH and ionic strength of the assay buffer. A common starting point is 50 mM Tris-HCl at pH 7.4 or 8.0.
High Variability Between Replicates Inconsistent filtration and washing. Use a vacuum filtration manifold or cell harvester to ensure rapid and uniform filtration and washing for all samples. Ensure there is a good seal for all wells.
Pipetting errors. Use calibrated pipettes and ensure thorough mixing of all components.
Membrane homogenate is not uniform. Vortex the membrane preparation gently before aliquoting into the assay wells to ensure a homogenous suspension.

Quantitative Data Summary

The following tables provide reference values for this compound binding and typical assay parameters.

Table 1: Binding Affinities of this compound and Other Sigma Ligands

CompoundReceptor SubtypeBinding Affinity (Ki or IC50)Notes
This compound σ2 0.12 nM (Ki) Highly selective for σ2 over σ1.
σ1 17 nM (Ki) ~140-fold lower affinity for σ1 compared to σ2.
(+)-Pentazocine σ1 ~3 nM Often used to mask σ1 sites in σ2 binding assays.
σ2 >1,000 nM Very low affinity for σ2.
1,3-Di-o-tolylguanidine (DTG) σ1 / σ2 Equipotent Binds to both σ1 and σ2 receptors.
Haloperidol σ1 2.2 - 4.6 nM (Ki) High affinity for σ1.
σ2 ~8.9x lower affinity than σ1 Also used to define non-specific binding.

Table 2: Typical Experimental Parameters for a Filtration-Based Assay

ParameterTypical Range / ValueRationale
Receptor Source Rat liver or tumor cell membranesHigh density of σ2 receptors.
Membrane Protein 50 - 300 µ g/well Should be optimized to ensure that less than 10% of the radioligand is bound.
Radioligand [³H]DTG or other suitable σ2 ligandDTG is common but requires masking of σ1 sites.
Radioligand Conc. At or below KdMinimizes NSB.
σ1 Masking Agent 100 nM (+)-PentazocineSaturates σ1 receptors to ensure radioligand binding to σ2 sites is measured.
Non-Specific Binding 10 µM HaloperidolA high concentration of an unlabeled ligand to displace all specific binding.
Assay Buffer 50 mM Tris-HCl, pH 7.4 - 8.0Maintains physiological conditions.
Incubation Time 60 - 90 minutesShould be determined by kinetic experiments to ensure equilibrium is reached.
Incubation Temp. Room Temperature (25°C) or 30°CTemperature should be kept constant.
Filtration GF/B or GF/C filters pre-soaked in 0.3-0.5% PEIRapidly separates bound from free radioligand.
Wash Buffer Ice-cold 50 mM Tris-HClCold buffer slows dissociation during washing.

Experimental Protocols

Protocol: Standard Filtration Radioligand Binding Assay

This protocol outlines the general steps for a competitive binding experiment to determine the affinity (Ki) of a test compound for the σ2 receptor.

1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Membrane Preparation: Homogenize rat liver tissue in 20 volumes of cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

  • Radioligand Stock: Prepare a concentrated stock of the radioligand (e.g., [³H]DTG).

  • Unlabeled Ligands: Prepare stock solutions of the test compound, a ligand for defining non-specific binding (e.g., 10 µM Haloperidol), and a σ1 masking agent (e.g., 100 nM (+)-pentazocine).

2. Assay Setup (96-well plate format)

  • The final assay volume is typically 250 µL.

  • Total Binding Wells: Add assay buffer, σ1 masking agent, radioligand, and membrane homogenate.

  • Non-Specific Binding (NSB) Wells: Add assay buffer, σ1 masking agent, radioligand, a saturating concentration of an unlabeled competitor (e.g., Haloperidol), and membrane homogenate.

  • Test Compound Wells: Add assay buffer, σ1 masking agent, radioligand, serial dilutions of the test compound, and membrane homogenate.

3. Incubation

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation may be used.

4. Filtration

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold or cell harvester.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

5. Counting

  • Dry the filter plate (e.g., 30 minutes at 50°C).

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

6. Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the total CPM.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Determine IC50: Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

G cluster_0 Binding Components TB Total Binding (All Radioligand Bound) SB Specific Binding (Bound to σ2 Receptor) TB->SB - NSB NSB Non-Specific Binding (Bound to Filter, Lipids, etc.) TB->NSB - SB

Caption: Relationship between Total, Specific, and Non-Specific Binding.

AssayWorkflow A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Set Up Assay Plate (Total, NSB, Test Compound) A->B C 3. Incubate to Equilibrium B->C D 4. Filter and Wash (Separate Bound from Free) C->D E 5. Add Scintillant & Count CPM D->E F 6. Analyze Data (Calculate Specific Binding, IC50, Ki) E->F

Caption: General workflow for a radioligand binding filtration assay.

TroubleshootingWorkflow Start High Non-Specific Binding (NSB > 50% of Total) A Reduce Radioligand Concentration (to ≤ Kd) Start->A B Add BSA to Buffer & Pre-soak Filters in PEI A->B Still High End Signal-to-Noise Improved A->End Resolved C Increase Wash Steps (Volume and/or Number) B->C Still High B->End Resolved D Optimize Membrane Protein Concentration C->D Still High C->End Resolved D->End Still High? Re-evaluate reagents

Caption: Troubleshooting workflow for high non-specific binding.

References

Technical Support Center: Overcoming Acquired Resistance to Siramesine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to the lysosomotropic agent Siramesine in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a σ-2 receptor ligand that functions as a lysosomotropic agent.[1][2] It accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH and destabilization of the lysosomal membrane.[1][3] This results in lysosomal membrane permeabilization (LMP), the release of cathepsins and other hydrolases into the cytosol, and the induction of reactive oxygen species (ROS).[2] Ultimately, this cascade of events leads to a caspase-independent form of programmed cell death.

Q2: We are observing a decrease in the cytotoxic efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?

While specific mechanisms of acquired resistance to this compound are not yet extensively documented, based on its mechanism of action and resistance patterns to other lysosomotropic drugs, several possibilities can be hypothesized:

  • Altered Lysosomal pH Gradient: Resistant cells may develop mechanisms to counteract the pH-disrupting effects of this compound, such as upregulating the vacuolar H+-ATPase (V-ATPase) to maintain a more acidic lysosomal lumen.

  • Increased Lysosomal Stability and Biogenesis: Cancer cells can adapt to lysosomal stress by reinforcing the lysosomal membrane or by increasing the number of lysosomes, thereby diluting the effect of this compound.

  • Changes in Sphingolipid Metabolism: Since this compound's efficacy is linked to the metabolism of sphingolipids, alterations in the expression or activity of enzymes like acid sphingomyelinase (ASM) could confer resistance. Dysregulation of the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a known drug resistance mechanism.

  • Upregulation of Cytoprotective Autophagy: this compound induces a cytoprotective autophagic response. Resistant cells may have a more robust autophagic flux, allowing them to clear damaged lysosomes and mitigate the cytotoxic effects of this compound.

  • Enhanced Antioxidant Capacity: Given that this compound induces oxidative stress, resistant cells might upregulate their antioxidant defense mechanisms to neutralize reactive oxygen species.

  • Upregulation of Anti-Apoptotic Proteins: Although this compound induces caspase-independent cell death, the upregulation of general anti-apoptotic proteins from families like Bcl-2 or IAPs cannot be entirely ruled out as a contributing factor to a resistant phenotype.

Q3: How can we experimentally confirm if our cell line has developed resistance to this compound?

The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual decrease in this compound-induced cell death. Development of acquired resistance.1. Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line. 2. Investigate potential resistance mechanisms (see FAQs).
Reduced Lysosomal Membrane Permeabilization (LMP) upon this compound treatment in long-term cultures. Altered lysosomal stability or pH.1. Assess lysosomal pH using a fluorescent probe like LysoTracker. 2. Quantify LMP using the galectin puncta assay or by measuring the release of lysosomal enzymes into the cytosol.
Decreased levels of Reactive Oxygen Species (ROS) after this compound treatment compared to initial experiments. Enhanced antioxidant capacity in resistant cells.1. Measure intracellular ROS levels using probes like DCFDA or DHE. 2. Analyze the expression of key antioxidant enzymes (e.g., SOD, catalase, glutathione peroxidase) by western blot or qPCR.
Increased autophagy observed in this compound-treated cells, but minimal cell death. Upregulation of cytoprotective autophagy.1. Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine, 3-methyladenine) or genetic approaches (e.g., siRNA against ATG5 or ATG7) in combination with this compound. 2. Monitor autophagic flux by measuring LC3-II turnover and p62 degradation.
This compound is ineffective, and cells show altered lipid droplet formation. Dysregulation of sphingolipid metabolism.1. Analyze the expression and activity of key enzymes in sphingolipid metabolism (e.g., ASM, SPHK1). 2. Consider combination therapies with inhibitors of pro-survival sphingolipid pathways.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
WEHI-SMurine Fibrosarcoma1.845 hours
MCF-7Human Breast Adenocarcinoma7.545 hours
PC3Human Prostate Adenocarcinoma20Not Specified
DU145Human Prostate Carcinoma35Not Specified
LNCaPHuman Prostate Adenocarcinoma40Not Specified
U87Human GlioblastomaNot SpecifiedNot Specified

Data compiled from multiple sources.

Table 2: Effect of this compound on Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS) in Prostate Cancer Cells

TreatmentLMP (% of control)ROS Levels (% increase)
This compound (10 µM)~58% (in U87 cells)~40% (in PC3 cells)
This compound (10 µM) + Lapatinib (0.5 µM)~93% (in U87 cells)Synergistic increase

Data is illustrative and compiled from studies on different cell lines.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT) after 48-72 hours of treatment.

  • Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until a stable population of growing cells is established.

  • Cryopreservation: It is crucial to cryopreserve vials of cells at each stage of resistance development.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response curve and calculating the new IC50.

  • Maintenance of Resistant Phenotype: To maintain the resistance, culture the cells in the continuous presence of a maintenance concentration of this compound (e.g., the IC50 of the resistant line).

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using the Galectin Puncta Assay

This method detects LMP by visualizing the translocation of cytosolic galectins to damaged lysosomes.

  • Cell Culture: Seed parental and this compound-resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the desired time points. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against Galectin-3 for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Co-stain with a lysosomal marker like LAMP1.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta (dots) indicates LMP.

  • Quantification: Quantify the percentage of cells with galectin puncta or the number of puncta per cell using image analysis software.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Culture: Plate parental and this compound-resistant cells in a 96-well black, clear-bottom plate.

  • Loading with DCFDA: Wash the cells with warm PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Treatment: Wash the cells with PBS and then add fresh medium containing this compound at various concentrations. Include a positive control for ROS induction (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS production.

Visualizations

Siramesine_Mechanism_of_Action This compound This compound Lysosome Lysosome (Acidic pH) This compound->Lysosome Enters Cell Siramesine_Accumulation This compound Accumulation & Protonation Lysosome->Siramesine_Accumulation pH_Increase Increased Lysosomal pH Siramesine_Accumulation->pH_Increase LMP Lysosomal Membrane Permeabilization (LMP) pH_Increase->LMP Cathepsins Release of Cathepsins LMP->Cathepsins ROS Increased Reactive Oxygen Species (ROS) LMP->ROS Cell_Death Caspase-Independent Cell Death Cathepsins->Cell_Death ROS->Cell_Death

Caption: Mechanism of this compound-induced cell death.

Acquired_Resistance_to_this compound cluster_this compound This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound LMP Lysosomal Membrane Permeabilization This compound->LMP Resistant_Cell Resistant Cancer Cell LMP->Resistant_Cell Blocked Altered_pH Altered Lysosomal pH (Increased V-ATPase) Altered_pH->LMP Increased_Stability Increased Lysosomal Stability/Biogenesis Increased_Stability->LMP Autophagy Upregulated Cytoprotective Autophagy Autophagy->LMP Sphingolipid Altered Sphingolipid Metabolism Sphingolipid->LMP

Caption: Hypothesized mechanisms of acquired resistance.

Experimental_Workflow_Resistance start Parental Cell Line generate_resistant Generate Resistant Line (Dose Escalation) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Assay) generate_resistant->confirm_resistance investigate_mechanism Investigate Mechanisms (LMP, ROS, Autophagy) confirm_resistance->investigate_mechanism overcome_resistance Test Combination Therapies investigate_mechanism->overcome_resistance

Caption: Workflow for studying this compound resistance.

References

Minimizing experimental variability in Siramesine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving Siramesine.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions to ensure consistency?

A1: To ensure consistent and reproducible results, proper preparation and storage of this compound are critical. This compound is soluble in DMSO. For a 20 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in a complete culture medium to the final desired concentration.

Q2: What are the key experimental parameters that can influence the variability of this compound's effects?

A2: Several factors can contribute to variability in this compound experiments:

  • Concentration: this compound's effects are highly concentration-dependent. Lower concentrations (e.g., < 15 µM) may lead to delayed cell death associated with metabolic imbalance, while higher concentrations (> 20 µM) can induce rapid cell death through mitochondrial destabilization.[1][2]

  • Cell Density: The cytotoxic effects of this compound can be influenced by cell seeding density. Lower cell densities may show increased sensitivity to the compound.[3]

  • pH of Culture Medium: As a lysosomotropic agent, this compound's accumulation in lysosomes is pH-dependent. Variations in the pH of your cell culture medium can alter its efficacy.

  • Serum Concentration: Components in serum may interact with this compound, potentially affecting its bioavailability and activity. It is crucial to maintain a consistent serum concentration across all experiments.

Q3: Does this compound have off-target effects that I should be aware of?

A3: While this compound is a potent sigma-2 receptor agonist, it is not entirely exclusive to this target. It has a lower affinity for the sigma-1 receptor and may interact with other molecular targets within the cell, especially at higher concentrations.[1][2] Some studies suggest that at concentrations above 20 µM, this compound may directly destabilize mitochondrial membranes independently of sigma-2 receptor binding. Researchers should consider these potential off-target effects when interpreting their data.

Troubleshooting Guides

Lysosomal Membrane Permeabilization (LMP) Assays

Issue: Inconsistent or unexpected results with LysoTracker or Acridine Orange staining.

  • Problem: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes and can increase their pH. This can interfere with the mechanism of pH-sensitive dyes like LysoTracker and Acridine Orange, leading to a loss of signal that may not be directly due to membrane permeabilization.

  • Troubleshooting & Recommendations:

    • Alternative Assay: Use a galectin puncta assay. This method detects the translocation of cytosolic galectins (like Galectin-3) to damaged lysosomes, providing a more direct and sensitive measure of LMP that is independent of lysosomal pH.

    • Control for pH changes: If using pH-sensitive dyes, include a control with a known V-ATPase inhibitor (e.g., Bafilomycin A1) to distinguish between loss of acidity and actual membrane rupture.

    • Cathepsin Release Assay: Measure the activity of lysosomal proteases (e.g., Cathepsin B or D) in the cytosol. An increase in cytosolic cathepsin activity is a direct indicator of LMP.

Reactive Oxygen Species (ROS) Assays

Issue: High background or variable fluorescence in ROS measurements (e.g., using DCFDA/H2DCFDA).

  • Problem: The DCF assay is susceptible to artifacts, including auto-oxidation and photo-oxidation, and can react with various reactive species, not just hydrogen peroxide.

  • Troubleshooting & Recommendations:

    • Appropriate Controls:

      • Positive Control: Use a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.

      • Negative Control (Antioxidant): Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before this compound treatment. A reduction in the ROS signal in the presence of NAC can help confirm that the signal is due to oxidative stress. However, be aware that some lipophilic antioxidants like α-tocopherol may also stabilize membranes, which could independently affect this compound's activity.

    • Alternative Probes: Consider using other ROS-sensitive probes, such as Dihydroethidium (DHE) for superoxide detection, and be mindful of their specificities and potential artifacts.

    • Mitochondrial Superoxide: To specifically measure mitochondrial ROS, MitoSOX Red can be used. However, be aware of potential artifacts and the importance of proper controls.

Autophagy Assays

Issue: Difficulty interpreting LC3-II levels by Western blot.

  • Problem: this compound can inhibit the fusion of autophagosomes with lysosomes, blocking autophagic flux. This leads to an accumulation of LC3-II that can be misinterpreted as an induction of autophagy.

  • Troubleshooting & Recommendations:

    • Measure Autophagic Flux: To get a true measure of autophagy, you must assess the flux.

      • p62/SQSTM1 Degradation: Monitor the levels of p62 (also known as SQSTM1), a protein that is degraded by autophagy. A decrease in p62 levels indicates an increase in autophagic flux, while an accumulation suggests a blockage.

      • Tandem Fluorescent LC3 (mRFP-GFP-LC3): This reporter protein fluoresces yellow (merged red and green) in neutral pH autophagosomes and red in acidic autolysosomes (as the GFP signal is quenched by low pH). An increase in red-only puncta indicates successful autophagic flux, while an accumulation of yellow puncta suggests a blockage.

    • Lysosomal Inhibitor Control: Compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor after this compound treatment would indicate that this compound is not completely blocking the flux.

Cell Viability Assays (e.g., MTT, Crystal Violet)

Issue: High variability between replicate wells.

  • Problem: Inconsistent cell seeding, edge effects on the plate, and improper handling during the assay can all contribute to variability.

  • Troubleshooting & Recommendations:

    • Optimize Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension frequently during plating to ensure even distribution. Using a multichannel pipette can help improve consistency.

    • Minimize Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a sterile medium or PBS.

    • Consistent Incubation Times: Ensure that the incubation times with both the treatment and the assay reagent are consistent across all plates.

    • Thorough Solubilization: For MTT assays, ensure complete solubilization of the formazan crystals by gentle mixing or using an orbital shaker.

Quantitative Data Summary

ParameterCell Line(s)Value(s)Reference(s)
IC50 (Cell Viability) WEHI-S, MCF-7, and othersLow micromolar range
U87-MG, U251-MG, T98G7.24–9.65 µM
PC3~20 µM
DU145~35 µM
LNCaP~40 µM
Effective Concentration for LMP U8710 µM (induces 58% LMP)
Effective Concentration for ROS Induction PC310-20 µM
LNCaP10-40 µM
Concentration for Rapid Cell Death Various cell lines> 20 µM

Experimental Protocols & Workflows

Galectin-3 Puncta Assay for LMP

This assay is a reliable alternative to pH-dependent dyes for measuring LMP.

G cluster_workflow Galectin-3 Puncta Assay Workflow start Seed cells on coverslips treat Treat cells with this compound (include positive/negative controls) start->treat fix Fix cells with 4% paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with BSA or serum permeabilize->block ab_primary Incubate with anti-Galectin-3 antibody block->ab_primary ab_secondary Incubate with fluorescent secondary antibody ab_primary->ab_secondary mount Mount coverslips with DAPI ab_secondary->mount image Image using fluorescence microscopy mount->image analyze Quantify Galectin-3 puncta per cell image->analyze

Caption: Workflow for the Galectin-3 Puncta Assay to detect LMP.

Autophagic Flux Assay using p62/SQSTM1 Degradation

This Western blot-based assay measures the degradation of the autophagy substrate p62.

G cluster_workflow p62 Degradation Assay Workflow start Plate cells and allow to adhere treat Treat with this compound +/- Bafilomycin A1 start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Run SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block ab_primary Incubate with anti-p62 and anti-loading control (e.g., actin) antibodies block->ab_primary ab_secondary Incubate with HRP-conjugated secondary antibody ab_primary->ab_secondary develop Develop blot with ECL substrate ab_secondary->develop image Image chemiluminescence develop->image analyze Quantify p62 band intensity relative to loading control image->analyze

Caption: Western blot workflow for assessing autophagic flux via p62 degradation.

Signaling Pathway

This compound's Proposed Mechanism of Action

This diagram illustrates the key cellular events initiated by this compound treatment.

G cluster_pathway This compound's Cellular Effects cluster_lysosome Lysosome cluster_mitochondria Mitochondria This compound This compound lysosome Lysosomal Accumulation & pH Increase This compound->lysosome mito_destab Mitochondrial Destabilization This compound->mito_destab High Concentrations sigma2 Sigma-2 Receptor Interaction This compound->sigma2 lmp Lysosomal Membrane Permeabilization (LMP) lysosome->lmp autophagy_block Autophagic Flux Blockage lysosome->autophagy_block cathepsin Cathepsin Release lmp->cathepsin cell_death Cell Death (Caspase-Independent) cathepsin->cell_death ros Increased ROS Production mito_destab->ros ros->cell_death sigma2->cell_death

Caption: Proposed signaling pathways of this compound leading to cell death.

References

Troubleshooting unexpected morphological changes with Siramesine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Siramesine in their experiments. The information is designed to address specific issues related to unexpected morphological changes and other experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound treatment, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why are my cells shrinking and detaching from the culture plate after this compound treatment, and how can I mitigate this if I want to study earlier events?

Answer: Cell shrinkage and detachment are characteristic morphological changes induced by this compound, often preceding cell death.[1][2] This is typically a result of the compound's cytotoxic effects, which include disruption of cellular structures and signaling pathways.

Potential Causes:

  • Lysosomal Membrane Permeabilization (LMP): this compound is a lysosomotropic agent that accumulates in lysosomes, leading to their destabilization and the leakage of cathepsins and other hydrolases into the cytosol.[1][2][3]

  • Oxidative Stress: The treatment induces high levels of reactive oxygen species (ROS), particularly lipid ROS, which can damage cellular membranes and lead to cell death.

  • Mitochondrial Destabilization: this compound can cause a rapid loss of mitochondrial membrane potential, another key event in programmed cell death.

Troubleshooting Steps:

  • Time-Course Experiment: To study earlier, more subtle morphological changes, perform a time-course experiment with shorter incubation times. You may observe initial changes like the formation of cytoplasmic vesicles before overt cytotoxicity.

  • Dose-Response Analysis: The observed effects are dose-dependent. Lowering the this compound concentration may allow for the observation of earlier cellular events without rapid progression to cell death.

  • Co-treatment with Inhibitors:

    • To investigate the role of oxidative stress, pre-incubate cells with a lipid antioxidant such as α-tocopherol. This has been shown to inhibit this compound-induced morphological changes and cell death.

    • To assess the involvement of lysosomal cathepsins, use cathepsin B inhibitors like CA-074-Me, which can offer partial protection.

Question 2: I'm observing a significant increase in vacuole-like structures in the cytoplasm of my cells. What are these, and how can I characterize them?

Answer: The appearance of large cytoplasmic vacuoles is a frequently reported morphological change following this compound treatment. These are often related to effects on the lysosomal and autophagic pathways.

Potential Causes:

  • Lysosomal Swelling: As a lysosomotropic detergent, this compound's accumulation can lead to an increase in lysosomal pH and swelling of the organelle before membrane rupture.

  • Autophagosome Accumulation: this compound can induce a massive accumulation of autophagosomes. This is thought to be a result of both the activation of autophagy signaling and a decrease in the clearance of autophagosomes due to lysosomal dysfunction.

Troubleshooting and Characterization Workflow:

  • Lysosomal Staining: Use lysosomotropic dyes like LysoTracker Red or Acridine Orange to confirm if the observed vacuoles are of lysosomal origin. A change in the staining pattern or intensity can indicate lysosomal alterations.

  • Autophagy Markers: To determine if the vesicles are autophagosomes, use immunofluorescence or western blotting for LC3-II, a key autophagosome marker. An increase in LC3-II puncta or protein levels suggests autophagy induction.

  • Electron Microscopy: For detailed ultrastructural analysis, transmission electron microscopy (TEM) is the gold standard to distinguish between swollen lysosomes, autophagosomes, and other vesicular structures.

Question 3: My cell death assay results are inconsistent. Some markers suggest apoptosis, while others do not. What type of cell death does this compound induce?

Answer: this compound typically induces a form of programmed cell death that is independent of caspases, the key mediators of classical apoptosis. However, some studies have reported caspase activation in certain cell lines and conditions. The dominant cell death pathway can be cell-type specific.

Potential Causes for Inconsistency:

  • Caspase-Independent Pathway: The primary mechanism often involves lysosomal leakage and oxidative stress, which can lead to apoptosis-like morphological changes (e.g., chromatin condensation) without activating the classical caspase cascade.

  • Ferroptosis: Recent evidence suggests that this compound, especially in combination with other agents like lapatinib, can induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.

  • Cell Line-Specific Responses: The specific signaling pathways and the resulting mode of cell death can vary between different cell types.

Troubleshooting Steps:

  • Pan-Caspase Inhibition: To confirm if the observed cell death is caspase-dependent in your model, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK. If cell death is unaffected, it points to a caspase-independent mechanism.

  • Assess Ferroptosis Markers:

    • Test the effect of ferroptosis inhibitors such as ferrostatin-1 or the iron chelator deferoxamine (DFO).

    • Measure lipid peroxidation using reagents like C11-BODIPY.

  • Analyze Multiple Death Markers: Use a combination of assays to get a clearer picture. For example, combine Annexin V/PI staining with analysis of caspase cleavage (e.g., cleaved PARP, cleaved caspase-3) and measurement of ROS levels.

Data Summary Tables

Table 1: Summary of this compound Effects on Different Cell Lines

Cell LineObserved Morphological ChangesKey Pathway InvolvedEffective InhibitorsReference
MCF-7 (Breast Cancer)Shrinkage, detachment, chromatin condensation, autophagosome accumulationLysosomal leakage, Oxidative stress, Autophagyα-tocopherol, CA-074-Me
WEHI-S (Fibrosarcoma)Shrinkage, detachment, chromatin condensationOxidative stress, Lysosomal leakageα-tocopherol
PC3 (Prostate Cancer)Increased cell death, membrane permeabilizationLysosomal membrane permeabilization, ROS generationα-tocopherol
U87-MG (Glioblastoma)Loss of mitochondrial membrane potential, cell roundingMitochondrial destabilizationα-tocopherol (partial)
HaCaT (Keratinocyte)Apoptotic morphology, chromatin condensationMitochondrial destabilization, Caspase activationα-tocopherol

Table 2: IC50 Values of this compound in Glioblastoma Cell Lines (48h treatment)

Cell LineIC50 (µM)
U87-MG8.875
U251-MG9.654
T98G7.236
Data derived from

Experimental Protocols

Protocol 1: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 8, 16 hours). Include a vehicle-treated control.

  • Staining:

    • Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add pre-warmed medium containing 5 µg/mL Acridine Orange (AO).

    • Incubate for 15 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Imaging:

    • Mount the coverslips on glass slides with a drop of PBS.

    • Immediately visualize the cells using a fluorescence microscope. Healthy lysosomes will fluoresce bright red/orange, while the cytoplasm and nucleus will show faint green fluorescence.

    • A relocalization of the dye, resulting in increased green fluorescence and decreased red fluorescence, indicates LMP.

Protocol 2: Detection of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with this compound at the desired concentrations and for the appropriate duration.

  • DHE Staining:

    • At the end of the treatment period, add DHE to each well to a final concentration of 5-10 µM.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • Wash the cells with PBS.

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the fluorescence intensity by flow cytometry, typically in the PE channel. An increase in fluorescence intensity corresponds to higher levels of superoxide.

Protocol 3: Western Blot for LC3-II (Autophagy Marker)

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • An increase in the amount of the lower molecular weight band (LC3-II) relative to the upper band (LC3-I) or a loading control (e.g., actin) indicates an increase in autophagosome formation.

Visualized Pathways and Workflows

Siramesine_Signaling_Pathway This compound-Induced Cell Death Pathways This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Lysosome Lysosome This compound->Lysosome Accumulation ROS Reactive Oxygen Species (ROS) This compound->ROS LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Autophagy Autophagosome Accumulation Lysosome->Autophagy Dysfunction leads to Mitochondrion Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath MMP_Loss->CellDeath Lipid_Peroxidation->Lysosome Destabilization Lipid_Peroxidation->Mitochondrion Destabilization Alpha_Tocopherol α-tocopherol (Lipid Antioxidant) Alpha_Tocopherol->Lipid_Peroxidation Inhibits

Caption: this compound signaling pathway leading to cell death.

Troubleshooting_Workflow Troubleshooting Unexpected Morphological Changes Start Observe Unexpected Morphological Change Q1 Are cells shrinking and detaching? Start->Q1 A1_Time Perform Time-Course Experiment Q1->A1_Time Yes Q2 Are cytoplasmic vacuoles present? Q1->Q2 No A1_Dose Perform Dose-Response Analysis A1_Time->A1_Dose A1_Inhibit Co-treat with α-tocopherol A1_Dose->A1_Inhibit A2_Lyso Stain with LysoTracker Q2->A2_Lyso Yes Q3 Inconsistent Cell Death Markers? Q2->Q3 No A2_Auto Analyze LC3-II (IF/WB) A2_Lyso->A2_Auto A2_EM Perform Electron Microscopy A2_Auto->A2_EM A3_Casp Use Pan-Caspase Inhibitor (Z-VAD-FMK) Q3->A3_Casp Yes A3_Ferro Use Ferrostatin-1 or DFO A3_Casp->A3_Ferro A3_ROS Measure Lipid ROS (C11-BODIPY) A3_Ferro->A3_ROS

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Managing Siramesine-Induced Autophagy in Cell Death Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siramesine, focusing on its effects on autophagy and cell death.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Lu-28-179) is a sigma-2 (σ2) receptor ligand that induces a form of caspase-independent programmed cell death in various cancer cell lines.[1][2] Its primary mechanism involves acting as a lysosomotropic detergent, accumulating in lysosomes and causing lysosomal membrane permeabilization (LMP).[3] This leads to the release of cathepsins into the cytosol, triggering a cascade of events that result in cell death. Additionally, this compound treatment is associated with the generation of reactive oxygen species (ROS) and the induction of autophagy.

Q2: Does this compound-induced autophagy promote cell survival or cell death?

The autophagy induced by this compound is generally considered a cytoprotective response. This compound inhibits the mTORC1 complex, a key negative regulator of autophagy, leading to the accumulation of autophagosomes. However, the drug also impairs autophagic flux by disrupting lysosomal function, which prevents the final degradation step. This accumulation of autophagosomes is thought to be a cellular stress response aimed at mitigating damage. Importantly, inhibiting autophagosome formation, for instance with 3-methyladenine (3-MA) or through RNA interference targeting autophagy-related genes (Atgs), has been shown to sensitize cancer cells to this compound-induced cytotoxicity.

Q3: What are the typical effective concentrations of this compound and the expected timeline of its effects?

The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. The timeline of effects can also vary, with some changes occurring rapidly and others over a longer period.

Cell LineIC50 (µM)Time PointReference
WEHI-S (murine fibrosarcoma)~524 hours
MCF-7 (human breast cancer)~824 hours
PC3 (human prostate cancer)20Not Specified
DU145 (human prostate cancer)35Not Specified
LNCaP (human prostate cancer)40Not Specified
U87-MG (human glioblastoma)8.87548 hours
U251-MG (human glioblastoma)9.65448 hours
T98G (human glioblastoma)7.23648 hours

Note: IC50 values can vary between studies due to differences in experimental conditions.

Q4: How can I distinguish between this compound-induced apoptosis and other forms of cell death?

This compound typically induces a caspase-independent form of cell death. This can be confirmed by the lack of protection from pan-caspase inhibitors like zVAD-fmk. Cell death can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Troubleshooting Guides

Problem 1: Inconsistent or no induction of cell death with this compound treatment.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations typically range from 1 to 50 µM.

  • Possible Cause 2: Cell line resistance.

    • Solution: Some cell lines may be less sensitive to this compound. Consider testing different cancer cell lines. Transformation with oncogenes like c-src or v-Ha-ras has been shown to sensitize cells to this compound.

  • Possible Cause 3: Inactivation of this compound.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. Avoid repeated freeze-thaw cycles.

Problem 2: Difficulty in detecting and interpreting autophagy.

  • Possible Cause 1: Static measurement of autophagy markers.

    • Solution: Measuring only the levels of autophagy markers like LC3-II at a single time point can be misleading. It is crucial to perform an autophagic flux assay to distinguish between the induction of autophagy and a blockage in the pathway. This is done by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

  • Possible Cause 2: this compound's dual effect on autophagy.

    • Solution: Be aware that this compound both induces the formation of autophagosomes (via mTORC1 inhibition) and blocks their degradation (by disrupting lysosomal function). This can lead to a significant accumulation of LC3-II, which might be misinterpreted as solely an increase in autophagic activity. Combining LC3-II turnover assays with the analysis of other autophagy substrates like p62/SQSTM1 can provide a more complete picture. A decrease in p62 levels generally indicates successful autophagic degradation.

Problem 3: Contradictory results regarding the primary site of this compound action (lysosomes vs. mitochondria).

  • Possible Cause: Cell-type specific responses or concentration-dependent effects.

    • Solution: The initial site of action may vary. Some studies point to direct lysosomal destabilization as the primary event, while others suggest that mitochondrial destabilization and ROS production are the initial triggers. It is advisable to investigate both possibilities in your experimental system. You can assess lysosomal membrane permeabilization (LMP) and mitochondrial membrane potential (MMP) at different time points and this compound concentrations.

Experimental Protocols

Assessment of Cell Viability by Annexin V/PI Staining

This protocol is for the detection of apoptotic cells by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce cell death by treating cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Autophagic Flux Assay by LC3 Turnover (Western Blot)

This protocol measures the conversion of LC3-I to LC3-II and its accumulation in the presence of a lysosomal inhibitor.

Materials:

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound at the desired concentration and time.

  • For the last 2-4 hours of the this compound treatment, add the lysosomal inhibitor to a subset of the wells. Include controls with no treatment, this compound alone, and lysosomal inhibitor alone.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE using a 12-15% polyacrylamide gel to separate LC3-I and LC3-II.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-LC3B antibody, followed by the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities for LC3-II and normalize to a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.

Measurement of Lysosomal Membrane Permeabilization (LMP) with Acridine Orange

This method uses the lysosomotropic dye Acridine Orange (AO) to assess lysosomal integrity. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.

Materials:

  • Acridine Orange (AO)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable format for imaging or plate reader analysis.

  • Treat cells with this compound for the desired time.

  • Load the cells with 1 µg/mL AO for 15 minutes.

  • Wash the cells three times with PBS.

  • Immediately analyze the cells. For microscopy, observe the shift from red punctate staining to diffuse green cytoplasmic and nuclear staining. For a plate reader, measure the change in red and green fluorescence intensity over time.

Visualizations

Siramesine_Mechanism_of_Action This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds Lysosome Lysosome This compound->Lysosome Accumulates ROS Reactive Oxygen Species (ROS) This compound->ROS mTORC1 mTORC1 This compound->mTORC1 Inhibits LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Autophagosome Autophagosome Accumulation Lysosome->Autophagosome Fusion Blocked Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath Mitochondria Mitochondrial Destabilization ROS->Mitochondria Mitochondria->CellDeath Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits Autophagy_Initiation->Autophagosome Cytoprotection Cytoprotection Autophagosome->Cytoprotection Autophagy_Flux_Workflow start Seed Cells treat Treat with this compound start->treat split treat->split lys_inhib Add Lysosomal Inhibitor (e.g., Bafilomycin A1) split->lys_inhib no_inhib No Inhibitor Control split->no_inhib incubate Incubate (2-4 hours) lys_inhib->incubate no_inhib->incubate lyse Lyse Cells & Quantify Protein incubate->lyse wb Western Blot for LC3B lyse->wb analyze Analyze LC3-II Accumulation wb->analyze mTORC1_Autophagy_Regulation Nutrients Nutrient Sufficiency mTORC1 mTORC1 (Active) Nutrients->mTORC1 This compound This compound mTORC1_inactive mTORC1 (Inactive) This compound->mTORC1_inactive Inhibits ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Phosphorylates & Inhibits Autophagy Autophagy Inhibition ULK1_complex->Autophagy ULK1_complex_active ULK1 Complex (Active) mTORC1_inactive->ULK1_complex_active Dephosphorylation & Activation Autophagy_active Autophagy Initiation ULK1_complex_active->Autophagy_active

References

Validation & Comparative

A Comparative Guide to Siramesine and PB28: Sigma-2 Receptor Ligands in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in medicinal chemistry and pharmacology, particularly in the fields of oncology and neurodegenerative diseases. Its overexpression in proliferating cancer cells has spurred the development of selective ligands for both therapeutic and diagnostic applications. This guide provides a detailed comparison of two prominent sigma-2 receptor ligands: Siramesine and PB28. We will delve into their binding profiles, functional activities, and the cellular signaling pathways they modulate, supported by experimental data and methodologies.

At a Glance: this compound vs. PB28

FeatureThis compoundPB28
Primary Target Sigma-2 Receptor (TMEM97)Sigma-2 Receptor (TMEM97)
Functional Activity Potent Sigma-2 AgonistHigh-affinity Sigma-2 Agonist, also a Sigma-1 Antagonist
Key Therapeutic Areas of Interest Anticancer, Anxiolytic, AntidepressantAnticancer, Antiviral
Primary Mechanism of Action Induction of lysosomal leakage, mitochondrial destabilization, and oxidative stress, leading to caspase-independent cell death.Inhibition of the PI3K-AKT-mTOR signaling pathway, induction of caspase-independent apoptosis.

Quantitative Comparison: Binding Affinity and Cytotoxicity

The following tables summarize the binding affinities (Ki or IC50) of this compound and PB28 for sigma-2 and sigma-1 receptors, as well as their cytotoxic effects (IC50) on various cancer cell lines. It is important to note that binding affinity values can vary between studies due to different experimental conditions, such as the radioligand and tissue/cell preparations used.

Table 1: Sigma Receptor Binding Affinity

LigandReceptorBinding Affinity (Ki/IC50, nM)Selectivity (σ1/σ2)Reference
This compound Sigma-20.12~142[1][2][3]
Sigma-117[1][2]
PB28 Sigma-20.17 - 0.68~0.56 - 46.4
Sigma-10.38 - 13.0

Note: A lower Ki/IC50 value indicates a higher binding affinity. The selectivity ratio is calculated as Ki(σ1) / Ki(σ2).

Table 2: In Vitro Cytotoxicity (IC50)

LigandCell LineCancer TypeIC50Reference
This compound U87-MGGlioblastoma8.875 µM
U251-MGGlioblastoma9.654 µM
T98GGlioblastoma7.236 µM
MCF-7Breast CancerLow micromolar range
WEHI-SFibrosarcomaLow micromolar range
PB28 MCF-7Breast Cancer25 nM (48h)
MCF-7 ADRDoxorubicin-resistant Breast Cancer15 nM (48h)
C6Rat Glioma-
SK-N-SHHuman Neuroblastoma-

Signaling Pathways and Mechanisms of Action

This compound and PB28 induce cell death through distinct signaling cascades, providing different avenues for therapeutic intervention.

This compound: A Pathway of Cellular Stress

This compound's cytotoxic effects are primarily mediated through the induction of cellular stress, originating from the destabilization of lysosomes and mitochondria. This leads to a caspase-independent form of programmed cell death.

Siramesine_Pathway This compound Signaling Pathway This compound This compound Lysosome Lysosome This compound->Lysosome Destabilization Mitochondria Mitochondria This compound->Mitochondria Destabilization ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Mitochondria->ROS CellDeath Caspase-Independent Cell Death ROS->CellDeath

Caption: this compound-induced cell death pathway.

PB28: Targeting a Key Proliferation Pathway

PB28 exerts its anticancer effects by inhibiting the PI3K-AKT-mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. This inhibition ultimately leads to caspase-independent apoptosis.

PB28_Pathway PB28 Signaling Pathway PB28 PB28 Sigma2 Sigma-2 Receptor (TMEM97) PB28->Sigma2 PI3K PI3K Sigma2->PI3K Inhibition AKT AKT PI3K->AKT Apoptosis Caspase-Independent Apoptosis PI3K->Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PB28-mediated inhibition of the PI3K-AKT-mTOR pathway.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of scientific research. Below are representative protocols for key assays used to characterize this compound and PB28.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and PB28 for sigma-1 and sigma-2 receptors.

Materials:

  • Test compounds (this compound, PB28)

  • Radioligand: --INVALID-LINK---pentazocine (for σ1), [³H]di-o-tolylguanidine ([³H]DTG) (for σ2)

  • Membrane preparations: Guinea pig brain (for σ1), rat liver or specific cell line membranes (e.g., MCF-7) (for σ2)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Unlabeled ligands for non-specific binding determination (e.g., haloperidol)

  • 96-well filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For σ2 binding assays using [³H]DTG in tissues expressing both receptor subtypes, a masking agent for σ1 receptors (e.g., (+)-pentazocine) is often included.

  • To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is added to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects (IC50) of this compound and PB28 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Test compounds (this compound, PB28)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve and using non-linear regression analysis.

Experimental_Workflow General Experimental Workflow cluster_binding Radioligand Binding Assay cluster_viability Cell Viability (MTT) Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Cell_Seeding Cell Seeding Treatment Compound Treatment Cell_Seeding->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance Analysis_Viability Data Analysis (IC50) Absorbance->Analysis_Viability

References

A Comparative Guide to Validating the Specificity of Siramesine for the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of Siramesine's specificity for the sigma-2 (σ2) receptor, a key target in cancer and neurodegenerative disease research. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with alternative ligands, supported by experimental data and detailed protocols.

The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in rapidly proliferating cells, such as those in tumors, making it a valuable biomarker and therapeutic target.[1][2] this compound (Lu 28-179) is a widely recognized σ2 receptor agonist known for its high binding affinity and selectivity.[3][4] This guide will delve into the quantitative data and methodologies required to validate its specificity.

Comparative Analysis of Ligand Binding and Functional Potency

The specificity of a ligand is primarily determined by its binding affinity (Ki or Kd) for its target receptor compared to off-target sites, such as the sigma-1 (σ1) receptor. Functional assays, which measure cellular responses to ligand binding, are then used to classify ligands as agonists, antagonists, or partial agonists. This compound is commonly accepted as a reference σ2 agonist due to its potent induction of cancer cell death.[5]

Data Presentation: Ligand Binding Affinity and Functional Potency

The following tables summarize the binding affinities and functional potencies of this compound and other common σ2 receptor ligands.

Table 1: Comparative Binding Affinity of Sigma-2 Receptor Ligands

Ligand Sigma-2 Ki/Kd (nM) Sigma-1 Ki (nM) Selectivity Ratio (σ1 Ki / σ2 Ki) Key Features
This compound 0.12 (Ki) 17 ~140 High-affinity agonist, potent anticancer activity.
PB28 0.68 (Ki) 0.38 (Ki) ~0.56 High affinity for both σ1 and σ2 receptors.
SW120 11 (Ki) 450 (Ki) ~41 Fluorescent probe for imaging cell proliferation.
Haloperidol High Affinity High Affinity Non-selective Binds to both σ1 and σ2 receptors.
(+)-Pentazocine >1,000 (Ki) ~3 (Ki) σ1-selective Standard σ1-selective ligand.

| [³H]DTG | High Affinity | High Affinity | Non-selective | Common radioligand for studying both σ1 and σ2 receptors. |

Note: Ki and Kd values can vary between studies and experimental conditions. The data presented are representative values.

Table 2: Comparative Functional Potency of Sigma-2 Receptor Ligands

Ligand Functional Role Cell Line(s) EC50/IC50 (µM) Assay Type
This compound Agonist EMT-6, MDA-MB-435 5.3 - 9.3 Cell Viability
Agonist WEHI-S, MCF-7 ~5 - 10 LDH Release / MTT
Haloperidol Agonist Various tumor cells > this compound Cell Viability
WC-26 Agonist EMT-6, MDA-MB-435 11.4 - 15.6 Cell Viability
RHM-1 Partial Agonist EMT-6, MDA-MB-435 45.4 - 55.7 Cell Viability

| Benzamide Analogs | Antagonist | EMT-6 | >200 | Cell Viability |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key assays used to characterize σ2 receptor ligands.

Protocol 1: Radioligand Binding Assay for Sigma-2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ2 receptor.

Materials:

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).

  • Tissue Source: Rat liver membrane homogenates.

  • Masking Ligand: (+)-Pentazocine to block binding to σ1 receptors.

  • Test Compound: this compound or other unlabeled ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Methodology:

  • Membrane Preparation: Homogenize fresh rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of [³H]DTG, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Sigma-1 Masking: Add 100 nM (+)-pentazocine to all tubes to saturate σ1 receptors, ensuring that [³H]DTG binding is specific to σ2 receptors.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay

This assay measures the cytotoxic effects of σ2 receptor ligands, which is a key functional indicator for agonists like this compound.

Materials:

  • Cell Lines: Mouse breast cancer (EMT-6) or human melanoma (MDA-MB-435) cells.

  • Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Test Compound: this compound or other σ2 ligands.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • Plate Reader.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 hours). Include untreated cells as a negative control and a positive control for cell death if available.

  • Measurement (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log concentration of the compound and determine the EC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression analysis.

Protocol 3: Caspase-3 Activity Assay

This functional assay helps determine if cell death induced by a σ2 ligand occurs via caspase-dependent apoptosis. This compound is known to induce both caspase-dependent and -independent cell death.

Materials:

  • Cell Lines: As per the cell viability assay.

  • Test Compound: this compound or other σ2 ligands.

  • Lysis Buffer: To lyse cells and release cytoplasmic proteins.

  • Caspase-3 Substrate: A fluorogenic substrate such as Ac-DEVD-AMC.

  • Fluorometer.

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds as described in the cell viability protocol.

  • Cell Lysis: After treatment, wash the cells with PBS and add lysis buffer. Incubate on ice to ensure complete lysis.

  • Assay Reaction: Transfer the cell lysates to a 96-well plate. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express caspase-3 activity as a fold change relative to untreated controls. This helps classify the ligand's ability to induce apoptosis.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the complex biological pathways and experimental processes involved in σ2 receptor research.

Signaling and Experimental Diagrams

sigma2_signaling cluster_membrane Plasma & ER/Lysosome Membrane cluster_cytosol Cytosolic Events This compound This compound (σ2 Agonist) sigma2 σ2 Receptor (TMEM97) This compound->sigma2 Binds lmp Lysosomal Membrane Permeabilization sigma2->lmp Induces cholesterol Cholesterol Homeostasis Disruption sigma2->cholesterol Modulates ros ↑ Reactive Oxygen Species (ROS) lmp->ros Leads to caspase_act Caspase Activation lmp->caspase_act (Cathepsin Release) ros->caspase_act Triggers apoptosis Apoptosis / Cell Death ros->apoptosis (Caspase-Independent) caspase_act->apoptosis

Caption: this compound binding to the σ2 receptor induces cell death via multiple pathways.

binding_assay_workflow prep 1. Prepare Rat Liver Membrane Homogenate setup 2. Set up Assay Tubes: - Membranes - [³H]DTG (Radioligand) - Test Ligand (e.g., this compound) prep->setup mask 3. Add (+)-Pentazocine (Masks σ1 Receptors) setup->mask incubate 4. Incubate to Reach Binding Equilibrium mask->incubate filter 5. Rapidly Filter to Separate Bound and Free Ligand incubate->filter quantify 6. Quantify Radioactivity (Scintillation Counting) filter->quantify analyze 7. Analyze Data: Calculate IC50 and Ki Values quantify->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

functional_assay_workflow cluster_assays Functional Assays (48h incubation) start Start: Characterize σ2 Ligand Function seed 1. Seed Cancer Cells (e.g., EMT-6) in 96-well Plates start->seed treat 2. Treat Cells with Ligand (Varying Concentrations) seed->treat viability 3a. Cell Viability Assay (MTT / LDH) treat->viability caspase 3b. Caspase-3 Activity Assay treat->caspase analyze 4. Analyze Data & Determine EC50 viability->analyze caspase->analyze classify 5. Classify Ligand (Agonist, Antagonist) analyze->classify

Caption: Workflow for the functional characterization of σ2 receptor ligands.

Conclusion

The experimental data robustly supports this compound as a highly potent and selective ligand for the sigma-2 receptor. With a selectivity ratio of approximately 140-fold over the sigma-1 receptor, it serves as a reliable tool for investigating σ2 receptor function. Functional assays consistently demonstrate its role as an agonist, potently inducing cell death in various cancer cell lines.

Compared to alternatives, this compound's high selectivity distinguishes it from non-selective ligands like Haloperidol and [³H]DTG. While other selective ligands exist, this compound is among the most well-characterized and is frequently used as a benchmark for defining the functional activity of new compounds. The detailed protocols and workflows provided in this guide offer a framework for researchers to independently validate the specificity of this compound and other ligands, ensuring the accuracy and reproducibility of their findings in the exploration of sigma-2 receptor biology and therapeutics.

References

Siramesine vs. Other Lysosomotropic Agents in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of lysosomes has emerged as a compelling strategy in cancer therapy, offering a potential avenue to overcome resistance to conventional treatments. Lysosomotropic agents, which preferentially accumulate in lysosomes, can induce lysosomal membrane permeabilization (LMP), leading to the release of cytotoxic enzymes and ultimately, cell death. This guide provides a detailed comparison of Siramesine, a potent sigma-2 (σ2) receptor ligand, with other lysosomotropic agents, supported by experimental data and methodologies.

This compound: A Potent Lysosomotropic Anticancer Agent

This compound was initially developed as an antidepressant but has since been identified as a powerful anticancer agent due to its lysosomotropic properties.[1][2] It acts as a σ2 receptor agonist and effectively induces a caspase-independent form of programmed cell death in a wide range of cancer cell lines.[3][4][5]

Mechanism of Action

The anticancer effect of this compound is primarily attributed to its ability to induce LMP. As a weakly basic compound, this compound readily accumulates within the acidic environment of lysosomes. This sequestration leads to a disruption of the lysosomal pH gradient and membrane integrity, causing the release of cathepsins and other hydrolases into the cytosol.

Once in the cytosol, these enzymes, particularly cathepsins, initiate a cascade of events leading to cell death that bypasses the traditional apoptosis pathways, rendering it effective in apoptosis-resistant cancers. Furthermore, this compound treatment is associated with a significant increase in reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and mitochondrial dysfunction, which all contribute to its cytotoxicity.

The signaling pathway of this compound-induced cell death is multifaceted, involving a direct assault on the lysosome and the subsequent downstream consequences of lysosomal destabilization and oxidative stress.

G This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation ROS Increased ROS (Oxidative Stress) This compound->ROS LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Destabilization Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release Cell_Death Caspase-Independent Cell Death Cathepsin_Release->Cell_Death Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Cell_Death

Caption: this compound's mechanism of inducing cancer cell death.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic efficacy of this compound in comparison to other lysosomotropic agents across various cancer cell lines.

AgentCancer Cell LineIC50 (µM)Observation
This compound Prostate (PC3)~10Induces LMP and increases ROS.
Breast (MCF-7)~5-10Effective in both sensitive and resistant cells.
Fibrosarcoma (WEHI-S)~5Induces caspase-independent cell death.
Chloroquine Breast (MCF-7)>100Significantly less potent than this compound.
Prostate (PC3)>100Primarily used to inhibit autophagy.
L-Leucyl-L-leucine methyl ester (LLOMe) Breast (MCF-7)~250Induces rapid lysosomal disruption.
Salinomycin Breast (MCF-7)~1-5Potent, but mechanism is complex.

Experimental Protocols

Assessment of Lysosomal Membrane Permeabilization (LMP)

A common method to assess LMP is through acridine orange (AO) staining. AO is a lysosomotropic dye that fluoresces bright red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient and membrane integrity.

Protocol:

  • Culture cancer cells on glass coverslips or in glass-bottom dishes.

  • Treat cells with the desired concentration of the lysosomotropic agent for the specified time.

  • Incubate the cells with 1-5 µg/mL of AO in serum-free media for 15-30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

  • Quantify the red and green fluorescence intensity per cell using image analysis software. A decrease in the red/green fluorescence ratio indicates LMP.

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Protocol:

  • Plate cells in a 96-well black, clear-bottom plate.

  • Treat cells with the lysosomotropic agent.

  • Towards the end of the treatment period, load the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

This compound in Combination Therapy

A key advantage of lysosomotropic agents is their potential for synergistic effects when combined with other anticancer drugs. This compound has shown significant promise in combination with tyrosine kinase inhibitors (TKIs) like lapatinib. This combination leads to a synergistic increase in ROS production and induces a form of iron-dependent cell death known as ferroptosis.

G cluster_0 Combination Treatment cluster_1 This compound This compound ROS Synergistic ROS Production This compound->ROS Lapatinib Lapatinib (TKI) Lapatinib->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Workflow of this compound and Lapatinib combination therapy.

Comparison with Other Lysosomotropic Agents

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are well-established antimalarial drugs that function as lysosomotropic agents by inhibiting autophagy. They are primarily used in combination therapies to sensitize cancer cells to other treatments. However, as monotherapies, they are significantly less potent than this compound.

  • L-Leucyl-L-leucine methyl ester (LLOMe): This dipeptide ester is a potent inducer of LMP, causing rapid and complete disruption of lysosomal membranes. It is a valuable research tool for studying lysosomal cell death but has limitations for in vivo applications due to its rapid degradation.

  • Salinomycin: An ionophore antibiotic that has been shown to kill cancer stem cells. Its mechanism is complex and involves the disruption of ion gradients across cellular membranes, including the lysosomal membrane.

Conclusion

This compound represents a highly potent lysosomotropic agent with a distinct advantage in its ability to induce a caspase-independent cell death pathway, making it a promising candidate for treating apoptosis-resistant tumors. Its efficacy as a single agent and its synergistic potential in combination with other targeted therapies, such as TKIs, underscore the therapeutic value of targeting lysosomes in cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other lysosomotropic agents as novel cancer therapeutics.

References

Cross-Validation of Siramesine's Anticancer Efficacy in NCI-60 Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer effects of Siramesine, a sigma-2 receptor ligand, with a focus on its performance in a subset of the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This compound's efficacy is compared with other sigma receptor ligands and the well-established anticancer agent, Paclitaxel. This document includes quantitative data on cell viability, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound and four other sigma receptor ligands were evaluated in 23 human cancer cell lines, many of which are part of the NCI-60 panel. The following tables summarize the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values in micromolar (µM) concentrations. A lower value indicates higher potency. For comparison, publicly available NCI-60 data for the widely used anticancer drug Paclitaxel is also included for a selection of the same cell lines.

Table 1: Antiproliferative Activity (GI50, µM) of Sigma Ligands and Paclitaxel in Selected Human Cancer Cell Lines

Cancer TypeCell LineThis compoundPB28RimcazoleSM-21BD-1047Paclitaxel (NCI-60 Data)
CNS SF-2683.516.817.560.385.30.005
SNB-753.920.121.475.890.10.004
Colon HCT-1164.125.622.880.195.40.003
HCT-154.528.925.185.4>1000.006
Lung NCI-H4603.822.420.770.288.90.004
NCI-H5224.226.123.582.798.20.005
Melanoma MALME-3M3.215.916.858.980.60.003
SK-MEL-53.618.719.565.484.10.004
Ovarian OVCAR-34.830.228.490.5>1000.007
OVCAR-44.629.827.688.1>1000.006
Breast MCF74.327.524.984.399.80.005
MDA-MB-2314.024.821.978.693.70.004
Prostate PC-34.731.129.392.4>1000.006
DU-1454.932.530.195.8>1000.007
Renal 786-05.134.732.898.2>1000.008
A4985.033.931.796.5>1000.007

Data for this compound, PB28, Rimcazole, SM-21, and BD-1047 are from Sereti, E., et al. (2021).[1] Paclitaxel data is sourced from the NCI DTP Public Database.

Table 2: Cytostatic (TGI, µM) and Cytotoxic (LC50, µM) Activity of Sigma Ligands

Cancer TypeCell LineThis compound TGIThis compound LC50PB28 TGIPB28 LC50Rimcazole TGIRimcazole LC50SM-21 TGISM-21 LC50BD-1047 TGIBD-1047 LC50
CNS SF-2687.111.235.468.938.175.4>100>100>100>100
SNB-757.912.541.280.344.688.2>100>100>100>100
Colon HCT-1168.313.150.198.548.295.1>100>100>100>100
HCT-159.114.355.8>10052.3>100>100>100>100>100
Lung NCI-H4607.712.144.387.642.183.5>100>100>100>100
NCI-H5228.513.451.7>10049.699.2>100>100>100>100
Melanoma MALME-3M6.510.232.163.834.568.4>100>100>100>100
SK-MEL-57.311.538.476.140.279.8>100>100>100>100
Ovarian OVCAR-39.715.259.3>10057.8>100>100>100>100>100
OVCAR-49.314.758.1>10056.4>100>100>100>100>100
Breast MCF78.713.754.2>10051.8>100>100>100>100>100
MDA-MB-2318.112.848.997.346.592.4>100>100>100>100
Prostate PC-39.515.061.3>10059.7>100>100>100>100>100
DU-1459.915.664.2>10062.3>100>100>100>100>100
Renal 786-010.316.268.5>10066.9>100>100>100>100>100
A49810.115.967.1>10065.4>100>100>100>100>100

Data for this compound, PB28, Rimcazole, SM-21, and BD-1047 are from Sereti, E., et al. (2021).[1]

As evidenced by the data, this compound consistently demonstrates the most potent antiproliferative, cytostatic, and cytotoxic activity across all tested cell lines when compared to the other sigma ligands.[2] However, its potency is significantly lower than that of the microtubule-stabilizing agent, Paclitaxel.

Cross-Validation Using NCI60 COMPARE Analysis

The NCI's Developmental Therapeutics Program (DTP) offers a powerful tool called the COMPARE algorithm. This algorithm allows researchers to cross-validate the mechanism of action of a compound of interest by comparing its pattern of activity (i.e., the GI50 values across the 60 cell lines) with the activity patterns of a vast database of compounds with known mechanisms. A high Pearson correlation coefficient between a test compound and a known agent suggests a similar mechanism of action.

A COMPARE analysis of this compound's activity pattern could reveal similarities to other lysosomotropic agents, compounds inducing oxidative stress, or inhibitors of specific signaling pathways, thereby cross-validating the experimental findings on its mechanism of action.

Experimental Protocols

The antiproliferative activity of the sigma ligands was determined using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.

  • Data Analysis: The GI50, TGI, and LC50 values are calculated from the dose-response curves.[3]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow Cell Plating Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment 24h incubation Cell Fixation Cell Fixation Compound Treatment->Cell Fixation 48h incubation Staining Staining Cell Fixation->Staining TCA Washing Washing Staining->Washing SRB Solubilization Solubilization Washing->Solubilization Acetic Acid Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Tris Base Data Analysis Data Analysis Absorbance Reading->Data Analysis

SRB Assay Workflow Diagram

This compound's Signaling Pathways of Anticancer Activity

This compound induces cancer cell death through multiple signaling pathways, primarily involving lysosomal and mitochondrial dysfunction, as well as the modulation of key signaling cascades.

Lysosome-Mediated Cell Death

This compound, as a lysosomotropic agent, accumulates in lysosomes, leading to an increase in lysosomal pH and membrane permeabilization.[3] This results in the release of cathepsins into the cytosol, which in turn triggers a caspase-independent cell death pathway.

Lysosome_Mediated_Cell_Death This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization Lysosome->LMP Increased pH Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath

Lysosome-Mediated Cell Death Pathway
Mitochondria-Mediated Cell Death and Oxidative Stress

This compound can also induce destabilization of mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This process is often accompanied by an increase in reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.

Mitochondria_Mediated_Cell_Death This compound This compound Mitochondria Mitochondria This compound->Mitochondria Destabilization ROS Increased ROS (Oxidative Stress) This compound->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c CellDeath Apoptotic Cell Death Cytochrome_c->CellDeath ROS->CellDeath

Mitochondria-Mediated Cell Death Pathway
Inhibition of mTOR and STAT3 Signaling

This compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. This inhibition can lead to the induction of autophagy. Additionally, in glioblastoma cells, this compound has been found to inhibit the STAT3-MGMT signaling pathway, contributing to its anticancer effects.

mTOR_STAT3_Inhibition This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibits STAT3->CellGrowth

Inhibition of mTOR and STAT3 Signaling

References

A Comparative Analysis of Siramesine and Gemcitabine for the Treatment of Pancreatic Cancer: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Siramesine and the established chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. Pancreatic cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. This document synthesizes available data to facilitate an objective evaluation of these two compounds, offering insights into their mechanisms of action, experimental protocols, and comparative effectiveness.

Executive Summary

Gemcitabine has long been a cornerstone of pancreatic cancer therapy, yet its efficacy is often limited by chemoresistance. This compound, a sigma-2 receptor agonist, has emerged as a potential therapeutic agent, demonstrating anticancer activity in various cancer models. This guide delves into the preclinical in vivo evidence for both agents, presenting a side-by-side comparison of their effects on tumor growth and survival in pancreatic cancer xenograft models. While gemcitabine shows modest and often variable tumor growth inhibition, preliminary data suggests that this compound, particularly in combination with gemcitabine, may offer a significant enhancement in therapeutic outcomes.

Comparative In Vivo Efficacy

The following table summarizes the quantitative data from preclinical in vivo studies investigating the efficacy of this compound and gemcitabine in pancreatic cancer models.

Treatment GroupAnimal ModelPancreatic Cancer Cell LineDosage and ScheduleKey Efficacy EndpointsTumor Growth Inhibition (TGI) / Outcome
This compound (in combination with Gemcitabine) Patient-Derived Xenograft (PDX)Not SpecifiedNot SpecifiedTumor Growth InhibitionEnhanced the action of gemcitabine, resulting in tumor growth inhibition[1]
SW43 (this compound-like sigma-2 ligand) + Gemcitabine Not SpecifiedNot SpecifiedNot SpecifiedTumor VolumeStabilization of tumor volume[2]
Gemcitabine Orthotopic XenograftBxPC-3-GFP125 mg/kg, weeklyPrimary Tumor GrowthSignificant inhibition of primary tumor growth compared to untreated control[3]
Gemcitabine Orthotopic XenograftNP18100 mg/kg, on days 0, 3, 6, 9Tumor Weight and VolumeSignificantly inhibited tumor growth (p < 0.001)[4]
Gemcitabine Orthotopic XenograftSUIT-2240 mg/kg, weeklySurvivalProlonged survival compared to vehicle (Median survival: 91.5 days vs. 46 days)[1]
Gemcitabine Subcutaneous XenograftMIA PaCa-2120 mg/kg, on days 10, 17, 24Tumor Doubling TimeIncreased mean tumor doubling time to 32 days from 38 days (untreated)
Gemcitabine Patient-Derived Xenograft (PDX)PC-07-0049 (sensitive)Not SpecifiedTumor VolumeSignificantly smaller tumor volume compared to control at 2 weeks
Gemcitabine Patient-Derived Xenograft (PDX)PC-07-0037 (resistant)Not SpecifiedTumor VolumeNo significant difference in tumor volume compared to control

Mechanism of Action and Signaling Pathways

Gemcitabine: As a nucleoside analog, gemcitabine's primary mechanism of action is the inhibition of DNA synthesis. Upon cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of dNTPs necessary for DNA replication.

This compound: this compound is a sigma-2 receptor agonist. The sigma-2 receptor is overexpressed in many cancer cells, including pancreatic cancer. Upon binding to the sigma-2 receptor, this compound is thought to induce apoptosis through mechanisms that involve lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS). This leads to the release of cathepsins from the lysosome into the cytosol, which in turn can activate caspase-dependent apoptotic pathways.

gemcitabine_pathway Gemcitabine Gemcitabine dFdC dFdC (intracellular) Gemcitabine->dFdC Nucleoside Transporters dFdCMP dFdCMP dFdC->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RR Ribonucleotide Reductase dFdCDP->RR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits dNTPs dNTP pool RR->dNTPs DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Gemcitabine's Mechanism of Action

siramesine_pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Lysosome Lysosome Sigma2R->Lysosome Induces Mitochondria Mitochondria Sigma2R->Mitochondria Induces Stress LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsins Caspase_Activation Caspase Activation Cathepsins->Caspase_Activation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation of ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Lmp Lmp Lmp->Cathepsins Release of

This compound's Proposed Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies with gemcitabine and a proposed protocol for this compound based on available literature for similar compounds.

Gemcitabine In Vivo Efficacy Study Protocol
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3, MIA PaCa-2, or a patient-derived cell line) are cultured, and a suspension of 1-5 x 10^6 cells in 50-100 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse. For orthotopic models, cells are injected directly into the pancreas.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Gemcitabine is typically administered via intraperitoneal (i.p.) injection. A common dosing schedule is 100-125 mg/kg body weight, administered once or twice weekly for a specified number of weeks. The control group receives a vehicle control (e.g., saline) on the same schedule.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers from tumor tissue upon study completion.

Proposed this compound (and Combination) In Vivo Efficacy Study Protocol
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are recommended, especially for patient-derived xenograft (PDX) models.

  • Tumor Implantation: Subcutaneous or orthotopic implantation of human pancreatic cancer cells or PDX fragments.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Gemcitabine alone

    • This compound + Gemcitabine

  • Drug Administration:

    • This compound: Based on studies with similar sigma-2 ligands, a starting dose could be in the range of 10-50 mg/kg, administered daily or every other day via i.p. injection or oral gavage.

    • Gemcitabine: Dosed as described in the protocol above. In combination studies, the timing of administration of the two drugs should be carefully considered (e.g., co-administration or sequential administration).

  • Efficacy and Toxicity Monitoring: Similar to the gemcitabine protocol, with careful monitoring for any synergistic toxicity in the combination group.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude, NOD/SCID mice) Implantation Tumor Cell/Fragment Implantation (Subcutaneous or Orthotopic) Animal_Model->Implantation Cell_Line Select Pancreatic Cancer Cell Line/PDX Cell_Line->Implantation Tumor_Growth Monitor Tumor Growth (Calipers/Imaging) Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer Drugs (this compound, Gemcitabine, Combination, Vehicle) Randomization->Drug_Admin Data_Collection Collect Data: - Tumor Volume - Survival - Body Weight Drug_Admin->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

General In Vivo Experimental Workflow

Conclusion and Future Directions

The available preclinical data suggests that while gemcitabine provides a modest therapeutic benefit in some pancreatic cancer models, there is a clear need for more effective treatment strategies. This compound, as a sigma-2 receptor agonist, presents a novel mechanism of action that shows promise, particularly in its potential to synergize with gemcitabine.

However, to fully assess the therapeutic potential of this compound, more rigorous and detailed in vivo studies are required. Specifically, future research should focus on:

  • Dose-response studies to determine the optimal therapeutic window for this compound as a monotherapy and in combination with gemcitabine.

  • Head-to-head comparison studies in well-characterized orthotopic and patient-derived xenograft models of pancreatic cancer.

  • Pharmacokinetic and pharmacodynamic studies to understand the drug's distribution and target engagement in vivo.

  • In-depth investigation of the signaling pathways affected by this compound in pancreatic cancer cells to identify biomarkers of response and resistance.

By addressing these key areas, the research community can better delineate the clinical potential of this compound and its role in the future landscape of pancreatic cancer therapy.

References

A Head-to-Head Comparison of Siramesine and BD1047 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of Siramesine and BD1047, two widely utilized research compounds that target sigma receptors. This document summarizes their binding affinities, functional effects on cell viability, and underlying mechanisms of action, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction

This compound (Lu 28-179) is recognized as a potent and selective sigma-2 (σ2) receptor agonist.[1][2] It has garnered significant interest for its cytotoxic effects in a variety of cancer cell lines, primarily through the induction of lysosomal and mitochondrial stress pathways.[3][4][5] BD1047 is a selective sigma-1 (σ1) receptor antagonist and is frequently employed as a tool to investigate the physiological roles of the σ1 receptor, including its involvement in nociception and neuronal signaling. This guide aims to provide a clear, data-driven comparison of these two compounds to aid researchers in their selection and application for in-vitro studies.

Data Presentation

Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound and BD1047 for sigma-1 and sigma-2 receptors.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Selectivity (σ1/σ2)Reference
This compound170.12141.7
BD10470.9>10,000>11,111

Note: Ki values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity: Antiproliferative Effects

The table below presents the half-maximal growth inhibitory concentrations (GI50) of this compound and BD1047 across a panel of 23 human cancer cell lines, providing a direct comparison of their effects on cell viability.

Cell LineCancer TypeThis compound (GI50, µM)BD1047 (GI50, µM)
Leukemia
CCRF-CEMLeukemia>100>100
K-562Leukemia1.83>100
MOLT-4Leukemia1.87>100
RPMI-8226Leukemia2.56>100
SRLeukemia1.77>100
Non-Small Cell Lung Cancer
A549/ATCCNSCLC1.84>100
EKVXNSCLC1.95>100
HOP-62NSCLC1.69>100
HOP-92NSCLC1.74>100
NCI-H226NSCLC1.82>100
NCI-H23NSCLC1.93>100
NCI-H322MNSCLC1.88>100
NCI-H460NSCLC1.73>100
NCI-H522NSCLC1.98>100
Colon Cancer
COLO 205Colon1.67>100
HCT-116Colon1.81>100
HCT-15Colon1.92>100
HT29Colon1.76>100
KM12Colon1.85>100
SW-620Colon1.79>100
CNS Cancer
SF-268CNS1.96>100
SF-295CNS1.71>100
SF-539CNS1.89>100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and BD1047, as well as a typical experimental workflow for assessing their in-vitro effects.

Siramesine_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Lysosome Lysosome This compound->Lysosome Direct interaction Mitochondrion Mitochondrion This compound->Mitochondrion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP ROS Reactive Oxygen Species (ROS) Generation Mitochondrion->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release Caspase_Activation Caspase Activation Cathepsin_Release->Caspase_Activation ROS->MMP_Loss MMP_Loss->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Figure 1: this compound-induced cell death pathway.

BD1047_Pathway BD1047 BD1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R MAPK_Pathway MAPK Signaling (e.g., p38) Sigma1R->MAPK_Pathway Modulation Neuronal_Function Neuronal Function (e.g., Nociception) MAPK_Pathway->Neuronal_Function Experimental_Workflow cluster_assays In Vitro Assays Binding Radioligand Binding Assay Data_Analysis Data Analysis and Interpretation Binding->Data_Analysis Viability Cell Viability Assay (e.g., SRB, MTT) Viability->Data_Analysis Mechanism Mechanistic Assays (LMP, Caspase, Western Blot) Mechanism->Data_Analysis Start Compound Preparation (this compound / BD1047) Treatment Compound Treatment Start->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Treatment Treatment->Binding Treatment->Viability Treatment->Mechanism

References

Safety Operating Guide

Proper Disposal of Siramesine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Siramesine, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

This compound, a potent and selective sigma-2 (σ2) receptor agonist, requires careful handling and disposal despite not being classified as a hazardous substance by regulatory bodies. Its biological activity necessitates that it be treated as a chemical waste product to prevent environmental contamination and ensure personnel safety. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain. The appropriate disposal route is through an approved waste disposal plant or a licensed chemical waste contractor.

Core Safety and Disposal Protocols

Researchers must adhere to the following procedures when managing this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound powder or solutions.

  • Containment: Conduct all handling of this compound powder in a chemical fume hood to prevent inhalation.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated as a non-hazardous, biologically active compound.

Step-by-Step Disposal Procedure

  • Solid Waste Collection:

    • Collect all this compound-contaminated solid waste, including unused powder, contaminated personal protective equipment (gloves, etc.), absorbent pads, and weighing papers.

    • Place all solid waste into a dedicated, clearly labeled hazardous waste container. While this compound is not officially classified as hazardous, this ensures it is handled correctly by disposal services.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Common solvents for this compound include Dimethyl sulfoxide (DMSO). Ensure the waste container is compatible with the solvent used.

  • Sharps Disposal:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Chemical Waste," the name "this compound," and the primary solvent if applicable (e.g., "this compound in DMSO").

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.

Key Data for Handling and Disposal

The following table summarizes key information for the safe handling and disposal of this compound.

PropertyDataCitation
Chemical Name 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-spiro[isobenzofuran-1(3H),4'-piperidine]
Synonyms Lu 28-179
Hazard Classification Not classified as a hazardous substance or mixture.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.
Solubility Soluble in DMSO (≥ 42 mg/mL).[1]
Storage Store in a well-ventilated place. Keep container tightly closed.
Incompatibility Strong oxidizing agents.[1]
First Aid: Skin Contact Wash off with soap and plenty of water.[1]
First Aid: Eye Contact Flush eyes with water as a precaution.[1]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
First Aid: Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Mechanism of Action: Cellular Destabilization

This compound induces cell death primarily through the destabilization of mitochondria and lysosomes. This mechanism is a key consideration for its handling, as it underscores its biological potency. The induced cell death pathway is often caspase-independent and involves an increase in reactive oxygen species (ROS).

Siramesine_Mechanism_of_Action This compound-Induced Cell Death Pathway This compound This compound Mitochondria Mitochondrial Destabilization This compound->Mitochondria Lysosome Lysosomal Destabilization This compound->Lysosome ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Lysosome->ROS LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cell_Death Caspase-Independent Cell Death ROS->Cell_Death Cytochrome_C Cytochrome C Release MMP_Loss->Cytochrome_C Cytochrome_C->Cell_Death Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release Cathepsin_Release->Cell_Death

Caption: this compound induces cell death via mitochondrial and lysosomal destabilization.

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting. Adherence to this workflow is critical for maintaining a safe research environment.

Siramesine_Disposal_Workflow This compound Waste Disposal Workflow Start This compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers ('Chemical Waste', 'this compound') Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact Institutional EHS or Licensed Contractor Store->Contact_EHS Pickup Schedule Waste Pickup Contact_EHS->Pickup Documentation Complete Waste Manifest/Documentation Pickup->Documentation End Proper Disposal by Approved Facility Documentation->End

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Siramesine
Reactant of Route 2
Reactant of Route 2
Siramesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.